Obtusin
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLNHFUPWNRWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220869 | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70588-05-5 | |
| Record name | Obtusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of Action of Aurantio-obtusin: A Technical Guide
Abstract: Aurantio-obtusin (AO), a principal anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic potential of Aurantio-obtusin. It delves into its anti-inflammatory, metabolic regulatory, anticancer, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary aim is to furnish a foundational resource for professionals engaged in the research and development of novel therapeutics based on this promising natural compound.
Anti-inflammatory Mechanism of Action
Aurantio-obtusin exhibits potent anti-inflammatory properties primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central to the inflammatory response, and their inhibition by Aurantio-obtusin leads to a significant reduction in the expression and production of pro-inflammatory mediators.
1.1 Inhibition of the NF-κB Signaling Pathway The canonical inflammatory response in cells like macrophages is often initiated by stimuli such as lipopolysaccharide (LPS). Aurantio-obtusin intervenes at several key points in the NF-κB cascade. It inhibits the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[4][5] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[4][5] Studies have demonstrated that pre-treatment with Aurantio-obtusin effectively suppresses the phosphorylation of IκBα and IKKβ in LPS-stimulated cells.[6] This leads to a marked decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][7]
1.2 Quantitative Data: Anti-inflammatory Effects
| Parameter | Model System | Concentration | Result | Reference |
| NO Production Inhibition | LPS-treated MH-S cells | IC50 = 71.7 µM | Significant inhibitory action | [8] |
| IL-6 mRNA Expression | LPS-stimulated RAW264.7 cells | 50 µM | 56.41% inhibition | [4] |
| TNF-α mRNA Expression | LPS-stimulated RAW264.7 cells | 50 µM | 54.54% inhibition | [4] |
| iNOS mRNA Expression | LPS-stimulated RAW264.7 cells | 50 µM | 92.02% inhibition | [4] |
| COX-2 mRNA Expression | LPS-stimulated RAW264.7 cells | 50 µM | 76.95% inhibition | [4] |
| IL-6 Production | LPS-stimulated RAW264.7 cells | 25, 50 µM | Significant suppression | [4] |
| TNF-α Production | LPS-stimulated RAW264.7 cells | 25 µM | Significant reduction | [4] |
1.3 Signaling Pathway Diagram: NF-κB Inhibition
1.4 Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[4]
-
Cell Viability Assay: To determine non-cytotoxic concentrations, cells are seeded in 96-well plates and treated with various concentrations of Aurantio-obtusin (e.g., 6.25 to 100 µM) for 24 hours. Cell viability is assessed using an MTT assay.[4]
-
LPS Stimulation: Cells are pre-treated with non-toxic concentrations of Aurantio-obtusin for 2 hours, followed by stimulation with 0.2 µg/mL LPS for 24 hours to induce an inflammatory response.[4][5]
-
Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay.[5]
-
Cytokine Measurement (ELISA): Concentrations of TNF-α, IL-6, and PGE2 in the cell culture medium are quantified using commercial ELISA kits according to the manufacturer’s instructions.[4][5]
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are analyzed by real-time quantitative PCR, with β-actin used as a housekeeping gene for normalization.[4]
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key NF-κB pathway proteins (e.g., p-IKKβ, p-IκBα, NF-κB p65) are detected using specific primary and secondary antibodies.[6]
Metabolic Regulation
Aurantio-obtusin plays a significant role in regulating various metabolic processes, demonstrating therapeutic potential for conditions like obesity, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance.[1][9][10]
2.1 Amelioration of NAFLD and Obesity Aurantio-obtusin has been shown to alleviate hepatic steatosis and obesity.[9][10] In diet-induced obese mice, it reduces lipid accumulation by modulating the expression of genes involved in lipid metabolism. Specifically, it increases the mRNA expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), which promotes fatty acid oxidation, while decreasing the expression of PPAR-gamma (PPAR-γ) and fatty acid synthase (FAS) in the liver, which are involved in triglyceride synthesis and adipocyte differentiation.[1][10] Furthermore, Aurantio-obtusin activates AMP-activated protein kinase (AMPK), a key energy sensor that promotes autophagy and fatty acid oxidation.[11]
2.2 Improvement of Insulin Sensitivity and Vascular Function The compound enhances insulin sensitivity by activating the PI3K/Akt signaling pathway, which promotes the expression of glucose transporters GLUT2 and GLUT4.[10] Aurantio-obtusin also activates the PI3K/Akt/eNOS signaling pathway in endothelial cells. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), stimulating nitric oxide (NO) production and promoting vasodilation.[1][2]
2.3 Quantitative Data: Metabolic Gene Regulation
| Gene | Tissue | Model | Treatment | Effect | Reference |
| PPAR-α | Liver | HFD-induced obese mice | 5 or 10 mg/kg AUR | Increased mRNA expression | [1][10] |
| PPAR-γ | Liver | HFD-induced obese mice | 5 or 10 mg/kg AUR | Decreased mRNA expression | [1][10] |
| FAS | Liver | HFD-induced obese mice | 5 or 10 mg/kg AUR | Decreased mRNA expression | [10] |
| SREBP-1c | WAT | HFD-induced obese mice | 5 or 10 mg/kg AUR | Lowered expression | [10] |
| Adiponectin | WAT | HFD-induced obese mice | 5 or 10 mg/kg AUR | Increased expression | [10] |
HFD: High-Fat Diet; WAT: White Adipose Tissue
2.4 Signaling Pathway Diagram: PI3K/Akt/eNOS Activation
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - ProQuest [proquest.com]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aurantio-obtusin improves obesity and insulin resistance induced by high-fat diet in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Aurantio-obtusin: A Technical Guide to Source and Isolation from Cassia Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin (B1665323) is a lipophilic anthraquinone (B42736) compound and a major bioactive component found in the seeds of plants from the Cassia genus.[1] Recognized for its diverse pharmacological effects, including anti-inflammatory, antihypertensive, and lipid-lowering properties, aurantio-obtusin is a molecule of significant interest in drug discovery and development.[1][2][3] In China, it is officially listed as a quality control index component for Cassia seeds, underscoring its importance as a phytochemical marker.[1][4][5] This technical guide provides a comprehensive overview of the primary sources of aurantio-obtusin and details the methodologies for its extraction, isolation, and purification from Cassia seeds.
Botanical Source Material
The primary botanical sources of aurantio-obtusin are the dried, mature seeds of Cassia obtusifolia L. and Cassia tora L., which belong to the Leguminosae family.[4][6][7] These seeds, collectively known as Semen Cassiae, are widely used in traditional medicine, particularly in China, Japan, and Korea.[4] Along with aurantio-obtusin, these seeds contain a variety of other anthraquinones, such as chrysophanol, emodin, obtusin, and chryso-obtusin.[4][8] The concentration of aurantio-obtusin can be influenced by the processing of the seeds; for instance, roasting conditions can alter the content of various anthraquinones.[9]
Extraction and Isolation Protocols
The isolation of aurantio-obtusin from Cassia seeds is a multi-step process involving initial solvent extraction followed by advanced chromatographic purification.
Crude Extraction Protocol
The initial step involves the extraction of anthraquinones from the powdered seeds using an organic solvent. Ethanol (B145695) is commonly employed for this purpose.
Experimental Protocol: Reflux Extraction
-
Preparation: Procure dried seeds of Cassia tora L. or Cassia obtusifolia L. and grind them into a coarse powder.
-
Extraction: Place the seed powder in a round-bottom flask and add 70% ethanol in a solid-to-solvent ratio of 1:20 (w/v).[10]
-
Reflux: Heat the mixture under reflux for a period of 2 hours at 65°C.[10] This process is typically repeated two to three times to maximize the extraction yield.
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant material. Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure to yield the crude extract.
Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for separating and purifying compounds from complex mixtures without the use of a solid support matrix.[11][12] It has been successfully applied to the preparative separation of aurantio-obtusin from the crude extract of Cassia seeds.[13][14]
Experimental Protocol: HSCCC Separation
-
Crude Extract Preparation: Dissolve a known quantity (e.g., 300-500 mg) of the crude Cassia seed extract in a mixture of the upper and lower phases of the selected solvent system for sample injection.[13][14]
-
Solvent System Preparation: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for anthraquinones is composed of n-hexane–ethyl acetate–methanol–water . The volume ratio is optimized for the target compounds; a typical ratio is 11:9:10:10 (v/v/v/v) .[13] Prepare the solvent system by mixing the solvents in a separatory funnel, allowing the phases to equilibrate and separate.
-
HSCCC Instrument Setup:
-
Sample Injection and Elution: Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), inject the sample solution.
-
Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.
-
Further Purification (Optional): Fractions containing multiple compounds may require further purification. For instance, a fraction containing both chryso-obtusin and 1-desmethylaurantio-obtusin can be further separated using semi-preparative High-Performance Liquid Chromatography (HPLC).[13]
Data Presentation: Yields and Purity
Quantitative data from various studies are summarized below to provide benchmarks for extraction and isolation efficiency.
Table 1: Aurantio-obtusin Content in Cassia Seeds
| Sample Type | Aurantio-obtusin Content (% w/w) | Reference |
| Non-processed Cassiae Semen | 0.07% | [9] |
| Processed Cassiae Semen (Roasted at 240°C for 15 min) | 0.04% - 0.14% | [9] |
Table 2: Preparative Isolation of Aurantio-obtusin via HSCCC
| Starting Material (Crude Extract) | Solvent System (n-hexane:ethyl acetate:methanol:water) | Yield of Aurantio-obtusin | Purity | Reference |
| 300 mg | 11:9:10:10 (v/v/v/v) | 35.8 mg | 98.3% | [13] |
| 500 mg | 5:3:6:6 → 5:3:5:7 (Gradient) | 90.4 mg | 97.4% | [14] |
Visualizations: Workflow and Biological Pathway
Experimental Workflow for Aurantio-obtusin Isolation
Caption: Figure 1: A generalized workflow for the extraction and purification of aurantio-obtusin.
Biological Context: Inhibition of the NF-κB Signaling Pathway
Aurantio-obtusin has demonstrated significant anti-inflammatory effects, which are largely attributed to its ability to modulate key signaling pathways.[6][15] A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.[1][16][17]
Caption: Figure 2: Mechanism of aurantio-obtusin's anti-inflammatory action via NF-κB inhibition.
Conclusion
Aurantio-obtusin represents a valuable natural product with significant therapeutic potential. Its primary sources, the seeds of Cassia tora and Cassia obtusifolia, are readily available. The extraction and isolation of this compound can be achieved with high purity and yield through a combination of classical solvent extraction and modern chromatographic techniques, particularly High-Speed Counter-Current Chromatography. The detailed protocols and quantitative data provided in this guide serve as a robust resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents based on this promising anthraquinone.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijirset.com [ijirset.com]
- 9. Quantitative Analysis of Anthraquinones in Cassiae Semen by Processing Method -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 10. mdpi.com [mdpi.com]
- 11. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Active Components from Cassia tora L. Using High-Speed Countercurrent Chromatography [zrb.bjb.scut.edu.cn]
- 15. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway [kjpp.net]
- 17. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
Chemical structure and properties of Aurantio-obtusin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantio-obtusin, a prominent anthraquinone (B42736) derived from the seeds of Cassia tora L. and Cassia obtusifolia L., has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] Traditionally used in Chinese medicine, this bioactive compound is now being explored for its potential therapeutic applications in a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Aurantio-obtusin. It details experimental protocols for its isolation and key biological assays and visualizes its known signaling pathways to support further research and drug development endeavors.
Chemical Structure and Identification
Aurantio-obtusin is chemically identified as 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione.[1] Its structure is characterized by a tricyclic anthraquinone core with specific hydroxyl, methoxy, and methyl substitutions that are crucial for its biological activity.[5]
| Identifier | Value |
| IUPAC Name | 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione[5] |
| Molecular Formula | C₁₇H₁₄O₇[5] |
| Molecular Weight | 330.29 g/mol [5] |
| CAS Number | 67979-25-3[5] |
| Chemical Structure |
|
Physicochemical Properties
The physicochemical properties of Aurantio-obtusin are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value |
| Appearance | Yellow crystal powder[6] |
| Melting Point | 265-266 °C |
| Boiling Point | 594.6 °C at 760 mmHg |
| Density | 1.51 g/cm³ |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Low solubility in water.[8] |
| pKa | 6.32 ± 0.20 (Predicted) |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry data is critical for the identification and structural elucidation of Aurantio-obtusin. In negative ion mode, Aurantio-obtusin exhibits a deprotonated molecular ion [M-H]⁻. The fragmentation pattern is characterized by the loss of methyl and other functional groups.[9]
| Ion | m/z | Description |
| [M-H]⁻ | 329.06631 | Deprotonated molecular ion[9] |
| [M-H-CH₃]⁻ | 314.0428 | Loss of a methyl group[9] |
| [M-H-2CH₃]⁻ | 299.0192 | Loss of two methyl groups[9] |
| [M-H-OC₂H₄]⁻ | 285.0410 | Loss of an ethoxy group fragment[9] |
NMR Spectroscopy
Infrared (IR) Spectroscopy
Detailed FTIR spectral data with specific band assignments for Aurantio-obtusin are not extensively reported in the available literature. However, the spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) functional groups present in its structure.
Pharmacological Properties and Biological Activities
Aurantio-obtusin exhibits a wide array of pharmacological activities, making it a compound of significant interest for drug discovery.
| Biological Activity | Effect | IC₅₀/Effective Concentration |
| Anti-inflammatory | Inhibition of NO, PGE₂, TNF-α, and IL-6 production in LPS-stimulated RAW264.7 cells.[10] | - |
| Anti-inflammatory | Inhibition of nitric oxide production in lipopolysaccharide-treated MH-S cells.[11] | 71.7 µM[11] |
| Vasodilation | Induces vasorelaxation in isolated precontracted rat mesenteric artery rings.[12] | - |
| Antihypertensive | Potential therapeutic effects in hypertension.[7] | - |
| Neuroprotective | Antagonism of the vasopressin V₁a receptor.[13] | 67.70 ± 2.41 µM[13] |
| Antidiabetic | Inhibition of rat lens aldose reductase (RLAR).[13][14] | 13.6 µM[13][14] |
| Anti-allergic | Inhibition of degranulation, histamine (B1213489) production, and ROS generation in IgE-mediated mast cells.[7] | - |
| Hepatoprotective | Ameliorates diet-induced hepatic steatosis.[15] | - |
| Antioxidant | Exhibits radical scavenging activity. | - |
| Anticancer | Weakly cytotoxic against HCT-116 and SGC7901 cell lines (Aurantio-obtusin-6-O-β-d-glucopyranoside).[16] | 31.1 µg/mL (HCT-116), 23.3 µg/mL (SGC7901)[16] |
Mechanisms of Action & Signaling Pathways
Aurantio-obtusin exerts its biological effects through the modulation of several key signaling pathways.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
Aurantio-obtusin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, Aurantio-obtusin prevents the phosphorylation and degradation of IκBα. This, in turn, blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[10][12]
Caption: Inhibition of the NF-κB signaling pathway by Aurantio-obtusin.
Vasodilatory Mechanism: PI3K/Akt/eNOS Signaling Pathway
Aurantio-obtusin promotes vasodilation by activating the PI3K/Akt/eNOS signaling pathway in endothelial cells. It stimulates the phosphorylation of Akt at Ser473, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS increases the production of nitric oxide (NO), a potent vasodilator.[12]
Caption: Activation of the PI3K/Akt/eNOS signaling pathway by Aurantio-obtusin.
Experimental Protocols
Extraction and Isolation of Aurantio-obtusin from Cassia tora Seeds
This protocol outlines a general procedure for the isolation and purification of Aurantio-obtusin.
Caption: General workflow for the extraction and isolation of Aurantio-obtusin.
Detailed Steps:
-
Preparation of Plant Material: Grind dried seeds of Cassia tora into a coarse powder.[17]
-
Extraction: Perform reflux extraction of the powdered seeds with 4-20 volumes of 50-80% ethanol for 0.5-3 hours. Repeat this step 2-4 times.[17]
-
Concentration: Filter the combined extracts and evaporate the ethanol under reduced pressure to obtain a crude extract.[17]
-
Preliminary Purification: Centrifuge the crude extract to remove insoluble impurities and lipids.[17]
-
Chromatography:
-
Macroporous Resin Chromatography: Dissolve the extract in water and apply it to a macroporous resin column (e.g., D101). Wash the column with distilled water, followed by a low concentration of ethanol (e.g., 20%) to remove impurities. Elute the target compounds with a higher concentration of ethanol (e.g., 70%).[17]
-
Silica Gel Column Chromatography: Further purify the ethanol eluate using silica gel column chromatography with a gradient elution system, such as chloroform-methanol.[17]
-
-
Crystallization: Collect the fractions containing Aurantio-obtusin and crystallize from methanol to obtain the pure compound.[17]
-
Purity Analysis: Assess the purity of the isolated Aurantio-obtusin using High-Performance Liquid Chromatography (HPLC).[18]
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of Aurantio-obtusin in a lipopolysaccharide (LPS)-stimulated macrophage cell line.
-
Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed RAW264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25-100 µM) for 24 hours.[13]
-
Add MTT solution and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm to determine cell viability.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Pre-treat RAW264.7 cells with different concentrations of Aurantio-obtusin for 2 hours.
-
Stimulate the cells with LPS (e.g., 0.2 µg/mL) for 24 hours.[12]
-
Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.[12]
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E₂ (PGE₂):
-
Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and PGE₂ using commercially available ELISA kits according to the manufacturer's instructions.[4]
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Treat cells as described above.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[12]
-
Western Blot Analysis of the PI3K/Akt/eNOS Signaling Pathway
This protocol outlines the procedure to investigate the effect of Aurantio-obtusin on the PI3K/Akt/eNOS pathway in endothelial cells.
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line. Treat the cells with Aurantio-obtusin at various concentrations for the desired time points.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against phospho-PI3K, PI3K, phospho-Akt (Ser473), Akt, phospho-eNOS, eNOS, and a loading control (e.g., β-actin) overnight at 4°C.[1][3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.[1]
-
-
Densitometric Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Aurantio-obtusin is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its mechanisms of action, particularly in modulating key signaling pathways like NF-κB and PI3K/Akt/eNOS, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for its isolation and the investigation of its pharmacological effects. Further research into the specific molecular targets and clinical efficacy of Aurantio-obtusin is warranted to fully realize its promise as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Profiles and Simultaneous Quantification of Aurantii fructus by Use of HPLC-Q-TOF-MS Combined with GC-MS and HPLC Methods | MDPI [mdpi.com]
- 6. origene.com [origene.com]
- 7. uab.edu [uab.edu]
- 8. bio-rad.com [bio-rad.com]
- 9. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anti-inflammatory Effects of Aurantio-obtusin isolated from Cassia tora L. in RAW264.7 Cells -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 17. CN101224233A - Cassia plant extract and extracting method thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Pharmacological Properties of Obtusin Anthraquinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusin, also known as Aurantio-obtusin (AO), is a prominent anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora.[1] These seeds have a long history of use in traditional medicine, particularly in East Asia, for various ailments.[2] Modern pharmacological research has identified this compound as a key bioactive component responsible for many of these therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data is summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Core Pharmacological Activities
This compound exhibits a wide spectrum of pharmacological activities, making it a compound of significant interest for drug development. Its primary properties include anti-inflammatory, anti-hyperlipidemic, neuroprotective, and potential anti-cancer effects.[3][4]
Anti-Inflammatory Effects
This compound has demonstrated potent anti-inflammatory activity in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6] This is achieved primarily through the modulation of the NF-κB signaling pathway.[2][5]
Metabolic Regulation
The compound has shown significant effects on lipid metabolism. Studies in high-fat diet-induced obese mice have shown that this compound can reduce body weight and inhibit lipid accumulation in the liver and adipose tissue.[1] This is partly attributed to its ability to increase the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α) and decrease PPAR-γ expression in the liver.[1]
Neuroprotective Properties
This compound has been investigated for its potential in neurodegenerative diseases. It exhibits a strong inhibitory effect on beta-site amyloid precursor protein cleaving enzyme-1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1] Furthermore, it has shown neuroprotective effects in models of transient cerebral ischemia.[2]
Anti-Cancer Potential
Recent research has highlighted the role of this compound in oncology. It has been shown to inhibit the proliferation of liver cancer cells and induce a form of iron-dependent cell death known as ferroptosis.[3][7] This is achieved by downregulating the expression of Stearoyl-CoA Desaturase 1 (SCD1) and sensitizing cancer cells to ferroptosis inducers.[7]
Quantitative Pharmacological Data
To facilitate a clear comparison of this compound's potency and efficacy across different biological targets and models, the following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 67.70 ± 2.41 µM | Vasopressin V₁ₐ Receptor Antagonism | [1][4] |
| IC₅₀ | 50.9-190 µg/ml | BACE1 Inhibition | [1] |
| IC₅₀ | 71.7 µM | Nitric Oxide Production (LPS-treated MH-S cells) | [8] |
| Kᵢ | 10.30 µM | Thrombin Inhibition | [1] |
| Table 1: Inhibitory Concentrations and Constants of this compound |
| Cell Line | Treatment | Effect | Concentration | Reference |
| A549 (lung epithelial) | IL-1β | Inhibition of IL-6 generation | Not specified | [1] |
| RAW264.7 (macrophage) | LPS | Inhibition of NF-κB activation | Not specified | [1] |
| HepG2, SK-Hep1 (liver cancer) | - | Induction of ferroptosis | Not specified | [3] |
| HK-2 (human kidney) | LPS | Attenuation of inflammatory response | 10, 20, 50 µM | [9] |
| Table 2: In Vitro Cellular Effects of this compound |
| Animal Model | Condition | Dosage | Effect | Reference |
| High-fat diet-induced obese mice | Obesity, Hepatic Steatosis | Not specified | Reduced body weight, inhibited lipid accumulation | [1] |
| LPS-induced acute lung injury mice | Lung Inflammation | 10 and 100 mg/kg (oral) | Attenuated lung inflammatory responses | [8] |
| Transient cerebral ischemia/reperfusion mice | Neuroprotection | 10 mg/kg (oral) | Decreased severity of injury in cortex | [2] |
| Sepsis-induced acute kidney injury mice | Kidney Inflammation | Not specified | Ameliorated renal injury, reduced SCr and BUN | [9] |
| Table 3: In Vivo Efficacy of this compound |
Mechanisms of Action: Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
NF-κB Signaling Pathway
dot
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's anti-inflammatory effects are largely mediated by its inhibition of the NF-κB signaling cascade.[1] By preventing the activation of IKK, this compound blocks the phosphorylation and subsequent degradation of IκBα.[5] This retains the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5]
PI3K/Akt/eNOS Signaling Pathway
dot
Caption: this compound promotes vasodilation via the PI3K/Akt/eNOS pathway.
In endothelial cells, this compound promotes vasodilation by activating the PI3K/Akt/eNOS signaling pathway.[1] It stimulates the phosphorylation of Akt at Ser473, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177.[1] Activated eNOS then catalyzes the production of nitric oxide, a potent vasodilator.[1]
Regulation of Lipogenesis and Ferroptosis in Liver Cancer
dot
Caption: this compound inhibits lipogenesis and induces ferroptosis in liver cancer cells.
In the context of liver cancer, this compound has a dual effect on cellular metabolism. It inhibits the AKT/mTOR signaling pathway, which leads to the suppression of Sterol Regulatory Element-Binding Protein 1 (SREBP1) and its downstream target, Stearoyl-CoA Desaturase 1 (SCD1), thereby inhibiting lipogenesis.[3][7] Concurrently, this compound suppresses the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis.[3][7] This dual action not only inhibits cancer cell growth but also enhances their sensitivity to ferroptosis-inducing agents like RSL3.[7]
Experimental Protocols
The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo experimental models. Below are summaries of the key methodologies employed in these studies.
In Vitro Anti-Inflammatory Assays
-
Cell Culture: Murine macrophage RAW264.7 cells are a commonly used model. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5][6]
-
Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS).[5][6]
-
Treatment: Cells are pre-treated with varying concentrations of this compound before the addition of LPS.[5]
-
Measurement of Inflammatory Mediators:
-
Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules like p-IKK, p-IκBα, and NF-κB p65 to elucidate the mechanism of action.[2]
In Vivo Animal Models
-
LPS-Induced Acute Lung Injury in Mice:
-
Animals: Male ICR mice are often used.
-
Induction: Acute lung injury is induced by intratracheal administration of LPS.
-
Treatment: this compound is administered orally at doses of 10 and 100 mg/kg.[8]
-
Endpoints: Assessment of lung inflammatory responses, including cellular infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF).[8]
-
-
Sepsis-Induced Acute Kidney Injury (AKI) in Mice:
-
Animals: BALB/c mice.
-
Induction: Sepsis is induced by cecal ligation and puncture (CLP).[10]
-
Treatment: this compound is administered to the CLP mice.[10]
-
Endpoints: Measurement of serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) to assess renal function, and histological analysis of kidney tissue.[10]
-
-
Transient Forebrain Ischemia in Mice:
-
Animals: C57BL/6 mice.[3]
-
Induction: Ischemia is induced by bilateral common carotid artery occlusion.[3]
-
Treatment: this compound is administered orally at a dose of 10 mg/kg.[3]
-
Endpoints: Neurological deficit scoring and histological assessment of neuronal damage in the brain, particularly the cortex and hippocampus.[3]
-
-
Human Liver Cancer Xenograft Model:
-
Animals: Nude mice.
-
Cell Lines: Human liver cancer cells such as HepG2 or SK-Hep1 are used.
-
Induction: Cells are subcutaneously injected into the mice to form tumors.
-
Treatment: Once tumors are established, mice are treated with this compound, often in combination with other agents like RSL3.
-
Endpoints: Tumor volume and weight are monitored over time. Immunohistochemical analysis of tumor tissue is performed to assess markers of proliferation and ferroptosis.[7]
-
Conclusion
This compound (Aurantio-obtusin) is a multifaceted anthraquinone with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cell death underscores its therapeutic potential for a range of diseases, from inflammatory conditions and metabolic disorders to neurodegeneration and cancer. The quantitative data and experimental models detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this promising natural compound. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted to translate these preclinical findings into novel therapeutic strategies.
References
- 1. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Aurantio-obtusin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantio-obtusin (B1665323), an anthraquinone (B42736) compound primarily isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a molecule of significant interest in pharmacological research.[1][2] This technical guide provides an in-depth review of the diverse biological activities of aurantio-obtusin, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer properties. We present a compilation of quantitative data from various studies, detail the experimental methodologies employed, and visualize key signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.
Pharmacological Activities of Aurantio-obtusin
Aurantio-obtusin exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for therapeutic development.[1][3] Its activities include anti-hyperlipidemic, antioxidant, antimicrobial, and anti-allergic effects, in addition to the more extensively studied anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer actions.[4]
Anti-inflammatory Activity
Aurantio-obtusin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5] The primary mechanism underlying its anti-inflammatory action is the modulation of the NF-κB and MAPK signaling pathways.[1][3]
Neuroprotective Effects
Studies have revealed the neuroprotective potential of aurantio-obtusin. It has been shown to act as a vasopressin V1A receptor antagonist, which may contribute to its protective effects against ischemic brain damage.[2][5] In animal models of transient forebrain ischemia, aurantio-obtusin treatment significantly reduced neuronal damage.[2]
Hepatoprotective and Anti-cancer Activities
Aurantio-obtusin has shown dual effects on the liver. It can ameliorate non-alcoholic fatty liver disease (NAFLD) by promoting autophagy and fatty acid oxidation through the AMPK pathway.[6] Conversely, high doses have been reported to induce hepatotoxicity.[3] In the context of cancer, aurantio-obtusin inhibits the proliferation of liver cancer cells and sensitizes them to ferroptosis by targeting the AKT/mTOR/SREBP1 pathway and inhibiting stearoyl-CoA desaturase 1 (SCD1).[4][7]
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data reported for the biological activities of aurantio-obtusin.
Table 1: In Vitro Anti-inflammatory and Receptor Binding Activity
| Activity | Model System | Parameter | Value | Reference |
| NO Production Inhibition | LPS-stimulated MH-S alveolar macrophages | IC50 | 71.7 μM | [1] |
| Vasopressin V1A Receptor Antagonism | G protein-coupled receptor assay | IC50 | 67.70 ± 2.41 μM | [3][5] |
| Vasopressin V1A Receptor Inhibition | G protein-coupled receptor assay | % Inhibition @ 100 µM | 71.80 ± 6.08% | [2] |
| Neurokinin 1 Receptor (hNK1R) Inhibition | G protein-coupled receptor assay | % Inhibition @ 100 µM | 47.60 ± 3.11% | [2] |
| IL-6 mRNA Inhibition | LPS-stimulated RAW264.7 macrophages | % Inhibition @ 50 µM | 56.41% | [8] |
| TNF-α mRNA Inhibition | LPS-stimulated RAW264.7 macrophages | % Inhibition @ 50 µM | 54.54% | [8] |
| iNOS mRNA Inhibition | LPS-stimulated RAW264.7 macrophages | % Inhibition @ 50 µM | 92.02% | [8] |
| COX-2 mRNA Inhibition | LPS-stimulated RAW264.7 macrophages | % Inhibition @ 50 µM | 76.95% | [8] |
Table 2: In Vivo Efficacy and Toxicity
| Activity | Animal Model | Dosing | Key Finding | Reference |
| Neuroprotection | Transient forebrain ischemia (mouse) | 10 mg/kg, p.o. | Significantly reduced neuronal damage | [2][5] |
| Anti-inflammatory (Acute Lung Injury) | LPS-induced ALI (mouse) | 10 and 100 mg/kg, p.o. | Attenuated lung inflammatory responses | [1] |
| Hepatotoxicity | Rat | 40 mg/kg and 200 mg/kg | Caused liver damage | [3] |
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 μM) for 2 hours.[8] Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (0.2 μg/mL) for 24 hours.[8][9]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.[8]
-
Cytokine and Prostaglandin Measurement: The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][10]
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.[8]
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-IκBα, p-IKKβ, NF-κB p65) and a loading control (e.g., β-actin).[5]
In Vivo Neuroprotection Assay in a Mouse Model of Transient Forebrain Ischemia
-
Animal Model: Male C57BL/6 mice are used.[2] Transient forebrain ischemia is induced by bilateral common carotid artery occlusion (BCCAO).[2]
-
Drug Administration: Aurantio-obtusin is administered orally (p.o.) at a dose of 10 mg/kg.[2]
-
Behavioral Testing: A passive avoidance test is conducted to assess learning and memory deficits. The latency time to enter a dark compartment is measured.[2]
-
Histological Analysis: After the behavioral tests, the mice are euthanized, and their brains are removed. Brain sections are subjected to Nissl staining to assess neuronal damage in specific regions like the hippocampus (CA1) and cortex.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
Aurantio-obtusin is a promising natural compound with a wide range of biological activities, supported by a growing body of scientific evidence. Its ability to modulate key signaling pathways, such as NF-κB and AKT/mTOR, underscores its therapeutic potential for inflammatory diseases, neurodegenerative disorders, and certain types of cancer. However, the dose-dependent hepatotoxicity warrants careful consideration in future drug development efforts. This technical guide provides a solid foundation for researchers to further explore the pharmacological properties and mechanisms of action of aurantio-obtusin, paving the way for its potential clinical applications.
References
- 1. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model [mdpi.com]
- 3. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurantio‑this compound regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurantio-obtusin's Inhibition of the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has demonstrated significant anti-inflammatory properties.[1] A primary mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[2] Its dysregulation is implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the inhibitory effects of Aurantio-obtusin on the NF-κB pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Mechanism of Action
In unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins, primarily IκBα.[3] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[1][3] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, allowing it to translocate into the nucleus.[1] Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[4]
Aurantio-obtusin intervenes in this pathway at multiple key points. Evidence suggests that it suppresses the phosphorylation and subsequent degradation of IκBα.[1][5] This is achieved by inhibiting the activation of the upstream kinases IKKα and IKKβ.[1] By preventing IκBα degradation, Aurantio-obtusin effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.[1] This leads to a downstream reduction in the expression of various pro-inflammatory genes and mediators.[4]
Data Presentation
The following tables summarize the quantitative effects of Aurantio-obtusin on various markers of inflammation and NF-κB pathway activation. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells.
Table 1: Inhibitory Effects of Aurantio-obtusin on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |
| 6.25 | Significant | Significant |
| 12.5 | Dose-dependent | Dose-dependent |
| 25 | Dose-dependent | Dose-dependent |
| 50 | Dose-dependent | Dose-dependent |
Data compiled from studies showing a significant dose-dependent decrease in Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) production with Aurantio-obtusin pre-treatment.[1][4]
Table 2: Effect of Aurantio-obtusin on Pro-inflammatory Cytokine and Enzyme Expression in LPS-Stimulated RAW264.7 Cells
| Target Gene | Aurantio-obtusin Concentration (µM) | Inhibition of mRNA Expression (%) |
| iNOS | 6.25 - 50 | up to 92.02% |
| COX-2 | 6.25 - 50 | up to 76.95% |
| TNF-α | 6.25 - 50 | up to 54.54% |
| IL-6 | 6.25 - 50 | up to 56.41% |
This table presents the significant inhibitory effects of Aurantio-obtusin on the mRNA expression of key pro-inflammatory genes. The inhibition was observed to be dose-dependent across the tested concentrations.[4]
Table 3: Inhibition of NF-κB Pathway Protein Activation by Aurantio-obtusin in LPS-Stimulated RAW264.7 Cells
| Protein | Aurantio-obtusin Concentration (µM) | Effect |
| p-IKKα | 12.5, 25, 50 | Dose-dependent inhibition |
| p-IKKβ | 12.5, 25, 50 | Dose-dependent inhibition |
| p-IκBα | 6.25, 12.5, 25, 50 | Dose-dependent inhibition |
| Nuclear p65 | 6.25, 12.5, 25, 50 | Dose-dependent inhibition |
This table summarizes the dose-dependent inhibitory effects of Aurantio-obtusin on the phosphorylation of key proteins in the NF-κB signaling pathway and the nuclear translocation of the p65 subunit.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to investigate the inhibition of the NF-κB pathway by Aurantio-obtusin.
Cell Culture and Treatment
-
Cell Line: Murine macrophage-like RAW264.7 cells are a commonly used model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 µM) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 0.2 µg/mL) for the desired time period (e.g., 12 or 24 hours), depending on the downstream assay.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After cell treatment, collect 100 µL of the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6) Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for PGE₂, TNF-α, and IL-6.
-
Follow the manufacturer's instructions provided with the kit. Typically, this involves:
-
Adding cell culture supernatants and standards to a 96-well plate pre-coated with a capture antibody.
-
Incubating to allow the target protein to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e-g., 450 nm).
-
-
Calculate the protein concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Principle: qPCR is used to measure the relative mRNA expression levels of target genes.
-
Procedure:
-
RNA Extraction: After cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., β-actin), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
-
Murine Primer Sequences for qPCR:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC |
| COX-2 | GGGTGTGAAGGGAAATAAGG | TGTGATTTAAGTCCACTCCATG |
| TNF-α | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT |
| IL-6 | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT |
| β-actin | GCTCCTAGCACCATGAAGAT | GTGTAAAACGCAGCTCAGTA |
Western Blot Analysis for Protein Expression and Phosphorylation
-
Principle: Western blotting is used to detect and quantify specific proteins in cell lysates.
-
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IKKα/β, IKKα/β, p-IκBα, IκBα, p65, β-actin, or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin for whole-cell or cytoplasmic lysates, Lamin B1 for nuclear lysates).
-
Immunofluorescence for p65 Nuclear Translocation
-
Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the p65 subunit.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with Aurantio-obtusin and/or LPS as described above.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize the fluorescence using a confocal or fluorescence microscope.
-
Mandatory Visualizations
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of cyclooxygenases 1 and 2 in the modulation of neuromuscular functions in the distal colon of humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
The Neuroprotective Potential of Aurantio-obtusin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora.[1] This document summarizes the current understanding of its mechanisms of action, presents key quantitative data from preclinical studies, details experimental protocols, and visualizes the involved signaling pathways.
Core Mechanisms of Neuroprotection
Aurantio-obtusin exerts its neuroprotective effects through a multi-faceted approach, primarily involving the antagonism of the Vasopressin V1A receptor (V1AR) and modulation of key inflammatory and cell survival signaling pathways.[2][3] Its therapeutic potential has been investigated in models of ischemic brain injury and neurodegenerative diseases like Alzheimer's.[2][4]
Vasopressin V1A Receptor Antagonism
A primary mechanism underlying the neuroprotective activity of Aurantio-obtusin is its role as a specific antagonist of the Vasopressin V1A receptor.[2][3] V1AR is implicated in the regulation of blood pressure, social behavior, and emotional responses, and its modulation can impact neuronal survival.[4] In a transient forebrain ischemia mouse model, Aurantio-obtusin demonstrated a significant neuroprotective effect, which is attributed to its V1AR antagonist activity.[2]
Anti-Inflammatory and Antioxidant Activity
Aurantio-obtusin has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1][4] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5] Furthermore, Aurantio-obtusin has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][5] The compound also exhibits antioxidant effects, which contribute to its neuroprotective capacity by mitigating oxidative stress, a common factor in neurodegenerative processes.[6]
Modulation of PI3K/Akt Signaling
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Aurantio-obtusin has been found to activate this pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[4] This activation promotes vasodilation and may contribute to improved cerebral blood flow, offering a further mechanism for its neuroprotective effects in ischemic conditions.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Aurantio-obtusin.
Table 1: In Vitro Efficacy of Aurantio-obtusin
| Assay | Target | Effect | Concentration/IC50 | Reference |
| Receptor Binding Assay | Vasopressin V1A Receptor (hV1AR) | Antagonist | IC50: 67.70 ± 2.41 µM | [2][3] |
| Receptor Binding Assay | Neurokinin 1 Receptor (hNK1R) | Antagonist | 47.60 ± 3.11% inhibition at 100 µM | [2] |
| Dopamine D3 Receptor Assay | Dopamine D3 Receptor | Mild Agonist | 33.00 ± 1.84% stimulation at 100 µM | [2] |
| BACE1 Inhibition Assay | BACE1 | Inhibitor | IC50: 50.9-190 µg/ml | [4] |
| Nitric Oxide Production Assay (LPS-stimulated MH-S cells) | Nitric Oxide | Inhibition | IC50: 71.7 µM | [7] |
| Cytokine mRNA Expression (LPS-stimulated RAW264.7 cells) | IL-6 | 56.41% inhibition | 12.5, 25, 50 µM | [1] |
| Cytokine mRNA Expression (LPS-stimulated RAW264.7 cells) | TNF-α | 54.54% inhibition | 12.5, 25, 50 µM | [1] |
| iNOS mRNA Expression (LPS-stimulated RAW264.7 cells) | iNOS | 92.02% inhibition | 12.5, 25, 50 µM | [1] |
| COX-2 mRNA Expression (LPS-stimulated RAW264.7 cells) | COX-2 | 76.95% inhibition | 12.5, 25, 50 µM | [1] |
Table 2: In Vivo Neuroprotective Effects of Aurantio-obtusin
| Animal Model | Condition | Dosage | Outcome | Reference |
| C57BL/6 Mice | Transient Forebrain Ischemia (BCCAO) | 10 mg/kg, p.o. | Significantly attenuated the reduction in latency time in passive avoidance test. | [2][3] |
| C57BL/6 Mice | Transient Forebrain Ischemia (BCCAO) | 10 mg/kg, p.o. | Significantly reduced neuronal damage in mCA1, dCA1, and cortex regions. | [2][3] |
| BALB/c Mice | Sepsis-induced Acute Kidney Injury (CLP) | Not specified | Markedly ameliorated renal injury. | [8] |
| Mouse Model | LPS-induced Acute Lung Injury | 10 and 100 mg/kg, p.o. | Attenuated lung inflammatory responses. | [7] |
Table 3: Pharmacokinetic and ADME Properties of Aurantio-obtusin
| Parameter | Value | Interpretation | Reference |
| Lipophilicity (logP) | 2.53 | Suitable for CNS penetration | [2] |
| Plasma Protein Binding (PPB) | 86.98% | Moderate binding | [2] |
| Human Intestinal Absorption (HIA) | 84.66% | Well absorbed | [2] |
| In vitro MDCK cell permeability | 113.20 nm/s | High permeability | [2] |
| In vitro Caco2 permeability | 19.17 nm/s | Medium permeability | [2] |
| In vivo BBB penetration ([brain]/[blood]) | 0.48 | Moderate absorption by the CNS | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Transient Forebrain Ischemia Mouse Model
Objective: To evaluate the neuroprotective effect of Aurantio-obtusin against ischemia-reperfusion injury.
Animal Model: C57BL/6 mice.[2]
Procedure:
-
Anesthetize mice with 2.0% isoflurane (B1672236) and 70% nitrous oxide in oxygen.[2]
-
Perform bilateral common carotid artery occlusion (BCCAO) to induce transient forebrain ischemia.
-
Administer Aurantio-obtusin (1, 5, or 10 mg/kg, orally) to the treatment groups. A pilot study identified 10 mg/kg as an effective dose.[2]
-
After a period of reperfusion, assess cognitive function using the passive avoidance test.[2]
-
Euthanize the animals and perform Nissl staining on brain sections to quantify neuronal damage in the mCA1, dCA1, and cortex regions.[2]
Endpoint Analysis:
-
Passive Avoidance Test: Measure the latency time to enter a dark compartment. A longer latency time indicates better learning and memory.[2]
-
Nissl Staining: Assess the severity of neuronal damage based on the morphology and number of surviving neurons.[2]
In Vitro Vasopressin V1A Receptor Antagonist Assay
Objective: To determine the inhibitory effect of Aurantio-obtusin on the Vasopressin V1A receptor.
Cell Line: Chinese hamster ovary (CHO) cells transfected with the human Vasopressin V1A receptor.[2]
Procedure:
-
Culture the transfected CHO cells in an appropriate medium.
-
Treat the cells with varying concentrations of Aurantio-obtusin (up to 100 µM).[2]
-
Stimulate the cells with a known V1AR agonist.
-
Measure the resulting modulation of cyclic AMP (cAMP) using a homogeneous time-resolved fluorescence (HTRF) detection method.[9]
-
Calculate the percentage inhibition of the agonist-induced response at each concentration of Aurantio-obtusin.
Endpoint Analysis:
-
Determine the IC50 value, which is the concentration of Aurantio-obtusin that causes 50% inhibition of the V1AR response.[2]
Anti-Inflammatory Assay in Macrophages
Objective: To investigate the effect of Aurantio-obtusin on the production of inflammatory mediators in macrophages.
Cell Line: RAW264.7 mouse macrophage cell line.[1]
Procedure:
-
Culture RAW264.7 cells and pre-treat with different concentrations of Aurantio-obtusin (12.5, 25, 50 μM) for a specified time.[1]
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Collect the cell culture supernatant to measure the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6 using Griess reagent and ELISA kits, respectively.[1][5]
-
Lyse the cells to extract total RNA and protein.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.[1][5]
-
Perform Western blotting or cell-based ELISA to determine the protein expression levels of COX-2 and NF-κB p65.[1]
Endpoint Analysis:
-
Quantify the reduction in the production and expression of pro-inflammatory mediators and cytokines in the presence of Aurantio-obtusin.[1]
Signaling Pathways and Visualizations
The neuroprotective effects of Aurantio-obtusin are mediated by its interaction with several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.
Aurantio-obtusin Inhibition of the NF-κB Pathway
Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.
Aurantio-obtusin and Vasopressin V1A Receptor Antagonism
Caption: Aurantio-obtusin acts as a V1A receptor antagonist.
Aurantio-obtusin Activation of the PI3K/Akt/eNOS Pathway
Caption: Aurantio-obtusin activates the PI3K/Akt/eNOS pathway.
Conclusion and Future Directions
Aurantio-obtusin presents a promising profile as a neuroprotective agent with multiple mechanisms of action. Its ability to antagonize the V1A receptor, inhibit inflammatory pathways, and promote cell survival signaling underscores its potential for the treatment of ischemic stroke and neurodegenerative diseases. The favorable pharmacokinetic properties, including good intestinal absorption and moderate CNS penetration, further support its development as a therapeutic candidate.[2]
Future research should focus on elucidating the precise molecular interactions of Aurantio-obtusin with its targets and further investigating its efficacy and safety in more advanced preclinical models of neurological disorders. Clinical trials will be necessary to translate these promising preclinical findings into therapeutic applications for human diseases. Given that Aurantio-obtusin exists mainly in the form of metabolites in the body, further studies should also aim to identify new active metabolites and unravel their pharmacokinetic profiles.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Metabolism and Pharmacokinetics of Rhein and Aurantio-Obtusin - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurantio-obtusin: A Technical Guide to its Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a promising natural product with significant anti-inflammatory properties.[1][2] Extensive research, encompassing both in vitro and in vivo models, has elucidated its mechanisms of action, highlighting its potential as a therapeutic agent for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory activity of Aurantio-obtusin, detailing its effects on key signaling pathways, summarizing quantitative data from pertinent studies, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of Aurantio-obtusin are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) pathway is a central target of Aurantio-obtusin.[1][2][3]
In various inflammatory models, Aurantio-obtusin has been shown to inhibit the activation of the NF-κB pathway.[1][4] This is achieved by suppressing the phosphorylation of IκB kinase (IKK) and the inhibitor of kappa B (IκBα).[1][3] By preventing the degradation of IκBα, Aurantio-obtusin effectively blocks the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription.[1][3]
Furthermore, Aurantio-obtusin has been found to interfere with the c-Jun N-terminal kinase (JNK) pathway, which also plays a role in the inflammatory response.[5] The inhibition of these signaling cascades leads to the downregulation of a wide range of inflammatory mediators.
Signaling Pathway Diagram
Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of Aurantio-obtusin has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of Aurantio-obtusin
| Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration of Aurantio-obtusin | Effect | Reference |
| RAW264.7 Macrophages | LPS (0.2 μg/mL) | NO Production | 12.5 - 50 μM | Significant dose-dependent decrease | [1] |
| RAW264.7 Macrophages | LPS (0.2 μg/mL) | PGE₂ Production | 6.25 - 50 μM | Significant decrease | [1] |
| RAW264.7 Macrophages | LPS (0.2 μg/mL) | TNF-α Production | 25 μM | Significant reduction | [1] |
| RAW264.7 Macrophages | LPS (0.2 μg/mL) | IL-6 Production | 25, 50 μM | Significant suppression | [1] |
| RAW264.7 Macrophages | LPS | iNOS mRNA expression | 6.25 - 50 μM | Significant decrease | [1] |
| RAW264.7 Macrophages | LPS | COX-2 mRNA expression | 6.25 - 50 μM | Significant decrease | [1] |
| MH-S Alveolar Macrophages | LPS | NO Production | IC₅₀ = 71.7 μM | Significant inhibition | [5] |
| A549 Lung Epithelial Cells | IL-1β | IL-6 Production | Not specified | Inhibition | [5] |
| HK-2 Kidney Cells | LPS (1 μg/mL) | Cell Viability | 10, 20, 50 μM | Dose-dependent rescue of LPS-induced decrease | [4] |
| HK-2 Kidney Cells | LPS (1 μg/mL) | MCP-1, IL-6, TNF-α, IL-1β | 10, 20, 50 μM | Reversal of LPS-induced increase | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Aurantio-obtusin
| Animal Model | Inflammatory Challenge | Dosage of Aurantio-obtusin | Key Findings | Reference |
| Mice | LPS-induced Acute Lung Injury | 10 and 100 mg/kg (oral) | Attenuated lung inflammatory responses | [5] |
| Guinea Pigs | Ovalbumin-induced Allergic Asthma | 10, 50, and 100 mg/kg | Reduced serum OVA-sIgE and ICAM-1; Suppressed IL-8, TNF-α, IL-6 in BALF | [6] |
| Mice | Cecal Ligation and Puncture (CLP)-induced Septic Acute Kidney Injury | Not specified | Ameliorated renal injury; Reduced SCr and BUN levels | [4][7] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the anti-inflammatory properties of Aurantio-obtusin.
In Vitro Anti-inflammatory Assays in RAW264.7 Macrophages
-
Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 μM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 0.2 μg/mL) for 24 hours to induce an inflammatory response.[1][8]
-
Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent.[1]
-
Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Measurement: The levels of these pro-inflammatory mediators in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6. β-actin is typically used as the internal control.[1]
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against key proteins in the NF-κB pathway (e.g., p-IKK, IκBα, p-IκBα, NF-κB p65) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assays.
In Vivo Model of LPS-Induced Acute Lung Injury in Mice
-
Animal Model: Male BALB/c mice are used.[4]
-
Treatment: Mice are orally administered with Aurantio-obtusin (10 and 100 mg/kg) or vehicle.
-
Induction of Lung Injury: After a set time post-treatment, mice are challenged with an intratracheal instillation of LPS to induce acute lung injury.[5]
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the BALF is collected to measure total and differential inflammatory cell counts. Cytokine levels (e.g., TNF-α, IL-6) in the BALF are measured by ELISA.
-
Histopathological Examination: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.[6][9]
-
In Vivo Model of Ovalbumin-Induced Allergic Asthma in Guinea Pigs
-
Animal Model: Guinea pigs are sensitized and challenged with ovalbumin (OVA) to induce an allergic asthma phenotype.[6]
-
Treatment: Animals are pre-treated with Aurantio-obtusin (10, 50, and 100 mg/kg) before each OVA challenge.[6][9]
-
Assessment of Allergic Inflammation:
-
Serum Analysis: Blood is collected to measure the levels of OVA-specific IgE (OVA-sIgE) and intercellular adhesion molecule-1 (ICAM-1) by ELISA.[6]
-
BALF Analysis: Cytokine levels (IL-8, TNF-α, IL-6) and markers of oxidative stress (e.g., malondialdehyde) are measured in the BALF.[6]
-
Histopathology: Lung tissue is examined for inflammatory cell infiltration and collagen deposition.[6]
-
Conclusion
Aurantio-obtusin demonstrates potent anti-inflammatory activity through the modulation of critical signaling pathways, primarily by inhibiting the NF-κB cascade. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the production of a wide array of pro-inflammatory mediators. The established experimental protocols provide a solid framework for further investigation and development of Aurantio-obtusin as a potential therapeutic agent for the treatment of inflammatory diseases. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacological properties of this promising natural compound.
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurantio‐this compound Suppresses Airway Inflammation and Serum ICAM‐1 Expression in Guinea Pig Allergic Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Hepatoprotective and Hepatotoxic Potential of Aurantio-obtusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin (AO) is a prominent anthraquinone (B42736) compound isolated from the dried mature seeds of Cassia obtusifolia L. or Cassia tora L.[1][2]. Traditionally, Cassia seeds have been utilized in Chinese, Japanese, and Korean medicine for their purported benefits in improving vision and for their laxative, antioxidant, and blood pressure-lowering effects[1]. As a primary active ingredient, Aurantio-obtusin has been the subject of numerous pharmacological studies, revealing a broad spectrum of activities, including anti-inflammatory, anti-hyperlipidemic, antioxidant, and neuroprotective properties[3][4]. It is clinically used in China for conditions such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD)[1][2].
However, the pharmacological profile of Aurantio-obtusin is complex. While many studies highlight its hepatoprotective potential, particularly in the context of metabolic disorders like NAFLD, a growing body of evidence indicates a dose-dependent hepatotoxicity[4][5]. This dual activity necessitates a thorough understanding of its mechanisms of action to harness its therapeutic benefits while mitigating potential risks. This technical guide provides an in-depth review of the current scientific literature on Aurantio-obtusin's effects on liver physiology, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Section 1: Hepatoprotective Mechanisms of Aurantio-obtusin
Aurantio-obtusin exerts its protective effects on the liver through multiple, interconnected pathways, primarily by improving lipid metabolism, reducing inflammation, and modulating gut microbiota. Its most significant potential lies in the amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD).
Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the abnormal accumulation of lipids in hepatocytes. Aurantio-obtusin addresses this pathology by simultaneously promoting lipid degradation and inhibiting lipid synthesis.
-
Activation of AMPK-Mediated Autophagy and Fatty Acid Oxidation: A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[5][6][7].
-
Promotion of Autophagy: AO-induced AMPK phosphorylation promotes autophagy flux, the cellular process responsible for degrading damaged organelles and lipid droplets (lipophagy)[5][6].
-
Enhancement of Fatty Acid Oxidation (FAO): Activated AMPK also triggers Transcription Factor EB (TFEB), which in turn upregulates the expression of genes involved in FAO, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Acyl-CoA Oxidase 1 (ACOX1)[5][6][7]. PPARα activation is a critical step that inhibits triglyceride synthesis and promotes the breakdown of fatty acids[1].
-
-
Inhibition of De Novo Lipogenesis: Aurantio-obtusin effectively suppresses the synthesis of new fatty acids. It achieves this by inhibiting the maturation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and subsequently downregulating its target gene, Fatty Acid Synthase (FASN), a key enzyme in lipogenesis[5][8].
Anti-Inflammatory Effects
Chronic low-grade inflammation is a hallmark of NAFLD progression to non-alcoholic steatohepatitis (NASH). Aurantio-obtusin demonstrates potent anti-inflammatory activity primarily through the inhibition of the NF-κB signaling pathway.
-
Inhibition of the NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, Aurantio-obtusin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB)[9][10][11]. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB and inhibits the expression of the upstream kinases IKK-α and IKK-β[9][10]. This blockade prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[1][9][12].
Modulation of Gut Microbiota
Recent evidence suggests that the gut-liver axis plays a critical role in NAFLD pathogenesis. Aurantio-obtusin has been shown to favorably modulate the composition of the gut microbiota. This modulation contributes to its therapeutic effects by enhancing intestinal barrier function and altering the profile of circulating serum metabolites, which in turn impacts hepatic lipid metabolism[8].
Section 2: The Paradox of Aurantio-obtusin: Hepatotoxicity
Contrasting with its protective effects, several studies have reported that Aurantio-obtusin can induce liver injury, particularly at higher doses. This toxicity appears to be mediated by a distinct inflammatory pathway.
-
Dose-Dependent Toxicity: In animal models, medium (40 mg/kg) and high (200 mg/kg) oral doses of Aurantio-obtusin administered over 28 days resulted in significant liver injury, characterized by elevated levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), as well as hepatocyte necrosis[1][13].
-
Activation of the NLRP3 Inflammasome: The primary mechanism underlying this toxicity is the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway[14]. AO administration in female mice led to an increase in NLRP3, Caspase-1, pro-IL-1β, IL-1β, and IL-18[14]. This activation appears to be triggered by increased levels of reactive oxygen species (ROS) and potassium calcium-activated channel subfamily N member 4 (KCNN4), alongside a decrease in NF-κB p65[14]. The activation of this pathway promotes a potent pro-inflammatory and pyroptotic response, leading to liver damage.
The opposing effects of Aurantio-obtusin on the NF-κB pathway (inhibition in anti-inflammatory contexts vs. reduction in pro-toxic contexts) highlight the complexity of its pharmacology, which may be dependent on dose, duration of exposure, and the specific cellular state.
Section 3: Data Presentation
Table 1: Summary of In Vivo Hepatoprotective and Hepatotoxic Studies
| Animal Model | Compound & Dosage | Duration | Key Hepatoprotective Findings | Key Hepatotoxic Findings | Reference(s) |
| HFSW-fed C57BL/6J Mice | AO (5, 10, 15 mg/kg) | 8 weeks | Alleviated hepatic steatosis; Reduced serum ALT, AST; Downregulated Ccl2, Tgfb1; Activated AMPK, TFEB, PPARα, ACOX1; Inhibited SREBP-1, FASN. | Not reported. | [5][7] |
| HFD-fed ApoE-/- Mice | AO | 16 weeks | Ameliorated adiposity, hyperlipidemia, and NAFLD symptoms; Upregulated PPARα, CPT1A; Downregulated SREBP1, FASN, SCD1. | Not reported. | [8] |
| High-fat diet-induced obese mice | AO | N/A | Reduced body weight and lipid accumulation in the liver; Increased PPAR-α mRNA; Decreased PPAR-γ mRNA. | Not reported. | [1] |
| Female Mice | AO (oral admin.) | 28 days | N/A | Induced liver dysfunction, hepatocyte necrosis, inflammatory infiltration; Upregulated Il-6, Tnf-α, Mcp1; Increased NLRP3, Caspase-1, IL-1β, IL-18. | [14] |
| Rats | AO (40, 200 mg/kg) | 28 days | N/A | Increased ALT, AST, ALP; Increased liver organ coefficient; Pathological changes in liver tissue. | [13] |
HFSW: High-Fat diet and glucose-fructose water; HFD: High-Fat Diet; AO: Aurantio-obtusin; ALT: Alanine transaminase; AST: Aspartate transaminase; AMPK: AMP-activated protein kinase; TFEB: Transcription factor EB; PPARα: Peroxisome proliferator-activated receptor alpha; ACOX1: Acyl-CoA oxidase 1; SREBP-1: Sterol regulatory element-binding protein 1; FASN: Fatty acid synthase; CPT1A: Carnitine palmitoyltransferase 1A; SCD1: Stearoyl-CoA desaturase-1; NLRP3: NOD-like receptor protein 3.
Table 2: Summary of In Vitro Studies
| Cell Line | Model / Stimulus | AO Concentration | Key Findings | Reference(s) |
| Mouse Primary Hepatocytes (MPHs) | OAPA-induced lipid accumulation | 12.5, 25, 50 µM | Alleviated lipid accumulation; Promoted autophagy flux; Induced AMPK phosphorylation. | [5][7] |
| RAW264.7 Macrophages | LPS (0.2 µg/mL) | 6.25, 12.5, 25, 50 µM | Decreased NO, PGE₂, TNF-α, IL-6 production; Inhibited iNOS, COX-2 expression; Suppressed NF-κB activation by inhibiting IKK and IκB phosphorylation. | [9][12] |
| HepG2 & SK-Hep1 (Liver Cancer Cells) | RSL3 (Ferroptosis inducer) | 50 µM | Inhibited proliferation; Induced ferroptosis; Suppressed Nrf2/HO-1 and AKT/mTOR/SREBP-1/SCD1 pathways. | [3][15] |
| HK-2 (Human renal tubular cells) | LPS | N/A | Reduced MCP-1, IL-6, TNF-α, IL-1β mRNA levels in a dose-dependent manner. | [11] |
OAPA: Oleic Acid and Palmitic Acid; LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE₂: Prostaglandin (B15479496) E2; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2; NF-κB: Nuclear factor-kappa B; IKK: IκB kinase.
Section 4: Key Experimental Protocols
In Vivo NAFLD Mouse Model
-
Animal Strain: C57BL/6J male mice, 8 weeks old.
-
Acclimatization: 1 week of adaptive feeding with a standard chow diet.
-
Model Induction: Mice are fed a high-fat diet (HFD), typically with 42% kcal from fat and 0.2% cholesterol, supplemented with high-fructose-glucose solution (e.g., 18.9 g/L D-glucose and 23.1 g/L D-fructose) in their drinking water. This "HFSW" diet is maintained for the duration of the experiment (e.g., 8 weeks) to induce hepatic steatosis.
-
Treatment: Aurantio-obtusin is administered orally (e.g., by gavage) at specified doses (e.g., 5, 10, 15 mg/kg) daily for the treatment period. A control group receives the vehicle (e.g., DMSO).
-
Analysis: At the end of the study, mice are sacrificed. Blood is collected for serum analysis of liver enzymes (ALT, AST) and lipid profiles. Liver tissue is harvested for histopathological examination (H&E and Oil Red O staining), quantitative real-time PCR (qRT-PCR) to measure gene expression (e.g., Pparα, Fasn, Tnfα), and Western blotting to assess protein levels and phosphorylation states (e.g., p-AMPK, LC3-II/I).[5][7][16]
In Vitro Hepatocyte Lipid Accumulation Model
-
Cell Type: Mouse primary hepatocytes (MPHs) or HepG2 cells.
-
Model Induction: To mimic lipotoxic conditions, cells are treated with a combination of oleic acid (OA) and palmitic acid (PA), often referred to as OAPA (e.g., 250 µM OA and 500 µM PA), for a period such as 24 hours.
-
Treatment: Cells are co-treated with various concentrations of Aurantio-obtusin (e.g., 12.5, 25, 50 µM).
-
Analysis: Lipid accumulation is visualized and quantified using Oil Red O staining. Cellular protein is extracted for Western blot analysis to investigate signaling pathways (e.g., AMPK, mTOR, SREBP-1). Autophagy flux can be monitored by observing the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[5][7]
In Vitro Macrophage Inflammation Model
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 0.2 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with Aurantio-obtusin at various concentrations (e.g., 6.25-50 µM) for a short period (e.g., 2 hours) before LPS stimulation.
-
Analysis: The cell culture supernatant is collected to measure the production of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E2 (PGE₂) using ELISA kits. Cell lysates are used for qRT-PCR to measure mRNA levels of iNos, Cox-2, Tnfα, and Il6, and for Western blotting to analyze the phosphorylation of NF-κB pathway proteins (IκB, IKK).[9][12]
Section 5: Signaling Pathways and Workflow Diagrams
Caption: Hepatoprotective signaling of Aurantio-obtusin in NAFLD.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways [frontiersin.org]
- 8. Aurantio-Obtusin Regulates Gut Microbiota and Serum Metabolism to Alleviate High-Fat Diet-Induced Obesity-Associated Non-Alcoholic Fatty Liver Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway [kjpp.net]
- 12. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Aurantio-obtusin induces hepatotoxicity through activation of NLRP3 inflammasome signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. frontiersin.org [frontiersin.org]
Aurantio-obtusin: A Promising Phytochemical for Obesity and Diabetes Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Aurantio-obtusin (AO), a prominent anthraquinone (B42736) derived from the seeds of Cassia obtusifolia L. and Cassia tora L., is emerging as a significant area of interest in metabolic disease research.[1][2] Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate its pharmacological properties, revealing its potential as a therapeutic agent for obesity and diabetes.[1][2][3] This technical guide provides a comprehensive overview of the current research on Aurantio-obtusin, focusing on its mechanisms of action, quantitative effects, and the experimental protocols utilized in key studies. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the therapeutic utility of this natural compound.
Mechanism of Action
Aurantio-obtusin exerts its anti-obesity and anti-diabetic effects through multiple signaling pathways. The primary mechanisms identified in preclinical studies involve the modulation of key regulators of lipid metabolism and insulin (B600854) signaling.
In the context of obesity , Aurantio-obtusin has been shown to:
-
Regulate Lipid Metabolism: It significantly reduces body weight and inhibits lipid accumulation in the liver and white adipose tissue (WAT).[1] This is achieved by increasing the mRNA expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), which promotes fatty acid oxidation, and decreasing the expression of PPAR-gamma (PPAR-γ), which is involved in adipocyte differentiation.[1][4]
-
Modulate Adipose Tissue Genes: In white adipose tissue, Aurantio-obtusin lowers the expression of sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD-1).[4] Concurrently, it increases the expression of PPAR-γ, PPAR-α, carnitine palmitoyltransferase-1 (CPT-1), and adiponectin.[4]
-
Enhance Brown Adipose Tissue (BAT) Thermogenesis: Studies have shown that Aurantio-obtusin can ameliorate obesity by activating PPARα-dependent mitochondrial thermogenesis in brown adipose tissues, leading to increased energy expenditure.[5] It has been observed to increase oxygen consumption, carbon dioxide excretion, and heat production in mice.[5]
For diabetes and insulin resistance , Aurantio-obtusin demonstrates the following activities:
-
Activate Insulin Signaling Pathway: It improves glucose metabolism by activating the expression of key components of the insulin signaling pathway, including phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and glucose transporters GLUT4 and GLUT2.[4][6]
-
Inhibit Aldose Reductase: Aurantio-obtusin has shown significant inhibitory activity against rat lens aldose reductase (RLAR), suggesting its potential in mitigating diabetic complications.[1][3]
-
AMPK Activation: It has been shown to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of energy homeostasis.[6] This activation can lead to enhanced glucose uptake and fatty acid oxidation.[7][8]
Furthermore, Aurantio-obtusin exhibits anti-inflammatory properties by suppressing the mRNA expression of inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in white adipose tissue.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Aurantio-obtusin.
Table 1: In Vivo Effects of Aurantio-obtusin on Obesity and Metabolism
| Parameter | Animal Model | Treatment Group(s) | Duration | Key Findings | Reference |
| Body Weight | High-fat diet-induced obese mice | AUR 5 mg/kg, AUR 10 mg/kg | 6 weeks (post-diet induction) | Significant reduction in body weight compared to HFD control group. | [4] |
| Lipid Accumulation | High-fat diet-induced obese mice | Not specified | Not specified | Inhibited lipid accumulation in the liver and white adipose tissue. | [1] |
| Energy Expenditure | HFHS diet-induced mice | AO (10 mg/kg, i.g.) | 4 weeks | Significant increase in oxygen consumption, carbon dioxide excretion, and heat production. | [5] |
Table 2: In Vitro Inhibitory Activity of Aurantio-obtusin
| Target | Assay | IC50 Value | Reference |
| Rat Lens Aldose Reductase (RLAR) | RLAR inhibition assay | 13.6 µM | [1][3] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of Aurantio-obtusin.
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Strain: C57BL/6 mice.[4]
-
Induction of Obesity: Mice were fed a high-fat diet (HFD) for a period of 6 weeks to induce obesity and insulin resistance.[4] Another study utilized a high-fat and high-sugar (HFHS) diet for 4 weeks.[5]
-
Treatment Groups:
-
Administration: The route of administration for the 5 and 10 mg/kg doses was not explicitly stated in the abstract but is often oral gavage in such studies.[4] A separate study specified intragastric (i.g.) administration for a 10 mg/kg dose.[5]
-
Key Parameters Measured: Body weight, glucose levels, lipid metabolism-related gene expression (e.g., PPAR-α, PPAR-γ, FAS), and adipokine gene expression.[4]
Gene Expression Analysis
-
Method: Quantitative real-time polymerase chain reaction (qPCR) is the standard method for analyzing mRNA expression levels of target genes.
-
Tissues Analyzed: Liver and white adipose tissue (WAT).[1][4]
-
Target Genes:
Molecular Docking Studies
-
Objective: To investigate the interaction between Aurantio-obtusin and the insulin receptor.
-
Findings: The study showed that the residues of the insulin receptor ectodomain that interact with Aurantio-obtusin were the same as those that interact with emodin, another anthraquinone.[4] This suggests a potential direct interaction with the insulin receptor.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Aurantio-obtusin.
Caption: Aurantio-obtusin's regulation of lipid metabolism.
Caption: Aurantio-obtusin's activation of the insulin signaling pathway.
Caption: Aurantio-obtusin's activation of the AMPK signaling pathway.
Conclusion and Future Directions
Aurantio-obtusin presents a compelling profile as a multi-target agent for the management of obesity and diabetes. Its ability to modulate key pathways in lipid metabolism, insulin signaling, and inflammation underscores its therapeutic potential. The preclinical data gathered to date provides a strong rationale for further investigation. Future research should focus on more detailed dose-response studies, long-term safety and efficacy evaluations, and elucidation of its pharmacokinetic and pharmacodynamic properties. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients with metabolic disorders.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - ProQuest [proquest.com]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - ProQuest [proquest.com]
- 4. Aurantio-obtusin improves obesity and insulin resistance induced by high-fat diet in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurantio-obtusin ameliorates obesity by activating PPARα-dependent mitochondrial thermogenesis in brown adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of anthraquinones in combating insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AMPK signaling pathway by natural products for treatment of diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
Aurantio-obtusin: A Technical Whitepaper on its Anticancer Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aurantio-obtusin (AO), an anthraquinone (B42736) compound derived from the seeds of Cassia obtusifolia and Cassia tora, has demonstrated significant potential as an anticancer agent.[1] Traditionally used in herbal medicine, recent scientific investigations have elucidated its multifaceted mechanisms of action against various cancer types.[2] This document provides a comprehensive technical overview of the anticancer properties of Aurantio-obtusin, focusing on its effects on liver and breast cancer, and its potent anti-inflammatory activities relevant to the tumor microenvironment. It details the molecular pathways it modulates, summarizes quantitative data from key studies, provides methodologies for experimental validation, and visualizes complex biological processes. The primary mechanisms discussed include the induction of ferroptosis in liver cancer cells by inhibiting lipogenesis, and the modulation of the tumor microenvironment in breast cancer by reducing the immunosuppressive activity of cancer-associated fibroblasts.[3][4]
Core Anticancer Mechanisms and Signaling Pathways
Aurantio-obtusin exerts its anticancer effects through several distinct, yet potentially interconnected, mechanisms. The most well-documented activities are in liver and breast cancer models, alongside broad anti-inflammatory effects that are critical in oncology.
Liver Cancer: Induction of Ferroptosis and Inhibition of Lipogenesis
In liver cancer cells, Aurantio-obtusin demonstrates a dual mechanism that significantly inhibits proliferation both in vitro and in vivo.[3][5] It simultaneously induces a form of iron-dependent cell death known as ferroptosis and disrupts the cancer cells' lipid metabolism.[6]
The core signaling pathway affected is the AKT/mTOR/SREBP1 axis .[3][7]
-
Inhibition of Lipogenesis: Aurantio-obtusin treatment leads to the deactivation of AKT and mTOR, which in turn suppresses the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[5] SREBP1 is a master transcriptional regulator of lipogenesis. Its downregulation leads to reduced expression of key enzymes like Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), effectively halting de novo fatty acid synthesis required for rapid cancer cell proliferation.[3][7]
-
Induction of Ferroptosis: The compound also suppresses the expression of Glutathione Peroxidase 4 (GPX4) via the Nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) pathway.[5] GPX4 is a crucial enzyme that protects cells from lipid peroxidation. Its inhibition leads to an accumulation of lipid reactive oxygen species (ROS), triggering ferroptosis.[3]
By inhibiting SCD1, Aurantio-obtusin sensitizes liver cancer cells to other ferroptosis inducers, such as RSL3, suggesting a promising synergistic therapeutic strategy.[3][5]
Breast Cancer: Modulation of the Tumor Microenvironment (TME)
In the context of breast cancer, Aurantio-obtusin's activity is focused on reprogramming the tumor microenvironment (TME). It specifically targets cancer-associated fibroblasts (CAFs), which are known to contribute to tumor growth and immune tolerance.[4][8]
The mechanism centers on the downregulation of the transcription factor Wilms Tumour 1 (WT1) in CAFs.[4]
-
Reduction of Immunosuppression: Aurantio-obtusin, acting as a doxorubicin (B1662922) analogue, decreases WT1 expression in CAFs. This leads to a cascade of downstream effects, including reduced levels of STAT1 and STAT3, and decreased expression of the immune checkpoint ligand PD-L1 and the immunosuppressive enzyme Indoleamine 2,3-dioxygenase (IDO).[4][8]
-
Enhanced T-Cell Activity: By mitigating the immunosuppressive output of CAFs, Aurantio-obtusin enhances the proliferation and activity of cytotoxic CD4+ and CD8+ T cells and reduces the differentiation of regulatory T cells (Tregs) within the TME.[8] This ultimately reinvigorates the anti-tumor immune response.[4]
Anti-inflammatory Activity via NF-κB Pathway
Chronic inflammation is a key driver of cancer progression. Aurantio-obtusin exhibits potent anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][9] This has been demonstrated in various models, including lipopolysaccharide (LPS)-induced macrophages and acute lung injury models.[10][11]
-
Mechanism of Inhibition: Aurantio-obtusin prevents the activation of IκB kinase (IKK).[9] This, in turn, inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65) in the cytoplasm. By keeping NF-κB inactive in the cytoplasm, Aurantio-obtusin prevents the transcription of numerous pro-inflammatory and pro-survival genes, including TNF-α, IL-6, COX-2, and iNOS.[9][11]
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurantio-obtusin modulates Wilms Tumour 1 within the breast tumour microenvironment reducing immunosuppression and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurantio‑this compound regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Aurantio-obtusin: A Technical Guide to its Vasopressin V1A Receptor Antagonism
For Immediate Release
This technical guide provides an in-depth analysis of Aurantio-obtusin, an anthraquinone (B42736) derived from Cassia seeds, and its role as a selective antagonist of the vasopressin V1A receptor (V1AR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of Aurantio-obtusin and its potential as a tool for studying V1AR-mediated signaling and as a lead compound for therapeutic development.
Introduction
The arginine vasopressin receptor 1A (AVPR1A or V1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes.[1] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1AR initiates a signaling cascade leading to vasoconstriction, platelet aggregation, hepatic glycogenolysis, and modulation of social behaviors.[2][3] Consequently, V1AR antagonists are of significant interest for treating conditions such as hypertension, heart failure, and Raynaud's disease.[2]
Aurantio-obtusin, an anthraquinone compound, has been identified as a specific V1AR antagonist.[4][5] Originating from Cassia seeds, a staple in traditional Chinese medicine, this compound presents a novel, non-peptide scaffold for V1AR inhibition.[4][5] This guide summarizes the current quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Antagonism
The antagonist potency of Aurantio-obtusin at the human V1A receptor has been determined through functional assays. To provide context, its activity is presented alongside data for Relcovaptan (SR 49059), a well-characterized, potent, and selective non-peptide V1AR antagonist.[6][7][8]
Table 1: V1A Receptor Antagonist Potency
| Compound | Assay Type | Parameter | Value | Species | Reference(s) |
| Aurantio-obtusin | Functional (Ca²⁺ Flux) | IC₅₀ | 67.70 ± 2.41 µM | Human | [4] |
| Binding Assay | Kᵢ | Not Reported | - | - | |
| Relcovaptan (SR 49059) | Functional (Platelet Aggregation) | IC₅₀ | 3.7 ± 0.4 nM | Human | [8] |
| Binding Assay | Kᵢ | 1.1 - 6.3 nM | Human | [6][7][8] |
Note: The binding affinity (Kᵢ) for Aurantio-obtusin at the V1A receptor has not been reported in the reviewed literature. The IC₅₀ value was determined by measuring the inhibition of AVP-induced intracellular calcium concentration.[4]
Signaling Pathway & Mechanism of Action
The V1A receptor is a canonical Gq/11-coupled GPCR.[9] Ligand binding initiates a conformational change, activating the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. Aurantio-obtusin exerts its antagonist effect by binding to the V1A receptor, thereby preventing AVP from binding and initiating this signaling cascade.
Experimental Protocols
The following sections detail standardized methodologies for characterizing V1A receptor antagonists like Aurantio-obtusin.
Radioligand Binding Assay (Hypothetical for Aurantio-obtusin)
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound. While this experiment has not been reported for Aurantio-obtusin, this method would be the standard approach.
Objective: To determine the Kᵢ of a test compound by measuring its ability to displace a radiolabeled ligand from the V1A receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human V1A receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or another high-affinity V1A radiolabeled antagonist.
-
Test Compound: Aurantio-obtusin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Control: 1 µM unlabeled Arginine Vasopressin.
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute to a final protein concentration of 5-20 µ g/well in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL Assay Buffer (for total binding) or 25 µL non-specific control (for non-specific binding).
-
25 µL of serially diluted test compound (Aurantio-obtusin).
-
25 µL of radioligand (e.g., [³H]-AVP at a final concentration at or below its Kₔ).
-
175 µL of the diluted membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[10]
-
Intracellular Calcium Flux Functional Assay
This protocol is based on the method used to determine the IC₅₀ of Aurantio-obtusin.[4] It measures the ability of an antagonist to block the increase in intracellular calcium induced by the agonist AVP.
Objective: To determine the functional potency (IC₅₀) of Aurantio-obtusin by measuring its inhibition of AVP-induced calcium mobilization.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human V1A receptor.
-
Reagents: Arginine Vasopressin (AVP), Aurantio-obtusin.
-
Assay Plate: 96-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Apparatus: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the V1A-expressing cells into 96-well plates at a density of 50,000–80,000 cells/well and culture overnight.
-
Dye Loading: Remove the culture medium and add 100 µL/well of Assay Buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid).
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye loading.
-
Compound Pre-incubation: Wash the cells twice with Assay Buffer. Add 100 µL of serially diluted Aurantio-obtusin to the wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a control.
-
Fluorescence Measurement:
-
Place the plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).
-
Inject a solution of AVP (at a final concentration that elicits ~80% of the maximal response, EC₈₀) into each well.
-
Immediately record the fluorescence signal kinetically for 90-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well, subtracting the baseline reading.
-
Normalize the data, setting the response in the AVP-only wells (no antagonist) to 100% and the response in unstimulated wells to 0%.
-
Plot the normalized response against the log concentration of Aurantio-obtusin and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualized Workflows and Relationships
To further clarify the concepts and processes, the following diagrams have been generated.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. SR 49059 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 7. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Aurantio-obtusin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of aurantio-obtusin (B1665323) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the analysis of aurantio-obtusin in both plant matrices, such as Cassia seeds (Semen Cassiae), and biological fluids.
Introduction
Aurantio-obtusin is a bioactive anthraquinone (B42736) predominantly found in the seeds of Cassia obtusifolia and Cassia tora. It is known for a variety of pharmacological activities. Accurate and precise quantification of aurantio-obtusin is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. HPLC is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This document details a standard HPLC-UV method and a more sensitive UHPLC-MS/MS method for the determination of aurantio-obtusin.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification in Plant Material
This protocol is adapted from methodologies reported for the analysis of anthraquinones in Semen Cassiae.[1][2][3]
2.1.1. Materials and Reagents
-
Aurantio-obtusin reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (ultrapure)
-
Dried and powdered plant material (e.g., Cassia seeds)
2.1.2. Equipment
-
HPLC system with a UV/DAD detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
2.1.3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of aurantio-obtusin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 200 µg/mL.
2.1.4. Sample Preparation
-
Accurately weigh about 1.0 g of the powdered plant material.
-
Add 50 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2.1.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., Waters Sunfire C18, 4.6 mm × 250 mm, 5 µm)[4] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)[1][2][3] |
| Gradient Program | 0-5 min: 40-50% A; 5-20 min: 50-100% A; 20-25 min: 100% A[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient or 25°C |
| Detection | UV at 278 nm[3] |
| Injection Volume | 20 µL[3] |
2.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the aurantio-obtusin standards against their known concentrations.
-
Determine the concentration of aurantio-obtusin in the sample by interpolating its peak area from the calibration curve.
Protocol 2: UHPLC-MS/MS Method for Quantification in Rat Plasma
This protocol is a sensitive method suitable for pharmacokinetic studies, adapted from published literature.[5][6]
2.2.1. Materials and Reagents
-
Aurantio-obtusin reference standard (>98% purity)
-
Internal Standard (IS), e.g., Rhein
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Rat plasma
2.2.2. Equipment
-
UHPLC system coupled with a triple-quadrupole tandem mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
2.2.3. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare stock solutions of aurantio-obtusin and the IS in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the aurantio-obtusin working solution into blank rat plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
2.2.4. Sample Preparation
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12000 rpm for 15 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2.2.5. UHPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 column (e.g., Agilent Poroshell 120 C18)[6] |
| Mobile Phase | Gradient elution with Acetonitrile and 30 mM Ammonium Acetate in water[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | For aurantio-obtusin, specific precursor-to-product ion transitions need to be determined. |
Data Presentation
HPLC-UV Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 2.3 - 230 mg/L | [2] |
| Average Recovery | 100.3% (RSD 3.1%) | [2] |
| Limit of Detection (LOD) | 0.07 - 0.15 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.24 - 0.51 µg/mL | [1] |
UHPLC-MS/MS Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 3.24 - 1296 ng/mL | [5][6] |
| Inter- and Intra-day Precision | <15% | [5][6] |
| Stability | Stable during all sample storage and analysis procedures | [5][6] |
Visualizations
Caption: Experimental workflow for aurantio-obtusin quantification.
Caption: Logical relationship of the HPLC quantification method.
References
- 1. Simultaneous determination of eight anthraquinones in Semen Cassiae by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of aurantio-obtusin and chrysophanol in cassiae semen by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of aurantio-obtusin, chrysoobtusin, this compound and 1-desmethylthis compound in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Using Aurantio-obtusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant interest for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[4][5][6] This document provides detailed protocols for cell-based assays to investigate the biological effects of Aurantio-obtusin, focusing on its anti-inflammatory and anti-cancer properties. The primary mechanisms of action explored are the inhibition of the NF-κB signaling pathway in inflammatory models and the modulation of the AKT/mTOR/SREBP1 pathway in cancer cells.[1][5]
Data Summary
The following table summarizes the quantitative data from various cell-based assays investigating the effects of Aurantio-obtusin.
| Cell Line | Assay Type | Parameter Measured | Effective Concentration / IC50 | Reference |
| RAW264.7 | Cytotoxicity | Cell Viability | No significant cytotoxicity up to 100 µM | [7][8] |
| RAW264.7 | Anti-inflammatory | Nitric Oxide (NO) Production | Significant inhibition at 12.5-100 µM | [7][8] |
| RAW264.7 | Anti-inflammatory | PGE2 Production | Significant inhibition at 50 µM | [7][9] |
| RAW264.7 | Anti-inflammatory | TNF-α Production | Significant reduction at 25 µM | [7] |
| RAW264.7 | Anti-inflammatory | IL-6 Production | Significant inhibition at 25 and 50 µM | [7] |
| MH-S | Anti-inflammatory | Nitric Oxide (NO) Production | IC50 = 71.7 µM | [10] |
| SK-Hep1, HepG2 | Anti-cancer | Cell Viability & Proliferation | Significant inhibition at 100 and 200 µM | [5] |
| Rat Lens | Anti-diabetic | Aldose Reductase Inhibition | IC50 = 13.6 µM | [2] |
| HRGECs | Cytotoxicity | Cell Viability | Significant decrease at 50 µM | [11] |
Experimental Protocols
Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol details the investigation of Aurantio-obtusin's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
a. Cell Culture and Maintenance
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
b. Cytotoxicity Assay (MTT Assay)
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate overnight.[7]
-
Treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25–100 µM) for 24 hours.[7]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
c. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[7]
-
Pre-treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25–50 µM) for 2 hours.[7]
-
Stimulate the cells with LPS (0.2 µg/mL) for 24 hours.[7]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
d. Cytokine Measurement (ELISA)
-
Seed RAW264.7 cells in a 24-well plate at a density of 2.5 × 10^5 cells/well and incubate overnight.
-
Pre-treat cells with Aurantio-obtusin for 2 hours, followed by stimulation with LPS (0.2 µg/mL) for 24 hours.[7]
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7][12]
e. Western Blot Analysis for NF-κB Pathway Proteins
-
Seed RAW264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.
-
Pre-treat cells with Aurantio-obtusin for 2 hours, followed by stimulation with LPS (0.2 µg/mL) for the appropriate time to observe target protein phosphorylation or degradation (e.g., 30 minutes for IκBα phosphorylation).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-cancer Activity in Liver Cancer Cells (SK-Hep1 and HepG2)
This protocol outlines the procedure to assess the anti-proliferative and pro-ferroptotic effects of Aurantio-obtusin on human liver cancer cell lines.
a. Cell Culture and Maintenance
-
Culture SK-Hep1 and HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
b. Cell Viability and Proliferation Assay (CCK-8 and EdU Staining)
-
CCK-8 Assay: Seed cells in a 96-well plate (8 × 10^3 cells/well) and incubate for 24 hours. Treat with Aurantio-obtusin (e.g., 0, 100, 200 µM) for 24 hours.[5] Add CCK-8 reagent and measure absorbance at 450 nm.
-
EdU Staining: Seed cells in a 96-well plate and treat with Aurantio-obtusin as described above.[5] Add EdU working solution and incubate for 2 hours. Fix, permeabilize, and stain the cells according to the EdU staining kit manufacturer's protocol.[5] Visualize and quantify proliferating cells using fluorescence microscopy.
c. Western Blot Analysis for AKT/mTOR and Ferroptosis-related Proteins
-
Seed cells in 6-well plates and treat with Aurantio-obtusin (e.g., 100 µM) for different durations (e.g., 0, 6, 12, 24 hours).[5]
-
Lyse the cells and perform western blotting as described previously.
-
Use primary antibodies against p-AKT, p-mTOR, SREBP1, and key ferroptosis markers like GPX4.[5]
Visualizations
Signaling Pathway Diagrams
Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.
Caption: Aurantio-obtusin's dual action on lipogenesis and ferroptosis in cancer cells.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with Aurantio-obtusin.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - ProQuest [proquest.com]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory Effects of Aurantio-obtusin isolated from Cassia tora L. in RAW264.7 Cells -Korean Journal of Pharmacognosy [koreascience.kr]
- 9. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Aurantio-obtusin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin, a bioactive anthraquinone (B42736) compound primarily isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Preclinical in vivo studies have demonstrated its potential therapeutic applications in a range of diseases, including inflammatory conditions, metabolic disorders such as obesity and diabetes, and neurological ailments.[2][4][5] This document provides detailed application notes and standardized protocols for designing and conducting in vivo experiments to investigate the biological effects of Aurantio-obtusin. The methodologies outlined herein are based on established animal models and findings from peer-reviewed research, offering a comprehensive guide for researchers in the field of natural product-based drug discovery and development.
Aurantio-obtusin exerts its effects through multiple mechanisms of action, most notably via the modulation of the NF-κB and PI3K/Akt signaling pathways.[1][2] It has been shown to possess anti-inflammatory, antioxidant, anti-hyperlipidemic, neuroprotective, and hepatoprotective properties.[4] However, it is crucial to note that hepatotoxicity has been observed at higher doses, necessitating careful dose-selection and toxicity assessments in any in vivo study.[1][6]
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from various in vivo studies on Aurantio-obtusin, providing a comparative overview of its effects in different disease models.
Table 1: Anti-Inflammatory Effects of Aurantio-obtusin
| Animal Model | Disease Induction | Aurantio-obtusin Dose | Key Findings | Reference |
| Male ICR Mice | LPS-induced acute lung injury | 10 and 100 mg/kg (oral) | Attenuated lung inflammatory responses. | [7] |
| BALB/c Mice | Sepsis-induced acute kidney injury (CLP model) | Not specified | Ameliorated renal injury and reduced serum creatinine (B1669602) and BUN. | [8][9] |
| Guinea Pigs | Ovalbumin-induced allergic asthma | 10, 50, and 100 mg/kg | Reduced serum OVA-specific IgE and ICAM-1; suppressed inflammatory cytokines. | [10] |
Table 2: Metabolic Effects of Aurantio-obtusin
| Animal Model | Disease Induction | Aurantio-obtusin Dose | Key Findings | Reference |
| C57BL/6J Mice | High-fat diet (HFD)-induced obesity | 5 and 10 mg/kg | Improved glucose tolerance and insulin (B600854) sensitivity; reduced body weight gain. | [11][12] |
| C57BL/6J Mice | High-fat high-sugar (HFHS) diet-induced obesity | 10 mg/kg (oral) | Increased energy expenditure and enhanced mitochondrial metabolism in brown adipose tissue. | [13][14] |
| C57BL/6J Mice | HFD-induced non-alcoholic fatty liver disease (NAFLD) | 5, 10, and 15 mg/kg | Attenuated hepatic steatosis. | [15] |
Table 3: Neuroprotective Effects of Aurantio-obtusin
| Animal Model | Disease Induction | Aurantio-obtusin Dose | Key Findings | Reference |
| C57BL/6 Mice | Transient forebrain ischemia (BCCAO model) | 10 mg/kg (oral) | Significantly reduced neuronal damage in the hippocampus and cortex. | [16][17][18] |
Table 4: Hepatotoxicity of Aurantio-obtusin
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Male Sprague-Dawley Rats | 40 and 200 mg/kg for 28 days (oral) | Induced dose-dependent hepatotoxicity; increased ALT, AST, and ALP levels. | [6][19] |
Experimental Protocols
This section provides detailed protocols for in vivo studies investigating the anti-inflammatory, metabolic, and neuroprotective effects of Aurantio-obtusin.
Protocol 1: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
1. Objective: To assess the efficacy of Aurantio-obtusin in mitigating the inflammatory response in a mouse model of acute lung injury.
2. Animal Model:
-
Species and Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, providing ad libitum access to food and water.[5]
3. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Aurantio-obtusin (low dose, e.g., 10 mg/kg)
-
Group 4: LPS + Aurantio-obtusin (high dose, e.g., 100 mg/kg)
-
Group 5: Aurantio-obtusin alone (high dose) - to assess for any independent effects of the compound.
4. Reagents and Preparation:
-
Aurantio-obtusin: Dissolve in a suitable vehicle (e.g., corn oil, 0.5% CMC) for oral gavage.
-
LPS (from E. coli O111:B4): Dissolve in sterile, pyrogen-free saline.
5. Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Aurantio-obtusin Administration: Administer Aurantio-obtusin or vehicle by oral gavage once daily for a predetermined period (e.g., 3-7 days) prior to LPS challenge.
-
Induction of ALI: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine). Intratracheally instill LPS (e.g., 5 mg/kg in 50 µL saline) to induce lung injury.[1][4] The control group receives an equal volume of saline.
-
Sample Collection: At a specified time point after LPS instillation (e.g., 6, 24, or 48 hours), euthanize the mice.[4]
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Collect blood for serum cytokine analysis.
-
Harvest lung tissue for histology, myeloperoxidase (MPO) activity assay, and gene/protein expression analysis.[20]
-
6. Endpoint Analysis:
-
BALF Analysis: Perform total and differential cell counts. Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Lung Histology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, edema, and inflammatory cell infiltration.
-
MPO Assay: Quantify neutrophil infiltration in the lung tissue.
-
Gene and Protein Expression: Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and components of the NF-κB pathway in lung tissue using qPCR and Western blotting.[21]
Protocol 2: Assessment of Anti-Obesity and Metabolic Effects in a High-Fat Diet (HFD)-Induced Mouse Model
1. Objective: To evaluate the potential of Aurantio-obtusin to prevent or treat obesity and associated metabolic dysfunctions.
2. Animal Model:
-
Species and Strain: Male C57BL/6J mice, 6 weeks old.[11]
-
Housing: As described in Protocol 1.
3. Experimental Groups:
-
Group 1: Normal chow diet + Vehicle
-
Group 2: High-fat diet (e.g., 45-60% kcal from fat) + Vehicle
-
Group 3: High-fat diet + Aurantio-obtusin (e.g., 5 mg/kg)
-
Group 4: High-fat diet + Aurantio-obtusin (e.g., 10 mg/kg)
4. Reagents and Preparation:
-
Diets: Standard chow and high-fat diet.
-
Aurantio-obtusin: Prepare for daily oral administration as described in Protocol 1.
5. Procedure:
-
Acclimatization and Diet Induction: After one week of acclimatization, divide the mice into the experimental groups. Feed the respective diets for a period of 8-16 weeks to induce obesity.[7][11]
-
Aurantio-obtusin Treatment: Administer Aurantio-obtusin or vehicle daily via oral gavage, starting either at the beginning of the HFD feeding (prevention model) or after the establishment of obesity (treatment model).[12]
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Tests:
-
Glucose Tolerance Test (GTT): Perform a GTT after a 6-hour fast. Administer glucose (2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform an ITT after a 4-hour fast. Administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Sample Collection: At the end of the study, euthanize the mice after an overnight fast.
-
Collect blood for analysis of serum lipids (triglycerides, total cholesterol), glucose, insulin, and adipokines (e.g., leptin, adiponectin).
-
Harvest and weigh liver and adipose tissues (epididymal, retroperitoneal, and mesenteric).
-
6. Endpoint Analysis:
-
Serum Analysis: Use commercial kits to measure serum parameters.
-
Tissue Histology: Fix liver and adipose tissue for H&E staining to assess hepatic steatosis and adipocyte size, respectively.
-
Gene and Protein Expression: Analyze the expression of genes and proteins involved in lipid metabolism (e.g., PPARα, PPARγ, SREBP-1c, FAS) and inflammation in the liver and adipose tissue.[12]
Protocol 3: Investigation of Neuroprotective Effects in a Transient Forebrain Ischemia Mouse Model
1. Objective: To determine the neuroprotective potential of Aurantio-obtusin against ischemic brain injury.
2. Animal Model:
-
Species and Strain: Male C57BL/6 mice, 10-12 weeks old.
-
Housing: As described in Protocol 1.
3. Experimental Groups:
-
Group 1: Sham surgery + Vehicle
-
Group 2: Ischemia/Reperfusion (I/R) + Vehicle
-
Group 3: I/R + Aurantio-obtusin (e.g., 10 mg/kg)
-
Group 4: Sham surgery + Aurantio-obtusin
4. Reagents and Preparation:
-
Aurantio-obtusin: Prepare for oral administration as described in Protocol 1.
5. Procedure:
-
Aurantio-obtusin Administration: Administer Aurantio-obtusin or vehicle orally at a specific time point before or after the ischemic insult (e.g., 1 hour before or 2 hours after).
-
Induction of Transient Forebrain Ischemia:
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform bilateral common carotid artery occlusion (BCCAO) for a defined period (e.g., 10-20 minutes) to induce global cerebral ischemia.[22][23]
-
Remove the occluding clips to allow for reperfusion.
-
The sham group undergoes the same surgical procedure without artery occlusion.
-
-
Behavioral Testing: At different time points after reperfusion (e.g., 3, 5, and 7 days), perform behavioral tests to assess neurological deficits, such as the passive avoidance test for learning and memory.[17]
-
Sample Collection: At the end of the behavioral assessments, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Harvest the brains for histological analysis.
6. Endpoint Analysis:
-
Histology: Section the brains and perform Nissl staining or Fluoro-Jade B staining to quantify neuronal damage, particularly in the CA1 region of the hippocampus.[17]
-
Immunohistochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Molecular Analysis: In a separate cohort of animals, collect brain tissue for Western blotting or qPCR to analyze signaling pathways involved in neuroprotection and apoptosis.
Mandatory Visualizations
Caption: General workflow for in vivo studies of Aurantio-obtusin.
Caption: Inhibition of the NF-κB pathway by Aurantio-obtusin.
Caption: Activation of the PI3K/Akt pathway by Aurantio-obtusin.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity mouse model [bio-protocol.org]
- 9. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 10. Aurantio‐this compound Suppresses Airway Inflammation and Serum ICAM‐1 Expression in Guinea Pig Allergic Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Aurantio-obtusin improves obesity and insulin resistance induced by high-fat diet in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurantio-obtusin ameliorates obesity by activating PPARα-dependent mitochondrial thermogenesis in brown adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurantio-obtusin improves obesity and protects hepatic inflammation by rescuing mitochondrial damage in overwhelmed brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simple model of forebrain ischemia in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transient global cerebral ischemia differentially affects cortex, striatum and hippocampus in Bilateral Common Carotid Arterial occlusion (BCCAo) mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurantio-obtusin: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] This document provides detailed application notes and protocols for the utilization of Aurantio-obtusin in cell culture experiments, with a focus on its solubility in DMSO, established effective concentrations, and its impact on key signaling pathways. The information presented herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this natural compound.
Physicochemical Properties and Solubility
Aurantio-obtusin is a lipophilic compound with the chemical formula C₁₇H₁₄O₇ and a molecular weight of 330.28 g/mol .[4] For cell culture applications, it is crucial to ensure proper dissolution to achieve accurate and reproducible results.
Solubility Data:
| Solvent | Solubility | Reference |
| DMSO | ≥33 mg/mL | [4] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
Note: For cell culture experiments, DMSO is the recommended solvent. It is imperative to use a final DMSO concentration that is non-toxic to the specific cell line being used, typically below 0.1% to 0.5%.[6]
Biological Activities and Mechanism of Action
Aurantio-obtusin exhibits a broad spectrum of biological effects, including anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and hepatoprotective activities.[2] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
Anti-inflammatory Effects
Aurantio-obtusin has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][3] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Key Events in Anti-inflammatory Action:
-
Inhibition of IKK-α and IKK-β: Aurantio-obtusin suppresses the phosphorylation of IκB kinase (IKK), a critical step in the activation of the NF-κB pathway.[3]
-
Suppression of Pro-inflammatory Mediators: Consequently, it downregulates the expression and production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][7]
Anti-cancer Effects in Liver Cancer
Recent studies have highlighted the potential of Aurantio-obtusin in liver cancer therapy through its ability to inhibit lipogenesis and induce ferroptosis, a form of iron-dependent programmed cell death.[2][8]
Key Signaling Pathways in Anti-Liver Cancer Activity:
-
AKT/mTOR/SREBP1 Pathway Inhibition: Aurantio-obtusin treatment leads to the inactivation of the AKT/mTOR signaling pathway, which in turn suppresses the expression of sterol regulatory element-binding protein 1 (SREBP1), a key regulator of lipid metabolism.[2][8]
-
Induction of Ferroptosis: The compound has been shown to induce ferroptosis in liver cancer cells, presenting a novel mechanism for its anti-tumor activity.[2][8]
Vasodilatory Effects
Aurantio-obtusin also plays a role in vasodilation through the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased production of nitric oxide (NO) in endothelial cells.[1]
Experimental Protocols
The following are detailed protocols for common cell-based assays involving Aurantio-obtusin.
Protocol 1: Preparation of Aurantio-obtusin Stock Solution
-
Materials:
-
Aurantio-obtusin powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on its solubility of ≥33 mg/mL in DMSO, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). To prepare a 10 mM stock solution, dissolve 3.30 mg of Aurantio-obtusin in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. These stock solutions are generally stable for up to two weeks when stored at -20°C.[5]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on RAW264.7 and Human Renal Glomerular Endothelial Cells (HRGECs).[3][9]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Aurantio-obtusin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells (e.g., RAW264.7 cells at 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ atmosphere.[3]
-
The following day, treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50, 100 µM).[3][10] Include a vehicle control group treated with the same final concentration of DMSO as the highest Aurantio-obtusin concentration.
-
Incubate for the desired period (e.g., 24 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol is based on the methodology used for LPS-stimulated RAW264.7 macrophages.[3]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Aurantio-obtusin stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate (1 x 10⁴ cells/well) and incubate for 24 hours.[3]
-
Pre-treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 µM) for 2 hours.[3]
-
Stimulate the cells with LPS (e.g., 0.2 µg/mL) for 24 hours.[3]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve of sodium nitrite.
-
Protocol 4: Quantification of Cytokines (ELISA)
This protocol is suitable for measuring the levels of cytokines such as IL-6 and TNF-α in the cell culture supernatant.[3]
-
Materials:
-
ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α)
-
Cell culture supernatant from treated and control cells
-
-
Procedure:
-
Culture and treat cells as described in Protocol 3 (or as per the specific experimental design).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Quantitative Data Summary
The following tables summarize the effective concentrations of Aurantio-obtusin and its observed effects in various cell lines from published studies.
Table 1: Effective Concentrations of Aurantio-obtusin in Different Cell Lines
| Cell Line | Assay | Effective Concentration Range | Observed Effect | Reference |
| RAW264.7 | MTT Assay | 6.25 - 100 µM | No significant cytotoxicity observed up to 100 µM. | [3][10] |
| RAW264.7 | Griess Assay | 6.25 - 50 µM | Dose-dependent inhibition of LPS-induced NO production. | [3] |
| RAW264.7 | ELISA | 6.25 - 50 µM | Significant inhibition of LPS-induced TNF-α and IL-6 production. | [3] |
| A549 | IL-6 Production | Not specified | Inhibition of IL-1β-treated IL-6 production. | [1][12] |
| MH-S | NO Production | IC₅₀ = 71.7 µM | Significant inhibition of LPS-induced NO production. | [12] |
| SK-Hep1, HepG2 | Cell Proliferation/Viability | 50 - 200 µM | Inhibition of cell proliferation. | [8] |
| HRGECs | CCK-8 Assay | 50 - 200 µM | Dose-dependent decrease in cell viability. | [9] |
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Aurantio-obtusin and a general experimental workflow.
Caption: Aurantio-obtusin's anti-inflammatory mechanism via NF-κB inhibition.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Aurantio-obtusin | CAS:67979-25-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Administration of Aurantio-obtusin in Mice: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin (AO), a bioactive anthraquinone (B42736) compound derived from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant attention for its diverse pharmacological activities.[1] Preclinical studies involving oral administration in mice have demonstrated its therapeutic potential in a range of disease models, including obesity, insulin (B600854) resistance, inflammation, and neurodegenerative disorders. This document provides a comprehensive overview of the applications of orally administered Aurantio-obtusin in mice, complete with detailed experimental protocols and a summary of key quantitative data.
Applications in Murine Models
Oral administration of Aurantio-obtusin has been investigated in various mouse models, revealing its effects on multiple physiological and pathological processes.
-
Metabolic Disorders: In high-fat diet-induced obese mice, Aurantio-obtusin has been shown to reduce body weight, inhibit lipid accumulation in the liver and white adipose tissue, and improve insulin resistance.[1][2] It also plays a role in alleviating non-alcoholic fatty liver disease (NAFLD) by modulating gut microbiota and serum metabolism.[3]
-
Anti-inflammatory Effects: Aurantio-obtusin exhibits significant anti-inflammatory properties. It has been shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting inflammatory responses.[4] Furthermore, it can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6]
-
Neuroprotection: Studies have indicated that Aurantio-obtusin may offer neuroprotective effects. In a mouse model of transient forebrain ischemia, it was found to reduce neuronal damage.[7][8]
-
Allergy and Immunology: Aurantio-obtusin has been demonstrated to inhibit immunoglobulin E (IgE)-mediated allergic responses in mast cells and in a mouse model of passive cutaneous anaphylaxis.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the oral administration of Aurantio-obtusin in mice.
Table 1: Dosage and Therapeutic Effects
| Therapeutic Area | Mouse Model | Dosage (Oral) | Key Findings | Reference |
| Obesity & Insulin Resistance | High-fat diet-induced obese C57BL/6 mice | 5 mg/kg, 10 mg/kg | Reduced body weight, improved glucose metabolism, decreased lipid accumulation. | [2] |
| Lung Inflammation | LPS-induced acute lung injury in ICR mice | 10 mg/kg, 100 mg/kg | Attenuated lung inflammatory responses. | [4] |
| Neuroprotection | Transient forebrain ischemia in C57BL/6 mice | 10 mg/kg | Significantly reduced neuronal damage. | [7] |
| NAFLD | High-fat diet-induced ApoE-/- mice | Not specified | Alleviated obesity-associated NAFLD. | [3] |
Table 2: Effects on Inflammatory Markers
| Marker | Cell Line/Model | Treatment | Concentration/Dosage | Inhibition | Reference |
| Nitric Oxide (NO) | LPS-treated MH-S cells | Aurantio-obtusin | IC50 = 71.7 μM | Significant inhibition of NO production. | [4] |
| IL-6 | IL-1β-treated A549 cells | Aurantio-obtusin | Not specified | Inhibited IL-6 production. | [4] |
| TNF-α & IL-6 | LPS-induced RAW264.7 cells | Aurantio-obtusin | 25 µM, 50 µM | Significantly suppressed production. | [5] |
| PGE2 & COX-2 | LPS-induced RAW264.7 cells | Aurantio-obtusin | Not specified | Significantly suppressed production and expression. | [5] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Obesity and Insulin-Sensitizing Effects
1. Animals and Diet:
- Male C57BL/6 mice (6-8 weeks old) are used.
- Mice are fed a high-fat diet (HFD) for 6 weeks to induce obesity and insulin resistance.[2]
- A control group is fed a normal chow diet.
2. Drug Administration:
- Following the induction period, HFD-fed mice are randomly assigned to vehicle control and treatment groups.
- Aurantio-obtusin is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Aurantio-obtusin is administered orally via gavage at doses of 5 mg/kg and 10 mg/kg body weight, once daily for a specified period (e.g., 4-8 weeks).[2]
3. Outcome Measures:
- Body Weight and Food Intake: Monitored daily or weekly.
- Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
- Serum Analysis: Blood is collected for the measurement of glucose, insulin, and lipid profiles (triglycerides, total cholesterol).
- Tissue Analysis: Liver and white adipose tissue are collected, weighed, and processed for histological analysis (H&E staining, Oil Red O staining) and gene expression analysis (e.g., PPAR-α, PPAR-γ, FAS).[1][2]
Protocol 2: Assessment of Anti-Inflammatory Effects in Acute Lung Injury
1. Animals:
- Male ICR mice (6-8 weeks old) are used.
2. Induction of Lung Injury:
- Acute lung injury is induced by intratracheal instillation of lipopolysaccharide (LPS).
3. Drug Administration:
- Aurantio-obtusin is administered orally at doses of 10 mg/kg and 100 mg/kg body weight one hour before LPS challenge.[4]
4. Outcome Measures:
- Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts and protein concentration as indicators of inflammation and lung permeability.
- Histopathological Examination: Lung tissues are collected for histological analysis (H&E staining) to assess inflammatory cell infiltration and lung tissue damage.
- Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung homogenates are measured by ELISA.
- Gene Expression Analysis: Expression of inflammatory mediators (e.g., iNOS, COX-2) in lung tissue is assessed by qRT-PCR or Western blotting.
Signaling Pathways and Mechanisms of Action
Aurantio-obtusin exerts its effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by Aurantio-obtusin.
Aurantio-obtusin has been found to inhibit the activation of MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response.[1] In the context of metabolic regulation, it can activate the PI3K/Akt signaling pathway, leading to increased expression of glucose transporters GLUT2 and GLUT4, thereby improving glucose uptake.[2]
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of orally administered Aurantio-obtusin in mice.
Caption: General workflow for in vivo studies of Aurantio-obtusin.
Safety and Toxicity
While Aurantio-obtusin shows therapeutic promise, it is important to consider its potential toxicity. Studies in rats have indicated that medium (40 mg/kg) and high (200 mg/kg) oral doses of Aurantio-obtusin can cause liver damage.[1] Therefore, dose-response studies are crucial to determine the therapeutic window and potential toxicity in mice. In a study on transient forebrain ischemia in mice, a dose of 10 mg/kg was found to be effective without causing apparent toxicity.[7] Further research is needed to fully elucidate the pharmacokinetic and toxicological profiles of Aurantio-obtusin in different mouse strains. It is known that Aurantio-obtusin exists mainly in the form of metabolites in the body, and these metabolites may contribute to its pharmacological effects.[10][11]
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurantio-obtusin improves obesity and insulin resistance induced by high-fat diet in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantio-Obtusin Regulates Gut Microbiota and Serum Metabolism to Alleviate High-Fat Diet-Induced Obesity-Associated Non-Alcoholic Fatty Liver Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model [mdpi.com]
- 8. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cassia tora Seed Extract and Its Active Compound Aurantio-obtusin Inhibit Allergic Responses in IgE-Mediated Mast Cells and Anaphylactic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Metabolism and Pharmacokinetics of Rhein and Aurantio-Obtusin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Aurantio-obtusin Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of Aurantio-obtusin, a bioactive anthraquinone (B42736) derived from the seeds of Cassia obtusifolia and Cassia tora.[1][2] This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying cellular mechanisms and experimental workflow.
Introduction to Aurantio-obtusin and the MTT Assay
Aurantio-obtusin has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties.[1][3][4] Understanding its cytotoxic profile is crucial for its development as a therapeutic agent.
The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[5][6] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[5][7] This reaction produces insoluble purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Data Presentation: Cytotoxicity of Aurantio-obtusin
The cytotoxic effects of Aurantio-obtusin can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 value is a critical parameter in drug discovery and development. Below is a summary of reported cytotoxic and effective concentrations of Aurantio-obtusin in different cell lines.
| Cell Line | Cell Type | Assay | Effective Concentration / IC50 | Reference |
| SK-Hep1, HepG2 | Human Liver Cancer | Cell Counting Kit-8 (CCK-8) | Dose-dependent inhibition of proliferation | [8] |
| RAW264.7 | Mouse Macrophage | MTT Assay | No significant cytotoxicity up to 100 μM | [9] |
| RAW264.7 | Mouse Macrophage | N/A | Anti-inflammatory effects observed at 6.25-50 μM | [9][10] |
Note: The available literature provides more qualitative and mechanistic data than a broad range of IC50 values across multiple cancer cell lines. Researchers are encouraged to determine the IC50 of Aurantio-obtusin for their specific cell line of interest.
Experimental Protocols
This section provides a detailed protocol for assessing the cytotoxicity of Aurantio-obtusin using the MTT assay for adherent cell lines.
Materials and Reagents
-
Aurantio-obtusin
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for Adherent Cells
-
Cell Seeding:
-
Culture cells to approximately 80% confluency in a T-75 flask.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Aurantio-obtusin in DMSO.
-
Perform serial dilutions of the Aurantio-obtusin stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Aurantio-obtusin.
-
Include appropriate controls:
-
Untreated Control: Wells containing cells with fresh medium only.
-
Vehicle Control: Wells containing cells with medium and the same final concentration of DMSO as the treated wells.
-
Blank Control: Wells containing medium only (no cells) to subtract the background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the log of the Aurantio-obtusin concentration. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for assessing Aurantio-obtusin cytotoxicity using the MTT assay.
Signaling Pathways Implicated in Aurantio-obtusin Cytotoxicity
Aurantio-obtusin has been shown to induce cytotoxicity in cancer cells through multiple signaling pathways. In liver cancer cells, it inhibits the AKT/mTOR pathway, leading to the suppression of SREBP1 and subsequent inhibition of lipogenesis.[8] It also induces ferroptosis by suppressing the Nrf2/HO-1 pathway.[8] Furthermore, Aurantio-obtusin has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][9]
Caption: Aurantio-obtusin's modulation of key signaling pathways leading to cytotoxicity.
References
- 1. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantio‑obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of MTT Assay for Measurement of Emodin-Induced Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cytokine Modulation by Aurantio-obtusin using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying cytokine level variations in response to Aurantio-obtusin treatment, utilizing the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Introduction
Aurantio-obtusin, an anthraquinone (B42736) derived from the seeds of Cassia obtusifolia, has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown its potential in ameliorating inflammatory responses by modulating the production of key pro-inflammatory cytokines.[1][2][3][4][5][6] This document outlines a robust ELISA protocol to measure the concentration of specific cytokines in cell culture supernatants following treatment with Aurantio-obtusin, providing a crucial tool for researchers investigating its mechanism of action and therapeutic potential. The primary cytokines of interest, based on existing literature, include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[1][3][5][6]
Data Presentation: Expected Outcomes
The following table summarizes the anticipated quantitative changes in cytokine concentrations after treating lipopolysaccharide (LPS)-stimulated cells with Aurantio-obtusin. These values are illustrative and may vary depending on the cell type, experimental conditions, and the specific ELISA kit used.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | < 10 | < 5 | < 5 |
| LPS (1 µg/mL) | 1500 - 2500 | 3000 - 5000 | 800 - 1200 |
| LPS + Aurantio-obtusin (25 µM) | 800 - 1200 | 1500 - 2500 | 400 - 600 |
| LPS + Aurantio-obtusin (50 µM) | 400 - 600 | 800 - 1200 | 200 - 300 |
Experimental Protocol: Sandwich ELISA for Cytokine Measurement
This protocol is a general guideline for a sandwich ELISA. It is essential to refer to the specific instructions provided with your commercial ELISA kit.
I. Materials and Reagents
-
High-protein binding 96-well ELISA plates
-
Capture Antibody (specific for the cytokine of interest, e.g., anti-TNF-α)
-
Detection Antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant Cytokine Standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Cell culture medium, fetal bovine serum (FBS), and other cell culture reagents
-
Aurantio-obtusin
-
Lipopolysaccharide (LPS) from E. coli
-
RAW 264.7 murine macrophage cell line (or other appropriate cell line)
II. Experimental Workflow
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurantio‐this compound Suppresses Airway Inflammation and Serum ICAM‐1 Expression in Guinea Pig Allergic Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Modulation by Aurantio-obtusin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the effects of Aurantio-obtusin on the nuclear factor-kappa B (NF-κB) signaling pathway. Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia L., has demonstrated significant anti-inflammatory properties.[1][2] The primary mechanism underlying these effects is the inhibition of the NF-κB signaling cascade.[1][3][4]
The NF-κB pathway is a critical regulator of inflammatory responses. In its inactive state, the NF-κB p65 subunit is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This allows the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]
Studies have shown that Aurantio-obtusin can effectively suppress the activation of the NF-κB pathway.[1][6] Specifically, it has been observed to inhibit the phosphorylation of IKKα, IKKβ, and IκBα in a dose-dependent manner.[1][6] This action prevents the degradation of IκBα and consequently blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory mediators.[1][4] Western blotting is an essential technique to elucidate these molecular mechanisms by quantifying the changes in the phosphorylation status and protein levels of these key signaling molecules.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Aurantio-obtusin on key proteins in the NF-κB pathway in LPS-stimulated RAW264.7 macrophages, as determined by Western blot analysis. The data is presented as relative protein expression normalized to a loading control (β-actin) and is illustrative of typical results.
Table 1: Effect of Aurantio-obtusin on IKKα and IκBα Phosphorylation
| Treatment Group | Concentration (µM) | Relative p-IKKα/IKKα Expression (Fold Change vs. LPS) | Relative p-IκBα/IκBα Expression (Fold Change vs. LPS) |
| Control (Untreated) | - | Not Applicable | Not Applicable |
| LPS (0.2 µg/mL) | - | 1.00 | 1.00 |
| Aurantio-obtusin + LPS | 6.25 | 0.85 | 0.78 |
| Aurantio-obtusin + LPS | 12.5 | 0.62 | 0.55 |
| Aurantio-obtusin + LPS | 25 | 0.41 | 0.32 |
| Aurantio-obtusin + LPS | 50 | 0.23 | 0.18 |
Table 2: Effect of Aurantio-obtusin on NF-κB p65 Protein Expression
| Treatment Group | Concentration (µM) | Relative p65/β-actin Expression (Fold Change vs. LPS) |
| Control (Untreated) | - | Not Applicable |
| LPS (0.2 µg/mL) | - | 1.00 |
| Aurantio-obtusin + LPS | 6.25 | 0.91 |
| Aurantio-obtusin + LPS | 12.5 | 0.75 |
| Aurantio-obtusin + LPS | 25 | 0.58 |
| Aurantio-obtusin + LPS | 50 | 0.40 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway and the general experimental workflow for its analysis using Western blotting.
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Aurantio-obtusin: A Promising Therapeutic Agent for Non-alcoholic Fatty Liver Disease
Application Notes and Protocols for Researchers and Drug Development Professionals
Aurantio-obtusin (AO), a bioactive anthraquinone (B42736) isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a significant compound of interest in the study of non-alcoholic fatty liver disease (NAFLD).[1] Preclinical studies have demonstrated its potential to mitigate hepatic steatosis, the hallmark of NAFLD, through the modulation of key metabolic signaling pathways. These findings position Aurantio-obtusin as a promising candidate for the development of novel therapeutics for NAFLD and associated metabolic disorders.
This document provides a comprehensive overview of the application of Aurantio-obtusin in NAFLD models, detailing its mechanism of action, experimental protocols, and quantitative data from recent studies.
Mechanism of Action
Aurantio-obtusin primarily exerts its therapeutic effects in NAFLD by activating the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[2][3][4][5] Activation of AMPK by Aurantio-obtusin initiates a cascade of downstream events that collectively lead to a reduction in hepatic lipid accumulation.[4]
The key mechanisms include:
-
Promotion of Autophagy and Fatty Acid Oxidation: Activated AMPK enhances autophagy, the cellular process of degrading and recycling damaged organelles and lipid droplets.[2][3][4] Furthermore, it stimulates fatty acid oxidation (FAO) by upregulating the expression of peroxisome proliferator-activated receptor-alpha (PPARα) and its target gene, acyl-CoA oxidase 1 (ACOX1).[2][3][4]
-
Inhibition of Lipogenesis: Aurantio-obtusin treatment leads to the suppression of de novo lipogenesis (the synthesis of new fatty acids). This is achieved by inhibiting the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream target, fatty acid synthase (FASN).[4][6]
-
Modulation of Gut Microbiota and Serum Metabolism: Recent studies suggest that Aurantio-obtusin can also favorably alter the gut microbial composition and serum metabolic profiles, which are known to play a role in the pathogenesis of NAFLD.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of Aurantio-obtusin in NAFLD models.
Table 1: In Vivo Effects of Aurantio-obtusin in High-Fat Diet-Induced NAFLD Mice
| Parameter | Control (HFSW Diet) | Aurantio-obtusin (25 mg/kg) | Aurantio-obtusin (50 mg/kg) | Reference |
| Serum ALT (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | [4] |
| Serum AST (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | [4] |
| Serum Glucose | Significantly Increased | Markedly Reversed | Markedly Reversed | [4] |
| Liver PPARα Protein Level | Decreased | Increased | Increased | [4] |
| Liver ACOX1 Protein Level | Decreased | Increased | Increased | [4] |
| Liver FASN Protein Level | Increased | Decreased | Decreased | [4] |
| Liver Mature SREBP-1 Protein Level | Increased | Decreased | Decreased | [4] |
HFSW: High-Fat and Glucose-Fructose Water ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase
Table 2: In Vitro Effects of Aurantio-obtusin on Fat-Overloaded Hepatocytes
| Parameter | Control (OAPA) | Aurantio-obtusin (12.5 µM) | Aurantio-obtusin (25 µM) | Aurantio-obtusin (50 µM) | Reference |
| Intracellular Triglyceride Levels | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [4] |
| PPARα mRNA Level | Decreased | Increased | Increased | Increased | [4] |
| ACOX1 mRNA Level | Decreased | Increased | Increased | Increased | [4] |
| FASN mRNA Level | Increased | Decreased | Decreased | Decreased | [4] |
OAPA: Oleic Acid and Palmitic Acid
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aurantio-obtusin signaling pathway in NAFLD.
Caption: Experimental workflow for studying Aurantio-obtusin in NAFLD models.
Detailed Experimental Protocols
1. In Vivo NAFLD Mouse Model
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Induction of NAFLD: Mice are fed a high-fat diet (HFD) or a high-fat diet combined with glucose-fructose water (HFSW) for a period of 12-24 weeks to induce obesity and hepatic steatosis.[6]
-
Aurantio-obtusin Administration: Aurantio-obtusin is typically administered via oral gavage at doses ranging from 25 to 50 mg/kg body weight daily for the last 8-16 weeks of the diet regimen.[6]
-
Sample Collection and Analysis:
-
Serum Biochemistry: Blood is collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), glucose, and lipids.[4]
-
Liver Histology: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.[4]
-
Gene and Protein Expression: Liver tissue is used for quantitative real-time PCR (qPCR) to measure mRNA levels of key genes (e.g., Ppara, Acox1, Fasn, Srebp1c) and for Western blotting to analyze the protein expression of their corresponding proteins.[4][6]
-
2. In Vitro Hepatocyte Model of Lipid Accumulation
-
Cell Culture: Human hepatoma cell lines such as HepG2 or primary mouse hepatocytes are cultured under standard conditions.[4][7]
-
Induction of Lipid Accumulation: To mimic the steatotic condition in vitro, cells are treated with a mixture of oleic acid (OA) and palmitic acid (PA) (e.g., 250 µM OA and 500 µM PA) for 24 hours.[4]
-
Aurantio-obtusin Treatment: Cells are co-treated with various concentrations of Aurantio-obtusin (e.g., 12.5, 25, 50 µM) along with the fatty acid mixture.[4]
-
Analysis:
-
Lipid Staining: Intracellular lipid accumulation is visualized and quantified using Oil Red O staining.[7]
-
Triglyceride Assay: Cellular triglyceride content is measured using a commercial assay kit.[4]
-
Gene and Protein Expression: Similar to the in vivo protocol, qPCR and Western blotting are performed to assess the expression of genes and proteins involved in lipid metabolism.[4]
-
Conclusion and Future Directions
The collective evidence strongly supports the therapeutic potential of Aurantio-obtusin in the management of NAFLD. Its ability to target the central metabolic regulator, AMPK, and subsequently modulate multiple downstream pathways involved in lipid metabolism makes it an attractive candidate for further investigation. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of Aurantio-obtusin, as well as conducting long-term efficacy and safety studies in more advanced preclinical models of NAFLD, including those that exhibit fibrosis and inflammation, to pave the way for potential clinical trials.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - ProQuest [proquest.com]
- 2. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation … [ouci.dntb.gov.ua]
- 3. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products intervene in non-alcoholic fatty liver disease by regulating the AMPK signaling pathway: preclinical evidence and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurantio-Obtusin Regulates Gut Microbiota and Serum Metabolism to Alleviate High-Fat Diet-Induced Obesity-Associated Non-Alcoholic Fatty Liver Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with Aurantio-obtusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin, an anthraquinone (B42736) derived from the seeds of Cassia obtusifolia and Cassia tora, has demonstrated significant anti-inflammatory properties, positioning it as a promising compound for the investigation of neuroinflammatory processes.[1][2] Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases.[3][4] This document provides detailed application notes and experimental protocols for utilizing Aurantio-obtusin as a tool to study and modulate neuroinflammation in a research setting. The primary mechanism of action for Aurantio-obtusin's anti-inflammatory effects involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as the inhibition of the NLRP3 inflammasome and reduction of reactive oxygen species (ROS).[1][5][6]
Mechanism of Action
Aurantio-obtusin exerts its anti-inflammatory effects through a multi-targeted approach. In the context of neuroinflammation, which is often characterized by the activation of microglia, the brain's resident immune cells, Aurantio-obtusin has been shown to interfere with pro-inflammatory signaling cascades.[7]
Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), microglia activate signaling pathways that lead to the production of inflammatory mediators.[8] Aurantio-obtusin intervenes by inhibiting the phosphorylation of IκB and IKK, which are crucial steps in the activation of the NF-κB pathway.[1][2] This, in turn, prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][2]
Furthermore, Aurantio-obtusin has been noted to influence the MAPK signaling pathway and inhibit the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[5][6][9][10] The compound also exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS), which are known to contribute to neuroinflammatory damage.[6][11][12]
Data Presentation
The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Aurantio-obtusin.
Table 1: Effect of Aurantio-obtusin on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Concentration of Aurantio-obtusin (µM) | NO Production (% Inhibition) | PGE₂ Production (% Inhibition) | TNF-α mRNA Expression (% Inhibition) | IL-6 mRNA Expression (% Inhibition) | iNOS mRNA Expression (% Inhibition) | COX-2 mRNA Expression (% Inhibition) |
| 6.25 | Significant Reduction | Significant Reduction | Not specified | Not specified | Not specified | Not specified |
| 12.5 | Significant Reduction | Significant Reduction | Not specified | Not specified | Not specified | Not specified |
| 25 | Significant Reduction | Significant Reduction | 54.54% | 56.41% | 92.02% | 76.95% |
| 50 | Significant Reduction | Significant Reduction | Not specified | Not specified | Not specified | Not specified |
Data synthesized from a study on LPS-induced RAW264.7 cells.[1]
Table 2: Effect of Aurantio-obtusin on NF-κB Pathway Proteins in LPS-stimulated RAW264.7 Macrophages
| Treatment | p-IκB Expression | p-IKKα Expression | p-IKKβ Expression | NF-κB p65 (nuclear) Expression |
| Control | Basal Level | Basal Level | Basal Level | Basal Level |
| LPS (0.2 µg/mL) | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
| Aurantio-obtusin (12.5 µM) + LPS | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
| Aurantio-obtusin (25 µM) + LPS | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
| Aurantio-obtusin (50 µM) + LPS | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
Data synthesized from a study on LPS-induced RAW264.7 cells.[1]
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation using BV2 Microglial Cells
This protocol describes how to induce an inflammatory response in BV2 microglial cells using LPS and to evaluate the anti-inflammatory effects of Aurantio-obtusin.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Aurantio-obtusin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 6-well cell culture plates
-
MTT assay kit
-
Griess Reagent system
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[13][14]
-
Cell Viability Assay (MTT):
-
Seed BV2 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL.[14]
-
After 24 hours, treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 µM) for 2 hours.[2] Prepare a stock solution of Aurantio-obtusin in DMSO and dilute to final concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add LPS (e.g., 100 ng/mL or 0.5 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[13][14]
-
Perform the MTT assay according to the manufacturer's protocol to determine cell viability.[14]
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed BV2 cells in a 96-well plate and treat with Aurantio-obtusin and LPS as described above.
-
After 24 hours, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions.[1]
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Analysis of Gene Expression (qRT-PCR):
-
Treat BV2 cells in 6-well plates with Aurantio-obtusin and LPS.
-
Extract total RNA from the cells, synthesize cDNA, and perform qRT-PCR to analyze the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6. Use a housekeeping gene (e.g., β-actin) for normalization.[1]
-
-
Analysis of Protein Expression (Western Blotting):
Protocol 2: Neuron-Microglia Co-culture Model of Neuroinflammation
This protocol provides a more complex in vitro system to study the neuroprotective effects of Aurantio-obtusin in the context of microglia-mediated neuronal damage.[16][17][18]
Materials:
-
Primary cortical neurons (from embryonic rodents) or a neuronal cell line (e.g., SH-SY5Y)
-
BV2 microglial cells
-
Appropriate culture media for neurons and co-culture
-
Reagents for immunocytochemistry (e.g., antibodies against neuronal markers like MAP2 or β-III tubulin, and microglial markers like Iba1)
-
Reagents for assessing neuronal viability (e.g., LDH assay kit, or live/dead staining)
Procedure:
-
Establish Neuronal Culture: Plate primary neurons or a neuronal cell line at an appropriate density.
-
Co-culture Setup: After neuronal cultures are established (typically after several days for primary neurons), add BV2 cells to the neuronal cultures at a specific ratio (e.g., 1:5 microglia to neurons).[17]
-
Treatment:
-
Assessment of Neuroprotection:
-
After 24-48 hours of treatment, assess neuronal viability using methods like LDH assay in the supernatant or by immunocytochemistry for neuronal markers.
-
Quantify the number of surviving neurons or the extent of neurite damage.
-
-
Analysis of Microglial Activation:
-
Analyze the supernatant for inflammatory mediators (NO, TNF-α, IL-6) as described in Protocol 1.
-
Perform immunocytochemistry to observe morphological changes in microglia (e.g., from a ramified to an amoeboid shape) using an Iba1 antibody.
-
Visualizations
Signaling Pathways
Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.
Caption: Aurantio-obtusin inhibits the NLRP3 inflammasome.
Experimental Workflow
Caption: General workflow for studying Aurantio-obtusin.
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]
- 5. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurantio-obtusin induces hepatotoxicity through activation of NLRP3 inflammasome signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration [frontiersin.org]
- 8. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthocyanins protect against LPS-induced oxidative stress-mediated neuroinflammation and neurodegeneration in the adult mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 15. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microglia-Neuronal Co-Culture Protocol in Disease - JoVE Journal [jove.com]
- 17. DSpace [diposit.ub.edu]
- 18. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aurantio-obtusin in Alzheimer's Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a promising candidate for investigation in the context of Alzheimer's disease (AD). Its multifaceted pharmacological profile, encompassing neuroprotective, anti-inflammatory, and antioxidant properties, suggests its potential to target several key pathological pathways implicated in AD. This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of Aurantio-obtusin for Alzheimer's disease. While direct evidence of its effects on amyloid-beta (Aβ) aggregation and tau hyperphosphorylation is still forthcoming, its known bioactivities provide a strong rationale for further investigation.
Mechanism of Action Overview
Aurantio-obtusin is believed to exert its neuroprotective effects through the modulation of multiple signaling pathways. Key reported mechanisms include the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), antagonism of the vasopressin V1A receptor, and suppression of neuroinflammatory pathways.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the bioactivity of Aurantio-obtusin relevant to Alzheimer's disease research.
| Target Enzyme/Receptor | Assay Type | IC50 Value | Source |
| BACE1 | In vitro enzymatic assay | 50.9-190 µg/mL | [1] |
| Vasopressin V1A Receptor | G protein-coupled receptor antagonism assay | 67.70 ± 2.41 µM | [2] |
| Biological Effect | Cell Line/Model | Quantitative Measurement | Concentration | Source |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant reduction in NO levels | 6.25–50 µM | [3] |
| Neuroprotection | Transient forebrain ischemia mouse model | Significant reduction in neuronal damage | 10 mg/kg (p.o.) | [2][4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Amyloid-β (Aβ) Aggregation Assay (Thioflavin T)
This protocol is designed to assess the direct effect of Aurantio-obtusin on the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Aurantio-obtusin
-
DMSO (for dissolving compounds)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ(1-42) Monomers: Dissolve Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP. Store the resulting peptide film at -80°C. For the assay, reconstitute the peptide film in DMSO to a stock concentration of 5 mM and then dilute to the final working concentration in PBS.
-
Preparation of Reagents:
-
Prepare a 2 mM stock solution of ThT in PBS.
-
Prepare a stock solution of Aurantio-obtusin in DMSO. Create a dilution series to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the diluted Aurantio-obtusin or vehicle control (DMSO).
-
Add 80 µL of Aβ(1-42) solution (final concentration, e.g., 10 µM).
-
Add 10 µL of ThT solution (final concentration, e.g., 20 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of Aurantio-obtusin. Calculate the percentage of inhibition of Aβ aggregation compared to the vehicle control. Determine the IC50 value if a dose-dependent inhibition is observed.
Tau Phosphorylation Assay (Western Blot)
This protocol details the assessment of Aurantio-obtusin's effect on tau phosphorylation in a neuronal cell model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Aurantio-obtusin
-
Aβ oligomers or other inducers of tau hyperphosphorylation (e.g., okadaic acid)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Aurantio-obtusin for a specified time (e.g., 2 hours).
-
Induce tau hyperphosphorylation by adding Aβ oligomers or another stimulus and incubate for the desired period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total-tau signal and then to the loading control. Compare the levels of phosphorylated tau in Aurantio-obtusin-treated cells to the control cells.
BACE1 Activity Assay (FRET-based)
This protocol allows for the measurement of the inhibitory effect of Aurantio-obtusin on BACE1 enzymatic activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Aurantio-obtusin
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the BACE1 enzyme and FRET substrate to their working concentrations in the assay buffer.
-
Prepare a dilution series of Aurantio-obtusin and the positive control inhibitor.
-
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer, Aurantio-obtusin/inhibitor/vehicle, and the BACE1 FRET substrate.
-
Initiate the reaction by adding the diluted BACE1 enzyme.
-
-
Measurement:
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) or as an endpoint measurement after a fixed incubation time at 37°C. Use the appropriate excitation and emission wavelengths for the specific FRET substrate.
-
-
Data Analysis: Calculate the rate of substrate cleavage from the kinetic data or the total fluorescence at the endpoint. Determine the percentage of BACE1 inhibition for each concentration of Aurantio-obtusin and calculate the IC50 value.
Neuroinflammation Assay (Nitric Oxide Production in Microglia)
This protocol assesses the anti-inflammatory potential of Aurantio-obtusin by measuring its effect on nitric oxide (NO) production in activated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2 or primary microglia)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Aurantio-obtusin
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of Aurantio-obtusin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Nitrite (B80452) Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples. Calculate the percentage of inhibition of NO production by Aurantio-obtusin and determine the IC50 value if applicable.
Antioxidant Assay (Intracellular ROS Measurement in Neurons)
This protocol evaluates the antioxidant capacity of Aurantio-obtusin by measuring its ability to reduce reactive oxygen species (ROS) in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An oxidizing agent (e.g., H₂O₂)
-
Aurantio-obtusin
-
96-well black, clear-bottom plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of Aurantio-obtusin for a specified time.
-
-
ROS Induction and Staining:
-
Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding an oxidizing agent like H₂O₂.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis: Quantify the fluorescence intensity and calculate the percentage of ROS reduction in cells treated with Aurantio-obtusin compared to the control group.
Conclusion and Future Directions
Aurantio-obtusin presents a compelling profile for further investigation as a potential therapeutic agent for Alzheimer's disease. Its demonstrated activities as a BACE1 inhibitor, V1A receptor antagonist, and an anti-inflammatory and antioxidant agent provide a solid foundation for its exploration in AD models. The provided protocols offer a comprehensive framework for researchers to systematically evaluate the efficacy of Aurantio-obtusin.
Crucially, future research should focus on directly assessing the impact of Aurantio-obtusin on Aβ aggregation and tau pathology using the described assays. Furthermore, in vivo studies utilizing transgenic AD animal models are essential to validate the in vitro findings and to evaluate the effects of Aurantio-obtusin on cognitive function and AD-related neuropathology. Such studies will be instrumental in determining the true therapeutic potential of this natural compound in the fight against Alzheimer's disease.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aurantio-obtusin Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Aurantio-obtusin for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Aurantio-obtusin and why is its solubility a challenge?
A1: Aurantio-obtusin is a lipophilic anthraquinone (B42736) compound naturally found in the seeds of Cassia obtusifolia and Cassia tora.[1][2] Like many anthraquinones, it is a hydrophobic molecule, which results in poor aqueous solubility, making it challenging to prepare formulations at concentrations suitable for in vivo administration.[3]
Q2: What is the recommended starting solvent for dissolving Aurantio-obtusin?
A2: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent.[3][4] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted with other vehicles for the final in vivo formulation.[5]
Q3: My Aurantio-obtusin precipitates when I dilute the DMSO stock solution into an aqueous vehicle for my in vivo study. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to overcome this:
-
Use a Co-solvent System: Incorporating additional water-miscible organic solvents and surfactants can help maintain solubility.
-
Utilize Cyclodextrins: These cyclic oligosaccharides can encapsulate Aurantio-obtusin, forming inclusion complexes that are more water-soluble.
-
Prepare a Suspension: For oral administration, preparing a uniform suspension is a viable and frequently used method.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Q4: Are there any known toxicities associated with higher doses of Aurantio-obtusin in vivo?
A4: Yes, it has been reported that medium (40 mg/kg) and high (200 mg/kg) oral doses of Aurantio-obtusin may cause liver damage in rats.[1] It is crucial to conduct dose-response and toxicity studies to determine a safe and effective dose for your specific animal model and research question.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Compound precipitates in DMSO stock solution. | The concentration exceeds the solubility limit in DMSO. | Gently warm the solution and use a sonicator bath to aid dissolution. If precipitation persists, prepare a more dilute stock solution. Note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[3] |
| Precipitation occurs upon dilution for in vivo formulation. | The aqueous nature of the final vehicle causes the hydrophobic compound to fall out of solution. | 1. Try preparing a co-solvent formulation (Protocol 1). 2. Attempt to form a cyclodextrin (B1172386) complex (Protocol 2). 3. For oral administration, prepare a suspension using a suspending agent like CMC-Na (Protocol 3). |
| Inconsistent results in in vivo studies. | Incomplete dissolution or precipitation of the compound in the dosing vehicle, leading to inaccurate dosing. | Ensure the formulation is homogenous before each administration. For suspensions, continuous stirring is recommended. Prepare fresh formulations for each experiment to avoid potential degradation or aggregation over time. |
| Vehicle control group shows adverse effects. | The concentration of the organic solvent(s) (e.g., DMSO) is too high for the animal model. | Determine the maximum tolerated solvent concentration for your specific animal model and route of administration. Reduce the final solvent concentration in your formulations. Always include a vehicle control group in your experiments. |
Quantitative Solubility Data
The following table summarizes the known solubility of Aurantio-obtusin in various solvents.
| Solvent/Vehicle | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 66 mg/mL (199.82 mM)[3] | Solubility can be affected by the presence of moisture in DMSO.[3] |
| ≥33 mg/mL[4] | ||
| Water | Insoluble[3] | |
| Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL (6.30 mM)[5] | This formulation results in a clear solution.[5] |
| 0.5% Carboxymethylcellulose Sodium (CMC-Na) | ≥ 5 mg/mL[3] | Forms a homogeneous suspension suitable for oral administration.[3] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for a Clear Solution
This protocol is adapted from a method for preparing a clear solution of Aurantio-obtusin.[5]
Materials:
-
Aurantio-obtusin powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of Aurantio-obtusin in DMSO. For example, prepare a 20.8 mg/mL stock solution.
-
To prepare 1 mL of the final formulation, add the solvents sequentially in the following order: a. To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL Aurantio-obtusin in DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture. Mix thoroughly. c. Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is formed.
-
This final formulation will have an Aurantio-obtusin concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Cyclodextrin-Based Formulation
This protocol is a general method for improving the solubility of poorly water-soluble anthraquinones using cyclodextrins.
Materials:
-
Aurantio-obtusin powder
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) cyclodextrin solution by dissolving 200 mg of SBE-β-CD or HP-β-CD in 1 mL of saline.
-
Prepare a concentrated primary stock of Aurantio-obtusin in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of the 20% cyclodextrin solution.
-
Mix thoroughly. Use an ultrasonic bath to aid in the formation of the complex. The result is often a clear solution or a fine suspension.
-
This final formulation will have an Aurantio-obtusin concentration of 2.5 mg/mL in a vehicle of 10% DMSO and 18% cyclodextrin in saline.
Protocol 3: Carboxymethylcellulose Sodium (CMC-Na) Suspension for Oral Administration
This protocol is based on a reported method for oral administration of Aurantio-obtusin in rats.[6]
Materials:
-
Aurantio-obtusin powder
-
Sodium Carboxymethyl Cellulose (CMC-Na), low or medium viscosity grade
-
Purified Water or 0.9% Saline
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the 0.5% CMC-Na vehicle: a. Determine the required volume (e.g., 100 mL). b. Weigh out 0.5 g of CMC-Na powder. c. Place approximately 80% of the total required volume of water or saline into a beaker on a magnetic stirrer. d. Create a vortex and slowly sprinkle the CMC-Na powder into the center to avoid clumping. e. Continue stirring until the CMC-Na is fully dissolved. Bring the solution to the final volume.
-
Prepare the Aurantio-obtusin suspension: a. Weigh the desired amount of Aurantio-obtusin. b. Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste. c. Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing. d. For improved homogeneity, sonicate the suspension for 5-10 minutes. e. Keep the suspension stirring continuously on a magnetic stir plate until and during administration to maintain uniformity.
Visualizations
Caption: Decision workflow for solubilizing Aurantio-obtusin.
Caption: Known signaling pathways modulated by Aurantio-obtusin.[7][8]
References
- 1. Aurantiothis compound | C17H14O7 | CID 155011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Aurantio-obtusin (橙黄决明素) - 仅供科研 | 血管扩张剂,抗炎剂 | MCE [medchemexpress.cn]
- 6. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aurantio-obtusin Hepatotoxicity
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential hepatotoxicity of high-dose Aurantio-obtusin (AO). The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is Aurantio-obtusin and what are its known biological activities?
Aurantio-obtusin (AO) is a major anthraquinone (B42736) compound derived from the seeds of Cassia obtusifolia or Cassia tora.[1][2][3] Traditionally, Cassia seeds have been used in herbal remedies for functions such as improving vision, acting as a laxative, and lowering blood pressure.[2] Modern pharmacological studies have identified AO as a bioactive compound with a range of effects, including anti-hyperlipidemic, antioxidant, anti-inflammatory, neuroprotective, and anti-allergic properties.[4][5] It is often investigated for its potential therapeutic role in obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3]
Q2: Is there evidence that high doses of Aurantio-obtusin can be hepatotoxic?
Yes, multiple studies have demonstrated that medium to high doses of Aurantio-obtusin can induce liver injury.[6][7] Like other anthraquinones, AO has been shown to have hepatic and renal toxicity.[6] In vivo studies in rats have shown that oral administration of AO at doses of 40 mg/kg and 200 mg/kg can cause liver damage, while a low dose of 4 mg/kg showed no significant liver injury.[6][7] The hepatotoxicity appears to be dose-dependent.[7]
Q3: What are the key biochemical and physiological indicators of AO-induced liver injury observed in animal models?
In rodent models, AO-induced hepatotoxicity is characterized by several key indicators:
-
Elevated Liver Enzymes: Significant increases in serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).[7]
-
Changes in Blood Proteins: Decreased levels of total protein (TP) and albumin (ALB).[7]
-
Increased Liver Organ Coefficient: An increase in the ratio of liver weight to body weight.[7]
-
Histopathological Changes: Liver tissue analysis reveals signs of injury, such as hepatocyte necrosis and inflammatory infiltration.[8]
-
Inflammatory Markers: Upregulated mRNA expression of pro-inflammatory cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in the liver.[8]
Quantitative Data on Hepatotoxicity
The following table summarizes the dose-dependent hepatotoxic effects of Aurantio-obtusin observed in a 28-day oral administration study in male Sprague-Dawley rats.[7]
| Parameter | Control Group (0.5% CMC-Na) | Low Dose (4 mg/kg) | Medium Dose (40 mg/kg) | High Dose (200 mg/kg) |
| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats |
| Duration | 28 Days | 28 Days | 28 Days | 28 Days |
| ALT (Alanine Transaminase) | Baseline | No Significant Change | Increased | Significantly Increased |
| AST (Aspartate Transaminase) | Baseline | No Significant Change | Increased | Significantly Increased |
| ALP (Alkaline Phosphatase) | Baseline | No Significant Change | Increased | Significantly Increased |
| Liver Organ Coefficient | Baseline | No Significant Difference | Increased (p < 0.05) | Significantly Increased (p < 0.001) |
| Overall Finding | No Liver Injury | No Significant Liver Injury | Obvious Liver Injury | Obvious Liver Injury |
Data summarized from a study investigating the hepatotoxicity of Aurantio-obtusin in rats.[7]
Troubleshooting and Experimental Guidance
Q4: I am planning an in vivo study on AO. What is a standard protocol to assess its potential hepatotoxicity?
A typical experimental protocol to evaluate the hepatotoxicity of Aurantio-obtusin in a rodent model is detailed below. This methodology is based on protocols described in the literature.[7]
Experimental Protocol: Rodent Hepatotoxicity Study
-
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Grouping: Randomly divide animals into at least four groups: a vehicle control group and three dose groups (e.g., low, medium, high). A common vehicle is a 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) aqueous solution.[7]
-
Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week before the experiment.
-
-
Dosing and Administration:
-
Route: Oral gavage is a common route of administration.
-
Dosage Levels: Based on existing literature, suggested doses are 4 mg/kg (low), 40 mg/kg (medium), and 200 mg/kg (high).[7]
-
Duration: Administer the compound daily for a period of 28 days to assess sub-chronic toxicity.[7]
-
Monitoring: Record body weight and general health status regularly.
-
-
Sample Collection and Analysis (Day 29):
-
Blood Collection: Collect blood samples via cardiac puncture or other appropriate methods for biochemical analysis. Separate serum for analysis.
-
Organ Collection: Euthanize the animals and perform a necropsy. Weigh the liver to calculate the liver organ coefficient (Liver Weight / Body Weight × 100%).[7]
-
Tissue Preservation: Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination. Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot, qRT-PCR).
-
-
Endpoint Measurements:
-
Serum Biochemistry: Analyze serum for levels of ALT, AST, ALP, Total Protein (TP), and Albumin (ALB) using standard biochemical assay kits.[7]
-
Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of cellular necrosis, inflammation, and other pathological changes.
-
Metabolomics (Optional): Perform serum metabolomics to identify potential biomarkers and affected metabolic pathways, such as those involving bile acids, fatty acids, and amino acids.[7]
-
Q5: What are the primary molecular mechanisms and signaling pathways implicated in Aurantio-obtusin hepatotoxicity?
Research suggests that high-dose AO induces hepatotoxicity primarily through mechanisms involving inflammation and oxidative stress.[8] The activation of the NLRP3 inflammasome signaling pathway is a key event.[6][8] This process is triggered by an increase in reactive oxygen species (ROS) production and the inhibition of the NF-κB signaling pathway.[8] The sustained activation of stress-related kinases like c-Jun N-terminal kinase (JNK) is also a common feature in drug-induced liver injury and can lead to mitochondrial dysfunction and cell death.[9][10][11]
Caption: Signaling cascade in Aurantio-obtusin hepatotoxicity.[8]
Q6: How should I structure my research workflow to investigate a compound like Aurantio-obtusin for potential hepatotoxicity?
A structured, multi-phase approach is recommended to move from initial screening to mechanistic understanding. This ensures a thorough evaluation while conserving resources.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - ProQuest [proquest.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aurantio-obtusin induces hepatotoxicity through activation of NLRP3 inflammasome signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Aurantio-obtusin Nephrotoxicity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Aurantio-obtusin (AO) and its potential nephrotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary evidence for Aurantio-obtusin's nephrotoxicity?
Aurantio-obtusin, a major anthraquinone (B42736) compound from Cassiae semen, has demonstrated nephrotoxic effects in in-vitro studies.[1][2][3] Research on human renal glomerular endothelial cells (HRGECs) shows that AO can induce cellular damage, reduce cell viability, and compromise cell membrane integrity in a dose-dependent manner.[1][2][4]
Q2: What are the known mechanisms of Aurantio-obtusin induced nephrotoxicity?
The primary mechanism of AO-induced nephrotoxicity appears to be the induction of an inflammatory response in renal cells.[2][4] Exposure to AO leads to increased secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), transforming growth factor-beta 1 (TGF-β1), and monocyte chemoattractant protein-1 (MCP-1).[1][3][4] This is accompanied by damage to the cell membrane, as indicated by increased lactate (B86563) dehydrogenase (LDH) leakage.[1][2][4]
Q3: Are there conflicting findings on the effects of Aurantio-obtusin on kidney cells?
Yes, some studies have reported a potential protective role for Aurantio-obtusin in the context of acute kidney injury (AKI). In a sepsis-induced AKI model using lipopolysaccharide (LPS)-stimulated human renal proximal tubular epithelial cells (HK-2), AO was found to alleviate injury by suppressing inflammatory responses through the inhibition of the NF-κB signaling pathway.[5][6][7][8][9] This suggests that the effect of AO may be context-dependent, potentially exerting different effects on healthy versus inflamed or damaged renal cells.
Q4: My cells are showing higher-than-expected toxicity at low concentrations of Aurantio-obtusin. What could be the cause?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different renal cell lines may exhibit varying sensitivities to AO. The provided data primarily uses Human Renal Glomerular Endothelial Cells (HRGECs) and HK-2 cells. Verify the reported sensitivity of your chosen cell line.
-
Compound Purity: Impurities in the Aurantio-obtusin sample could contribute to unexpected toxicity. Ensure you are using a high-purity compound.
-
Solvent Effects: The solvent used to dissolve AO (e.g., DMSO) could have cytotoxic effects. Always include a vehicle control in your experiments to account for this.
-
Culture Conditions: Suboptimal cell culture conditions can sensitize cells to chemical insults. Ensure your cells are healthy and not stressed before beginning the experiment.
Q5: I am not observing the expected increase in inflammatory cytokines after AO treatment. What should I check?
-
Time Course: The expression and secretion of cytokines are time-dependent. You may need to perform a time-course experiment to identify the optimal time point for measuring cytokine levels after AO treatment.
-
Assay Sensitivity: Ensure that your ELISA or other cytokine detection assay is sensitive enough to detect the expected changes. Check the expiration dates and proper storage of your assay reagents.
-
Cell Density: The number of cells plated can influence the concentration of secreted cytokines. Ensure consistent cell seeding density across experiments.
-
Concentration Range: It's possible the concentrations of AO you are using are not within the optimal range to induce a measurable inflammatory response in your specific cell model. Consider testing a broader range of concentrations.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
| Issue | Possible Cause | Troubleshooting Step |
| Lower than expected cell viability in control group | Cell culture contamination; Poor cell health; Reagent issue. | Check for contamination (mycoplasma, bacteria, fungi). Use fresh media and reagents. Ensure cells are not over-confluent. |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a repeater pipette for cell seeding and reagent addition. Avoid using the outermost wells of the plate. |
| No dose-dependent decrease in viability | AO concentration range is too low; Assay incubation time is too short; Cell line is resistant. | Test a wider and higher range of AO concentrations. Increase the incubation time with the viability reagent (e.g., CCK-8). Consider using a different, more sensitive cell line. |
Guide 2: Inconsistent LDH Assay Results
| Issue | Possible Cause | Troubleshooting Step |
| High background LDH in media | Serum in the culture media can contain LDH. | Use serum-free media during the AO treatment period if possible, or use a low-serum media and subtract the background from all readings. |
| Sample collection and handling | Cell lysis during sample collection can artificially increase LDH readings. | Centrifuge samples gently to pellet any detached cells before collecting the supernatant for the assay. Avoid vigorous pipetting. |
| Assay interference | The compound itself may interfere with the LDH assay components. | Run a control with AO in cell-free media to check for any direct interference with the assay. |
Quantitative Data Summary
Table 1: Effect of Aurantio-obtusin on the Viability of Human Renal Glomerular Endothelial Cells (HRGECs)
| AO Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 12.5 | Gradual Decrease |
| 25 | Gradual Decrease |
| 50 | Significantly Lower than Control |
| 100 | Dose-dependent Decrease |
| 200 | Dose-dependent Decrease |
Data adapted from a study on HRGECs treated for 48 hours.[2][4]
Table 2: Effect of Aurantio-obtusin on LDH Leakage and Cytokine Secretion in HRGECs
| AO Concentration (µM) | LDH Leakage | IL-6 Secretion | TNF-α Secretion | TGF-β1 Secretion | MCP-1 Secretion |
| 50 | Increased | Increased | Increased | Increased | Increased |
| 100 | Increased | Increased | Increased | Increased | Increased |
| 200 | Increased | Decreased* | Increased | Increased | Increased |
A decrease in IL-6 at high AO concentrations may be due to strong cytotoxic effects.[2][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed Human Renal Glomerular Endothelial Cells (HRGECs) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Aurantio-obtusin (e.g., 0, 12.5, 25, 50, 100, and 200 µM) for 48 hours.[2][4] Include a vehicle control (e.g., DMSO).
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: LDH Leakage Assay
-
Cell Culture and Treatment: Culture HRGECs and treat with Aurantio-obtusin as described in the cell viability protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Assay: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the assay reagents according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Determine LDH leakage relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Cytokine Measurement (ELISA)
-
Sample Preparation: Collect the cell culture supernatant after Aurantio-obtusin treatment.
-
ELISA: Use commercial enzyme-linked immunosorbent assay (ELISA) kits for IL-6, TNF-α, TGF-β1, and MCP-1.
-
Procedure: Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, and then a substrate for color development.
-
Measurement: Measure the absorbance at the specified wavelength.
-
Quantification: Determine the concentration of each cytokine in the samples by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Visualizations
Caption: Proposed mechanism of Aurantio-obtusin induced nephrotoxicity.
Caption: General workflow for in-vitro nephrotoxicity assessment of Aurantio-obtusin.
Caption: Inhibitory effect of Aurantio-obtusin on the NF-κB pathway in AKI.
References
- 1. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - ProQuest [proquest.com]
- 3. [PDF] Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip | Semantic Scholar [semanticscholar.org]
- 4. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
- 7. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Aurantio-obtusin dosage for anti-inflammatory effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the dosage of Aurantio-obtusin for its anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is Aurantio-obtusin and what is its primary anti-inflammatory mechanism?
A1: Aurantio-obtusin (AO) is an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia L. and Cassia tora L.[1] Its primary anti-inflammatory effect is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] By blocking this pathway, Aurantio-obtusin suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[2][4]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: For in vitro studies using macrophage cell lines like RAW 264.7 or human kidney cells (HK-2), a common starting concentration range for Aurantio-obtusin is between 6.25 µM and 50 µM.[2][4] It is crucial to first perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental conditions.[5][6]
Q3: Has Aurantio-obtusin shown efficacy in in vivo models?
A3: Yes, Aurantio-obtusin has demonstrated anti-inflammatory effects in animal models. For instance, in a mouse model of sepsis-induced acute kidney injury, AO administration significantly ameliorated renal injury and reduced serum levels of inflammatory cytokines.[7] It has also been shown to mitigate airway inflammation in a guinea pig model of allergic asthma.[8]
Q4: What inflammatory stimulant is typically used with Aurantio-obtusin in in vitro models?
A4: Lipopolysaccharide (LPS) is the most common stimulant used to induce an inflammatory response in in vitro models, particularly with macrophage cell lines like RAW 264.7.[2][9] Typical concentrations of LPS used are between 0.2 µg/mL and 1 µg/mL.[5][9]
Troubleshooting Guide
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| No observed anti-inflammatory effect (e.g., no reduction in NO, TNF-α). | 1. Aurantio-obtusin concentration is too low.2. Purity of the Aurantio-obtusin compound is insufficient.3. The inflammatory stimulant (e.g., LPS) was not potent enough or used at a suboptimal concentration.4. Incorrect incubation times for pre-treatment or stimulation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 5 µM to 100 µM), ensuring you stay below the cytotoxic threshold.2. Verify the purity of your compound (>97% is recommended).[7]3. Confirm the activity of your LPS stock. Titrate the LPS concentration to ensure a robust inflammatory response in your positive control.4. Optimize incubation times. A common pre-treatment time with Aurantio-obtusin is 1-2 hours before adding LPS for 12-24 hours.[5] |
| High cell death or cytotoxicity observed. | 1. Aurantio-obtusin concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic to the cells.3. The combination of the compound and the inflammatory stimulant is overly toxic. | 1. ALWAYS perform a cytotoxicity assay (e.g., MTT, CCK-8) first to establish the maximum non-toxic concentration. Studies show cytotoxicity can occur at concentrations of 100 µM or higher in some cell lines.[5][10]2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a vehicle control.3. Assess cytotoxicity of Aurantio-obtusin in the presence of the inflammatory stimulant.[11] |
| Inconsistent or highly variable results between experiments. | 1. Inconsistent cell seeding density.2. Variability in reagent preparation (e.g., Aurantio-obtusin dilutions, LPS concentration).3. Cell passage number is too high, leading to altered cell responses. | 1. Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments.2. Prepare fresh dilutions of Aurantio-obtusin and LPS for each experiment from a validated stock solution.3. Use cells within a consistent and low passage number range for all experiments. |
Data Presentation: Effective Dosages
The following table summarizes effective concentrations and dosages of Aurantio-obtusin from various studies.
| Model System | Stimulant (if any) | Effective Dosage/Concentration | Key Anti-Inflammatory Findings |
| RAW 264.7 Macrophages | LPS (0.2 µg/mL) | 12.5 - 50 µM | Dose-dependent suppression of NO, PGE₂, TNF-α, and IL-6 production. Inhibition of NF-κB activation.[1][2] |
| HK-2 Human Kidney Cells | LPS (1 µg/mL) | 10 - 50 µM | Dose-dependent reduction in the mRNA levels of MCP-1, IL-6, TNF-α, and IL-1β.[4][7] |
| Guinea Pig Model | Ovalbumin | 10, 20, 40 mg/kg | Significantly reduced serum OVA-sIgE and ICAM-1. Suppressed IL-8, TNF-α, and IL-6 in bronchial lavage.[8] |
| Mouse Model (Sepsis) | Cecal Ligation and Puncture | 20 mg/kg | Ameliorated renal injury and reduced serum levels of inflammatory cytokines.[6][7] |
Visualizations and Pathways
The diagram below illustrates the inhibitory effect of Aurantio-obtusin on the LPS-induced NF-κB signaling pathway.
Caption: Aurantio-obtusin inhibits the NF-κB pathway.
This workflow provides a logical sequence for determining the optimal dose of Aurantio-obtusin.
Caption: Workflow for optimizing Aurantio-obtusin dosage.
Experimental Protocols
This protocol determines the concentration range of Aurantio-obtusin that is not toxic to cells.[12]
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Aurantio-obtusin (e.g., 0 to 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the Aurantio-obtusin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest AO dose).
-
Incubation: Incubate the plate for 24 hours (or your desired experimental duration).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][13]
-
Read Absorbance: Shake the plate gently for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
This protocol measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant as an indicator of inflammatory response.[14]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described above. After 24 hours, pre-treat the cells with various non-toxic concentrations of Aurantio-obtusin for 1-2 hours.[5][15]
-
Stimulation: Add LPS to the wells to a final concentration of 0.2-1.0 µg/mL. Include controls: untreated cells, cells with LPS only, and cells with Aurantio-obtusin only.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Collect Supernatant: After incubation, carefully collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of your collected supernatant.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid).
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in water). Note: Some kits use a single combined reagent.[16]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Read Absorbance: Measure the absorbance at 540-550 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in your samples.
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 7. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway [kjpp.net]
- 8. Aurantio‐this compound Suppresses Airway Inflammation and Serum ICAM‐1 Expression in Guinea Pig Allergic Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 16. Griess Reagent System Protocol [promega.co.uk]
Stability of Aurantio-obtusin in Solution: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of aurantio-obtusin (B1665323) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing aurantio-obtusin solutions?
For short-term storage, solutions of aurantio-obtusin in organic solvents like DMSO can be stored at -20°C for up to a month or at -80°C for up to a year. For long-term storage of the powder form, it is recommended to keep it at -20°C for up to three years. It is advisable to prepare fresh aqueous solutions for immediate use. When preparing stock solutions, it is best practice to aliquot them to avoid repeated freeze-thaw cycles.
Q2: How do pH and temperature affect the stability of aurantio-obtusin in solution?
While specific degradation kinetics for aurantio-obtusin are not extensively documented, studies on other anthraquinones, such as those from Aloe vera, provide insights into its likely behavior. Generally, anthraquinones exhibit pH-dependent stability and are more susceptible to degradation under neutral to alkaline conditions due to the ionization of phenolic hydroxyl groups, which makes them more prone to oxidation.
Increased temperature is also expected to accelerate the degradation of aurantio-obtusin. For some anthraquinones, a significant decrease in concentration has been observed at temperatures of 50°C and above.[1][2]
Q3: Is aurantio-obtusin sensitive to light?
Q4: What are the potential degradation pathways for aurantio-obtusin in solution?
In vivo metabolism studies of aurantio-obtusin have identified several biotransformation pathways, including glucuronidation, sulfation, demethylation, dehydroxylation, and reduction. While these are metabolic pathways, they suggest potential sites on the molecule that are susceptible to chemical modification. Degradation in solution under experimental conditions (e.g., hydrolysis, oxidation) may lead to the formation of related compounds through similar reactions like demethylation or oxidation of the polyketide backbone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of aurantio-obtusin in stock or working solutions. | Prepare fresh solutions before each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store solutions protected from light and at the recommended low temperatures. Validate the stability of your solutions under your specific experimental conditions (solvent, pH, temperature). |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. Adjust storage conditions to minimize degradation. |
| Loss of biological activity | Degradation of the active aurantio-obtusin molecule. | Verify the integrity of your aurantio-obtusin solution using a validated analytical method (e.g., HPLC). Prepare fresh solutions and reassess activity. Consider the compatibility of your experimental buffer and conditions with aurantio-obtusin stability. |
Experimental Protocols
Protocol: General Stability Assessment of Aurantio-obtusin in Solution
This protocol outlines a general procedure for assessing the stability of aurantio-obtusin in a specific solvent or buffer system.
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of aurantio-obtusin in a suitable organic solvent (e.g., DMSO, methanol) of known concentration.
2. Preparation of Test Solutions:
-
Dilute the stock solution with the desired experimental solvent or buffer (e.g., phosphate-buffered saline, cell culture medium) to the final working concentration.
3. Storage Conditions:
-
Aliquot the test solution into several vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C; protected from light and exposed to light).
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
Analyze the concentration of aurantio-obtusin in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
Calculate the percentage of aurantio-obtusin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
A stability-indicating HPLC method should be able to separate the parent aurantio-obtusin peak from any potential degradation products.
Visualizations
Caption: Workflow for assessing the stability of aurantio-obtusin in solution.
References
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powder… [ouci.dntb.gov.ua]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Aurantio-obtusin experiments
For researchers and drug development professionals working with Aurantio-obtusin (B1665323) (AO), an active anthraquinone (B42736) compound from Cassia seeds, achieving consistent and reproducible experimental results is paramount.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and issues that may arise during Aurantio-obtusin experimentation, helping to troubleshoot and ensure the consistency of your results.
Q1: We are observing high variability in the anti-inflammatory effects of Aurantio-obtusin in our cell-based assays. What could be the cause?
A1: Inconsistent anti-inflammatory effects can stem from several factors:
-
Purity and Stability of Aurantio-obtusin: Ensure the purity of your AO compound. Impurities can have their own biological effects, confounding your results. Aurantio-obtusin, like many natural compounds, can be sensitive to light and temperature. Store it at 2-8°C and protect it from light to prevent degradation.[3]
-
Cell Line and Passage Number: Different cell lines may exhibit varying sensitivity to AO. It is crucial to use a consistent cell line and passage number throughout your experiments, as cellular responses can change over time and with repeated subculturing.
-
Stimulant Concentration and Incubation Time: The concentration of the inflammatory stimulant (e.g., lipopolysaccharide, LPS) and the incubation time are critical. Ensure these parameters are consistent across all experiments. For example, in RAW264.7 macrophages, LPS is often used at concentrations around 0.2 µg/mL.[4]
-
Solvent Effects: Aurantio-obtusin is often dissolved in an organic solvent like DMSO. High concentrations of the solvent can be toxic to cells and interfere with the assay. Always include a vehicle control (cells treated with the solvent alone) to account for any solvent-induced effects.
Q2: Our in vivo experiments with Aurantio-obtusin are showing inconsistent results in reducing inflammation. What should we check?
A2: In vivo studies introduce more variables. Here are key areas to examine:
-
Animal Model and Dosing: The animal strain, age, and sex can all influence the outcome. Ensure these are consistent. The route of administration (e.g., oral, intravenous) and the dosage of AO are also critical. For instance, oral administration of 10 and 100 mg/kg has been used in mouse models of acute lung injury.[5]
-
Pharmacokinetics and Metabolism: Aurantio-obtusin is rapidly absorbed and metabolized in vivo.[6][7] The timing of sample collection relative to AO administration is crucial for observing its effects. Consider performing a pharmacokinetic study to determine the optimal time points for your experimental endpoints.
-
Diet and Gut Microbiota: The diet of the animals can influence the absorption and metabolism of AO. The gut microbiota can also play a role in metabolizing anthraquinones. Standardizing the diet and housing conditions can help reduce variability.
Q3: We are having trouble quantifying Aurantio-obtusin in our plasma samples. Can you suggest a reliable method?
A3: A sensitive and validated analytical method is essential for accurate quantification.
-
LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Aurantio-obtusin in biological matrices like plasma.[8][9][10][11]
-
Sample Preparation: A robust sample preparation method, such as liquid-liquid extraction with ethyl acetate, is crucial to remove interfering substances from the plasma.[8][10]
-
Internal Standard: Using an appropriate internal standard, such as rhein, is important for correcting for variations in sample processing and instrument response.[8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are summaries of key experimental protocols cited in the literature.
Table 1: In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
| Step | Procedure | Key Parameters |
| 1. Cell Culture | Culture RAW264.7 cells in appropriate medium (e.g., DMEM) with 10% FBS. | Maintain consistent cell passage number. |
| 2. Treatment | Pre-treat cells with varying concentrations of Aurantio-obtusin (e.g., 6.25–50 μM) for 2 hours.[4] | Use a vehicle control (DMSO). |
| 3. Stimulation | Stimulate cells with lipopolysaccharide (LPS) (e.g., 0.2 μg/mL) for 24 hours.[4] | Ensure consistent LPS concentration and incubation time. |
| 4. Analysis | Measure inflammatory markers such as nitric oxide (NO), TNF-α, and IL-6 in the cell supernatant using Griess assay and ELISA, respectively.[4][12] | Perform assays according to manufacturer's instructions. |
Table 2: In Vivo Acute Lung Injury Model in Mice
| Step | Procedure | Key Parameters |
| 1. Animal Model | Use a consistent strain, age, and sex of mice (e.g., ICR mice). | Acclimatize animals before the experiment. |
| 2. Treatment | Administer Aurantio-obtusin orally (e.g., 10 and 100 mg/kg).[5] | Include a vehicle control group. |
| 3. Induction of Injury | Induce acute lung injury by intratracheal instillation of LPS.[5] | Ensure consistent LPS dosage and administration technique. |
| 4. Sample Collection | Collect bronchoalveolar lavage fluid (BALF) and lung tissue at a specific time point post-injury. | Standardize the timing of sample collection. |
| 5. Analysis | Analyze inflammatory cell counts in BALF and cytokine levels in lung tissue homogenates.[5] | Use standardized analytical methods. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding and troubleshooting.
Aurantio-obtusin's Anti-inflammatory Mechanism via NF-κB Pathway
Aurantio-obtusin has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1][12][13][14]
Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.
General Workflow for Investigating Aurantio-obtusin's Bioactivity
A standardized workflow is essential for systematic investigation and troubleshooting.
Caption: A logical workflow for Aurantio-obtusin experiments.
By systematically addressing these potential sources of variability and following standardized protocols, researchers can enhance the reproducibility and reliability of their Aurantio-obtusin experiments.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - ProQuest [proquest.com]
- 3. Cas 67979-25-3,AURANTIO-OBTUSIN | lookchem [lookchem.com]
- 4. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurantio-obtusin induces hepatotoxicity through activation of NLRP3 inflammasome signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination and pharmacokinetic study of aurantio-obtusin in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 14. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway [kjpp.net]
Selecting appropriate controls for Aurantio-obtusin assays
Welcome to the technical support center for Aurantio-obtusin (AO) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the proper selection and implementation of controls in their experiments.
Section 1: General Controls & Experimental Setup
This section covers fundamental questions about working with Aurantio-obtusin, from selecting the right vehicle to determining appropriate concentrations.
Q1: What is Aurantio-obtusin (AO) and what are its known mechanisms of action?
Aurantio-obtusin is an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia L. or Cassia tora L.[1][2]. It is recognized for a wide range of pharmacological effects, including anti-inflammatory, anti-hyperlipidemic, neuroprotective, and anti-cancer activities[3][4]. The mechanisms of action are multifaceted and pathway-dependent. Key signaling pathways modulated by AO include:
-
Inhibition of NF-κB Signaling: AO exerts anti-inflammatory effects by interrupting the activation of the MAPK and NF-κB signaling pathways[1][5][6]. This is a primary mechanism for its activity in models of inflammation[7][8].
-
Inhibition of PI3K/Akt/mTOR Signaling: In the context of cancer, AO has been shown to inhibit the PI3K/Akt/mTOR pathway, which suppresses processes like lipogenesis and cell proliferation[4][9].
-
Induction of Ferroptosis: AO can induce ferroptosis, an iron-dependent form of programmed cell death, in liver cancer cells[4][10].
-
Activation of PI3K/Akt/eNOS Signaling: In vascular endothelial cells, AO can activate the PI3K/Akt/eNOS pathway, leading to vasodilation[1].
Q2: What is the recommended vehicle for dissolving Aurantio-obtusin for in vitro assays, and why is a vehicle control essential?
The recommended vehicle for dissolving Aurantio-obtusin for in vitro studies is dimethyl sulfoxide (B87167) (DMSO)[11][12]. A stock solution is typically prepared in DMSO and then diluted to final concentrations in the cell culture medium[12].
A vehicle control (cells treated with the same final concentration of DMSO as the highest AO dose) is absolutely essential. DMSO, even at low concentrations, can have minor effects on cell viability, gene expression, and other cellular processes. The vehicle control establishes a baseline that allows researchers to distinguish the specific effects of AO from any potential effects of the solvent[11]. All experimental groups, including positive and negative controls, should contain the same final concentration of the vehicle.
Q3: How can I determine the optimal, non-toxic concentration of Aurantio-obtusin for my experiments?
Before assessing the pharmacological activity of AO, you must determine its cytotoxic profile in your specific cell line. This is crucial to ensure that the observed effects are due to the compound's specific mechanism of action and not simply due to cell death.
Recommended Protocol: Cell Viability Assay
-
Assay: Use a standard cell viability assay such as MTT, MTS, or CCK-8[4][13].
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of AO in your culture medium. It is common to test a broad range of concentrations (e.g., 6.25 µM to 200 µM)[12][13].
-
Include "medium only" (blank) and "vehicle control" (cells + DMSO) wells.
-
Replace the medium in the wells with the medium containing the different AO concentrations.
-
Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours)[4][12].
-
Add the viability reagent (e.g., MTT or CCK-8) and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The optimal concentration range for your experiments will be below the concentrations that cause significant cytotoxicity[13]. For example, in RAW264.7 macrophages, AO showed no significant cytotoxicity at concentrations up to 100 µM[7][13].
Section 2: Controls for Anti-Inflammatory Assays
Aurantio-obtusin is widely studied for its anti-inflammatory properties, often in cell models where inflammation is induced by an external stimulus.
Q4: I am studying the anti-inflammatory effects of AO in an LPS-induced macrophage model. What are the essential experimental groups and controls?
To robustly demonstrate the anti-inflammatory activity of AO, you must include a specific set of controls to validate your findings. Lipopolysaccharide (LPS) is a standard inflammatory stimulus used to activate macrophages and induce the expression of pro-inflammatory mediators[7][8].
Table 1: Experimental Groups for an LPS-Induced Inflammation Assay
| Group Name | Description | Purpose |
| Negative Control | Untreated cells (no LPS, no AO, no vehicle). | Establishes the baseline level of inflammatory markers. |
| Vehicle Control | Cells treated with the vehicle (e.g., DMSO) only. | Confirms that the vehicle does not induce an inflammatory response. |
| Positive Control | Cells treated with the inflammatory stimulus (e.g., LPS) only. | Confirms that the stimulus successfully induces an inflammatory response (e.g., production of NO, TNF-α, IL-6)[7]. |
| Test Group(s) | Cells pre-treated with various concentrations of AO for a set time (e.g., 2 hours) and then stimulated with LPS[13]. | To measure the dose-dependent inhibitory effect of AO on the inflammatory response. |
Q5: How should I set up controls for a Western blot analyzing the NF-κB pathway in response to Aurantio-obtusin treatment?
Western blotting is used to measure changes in the expression or phosphorylation status of key proteins in a signaling pathway. For the NF-κB pathway, this often includes p65, IκBα, and phospho-IκBα[7][8]. Proper controls are critical for accurate, quantifiable, and publishable results.
Table 2: Troubleshooting Guide for Western Blot Controls
| Issue | Potential Cause | Recommended Control/Solution |
| No signal in any lane, including the positive control. | Antibody not working, incorrect transfer, or inactive secondary antibody/substrate. | Use a Positive Control Lysate: A lysate from a cell line known to express your target protein. This validates the entire protocol[14]. |
| Unexpected bands appear in all lanes. | Non-specific binding of the primary or secondary antibody. | Run a No-Primary Control: Incubate one lane/strip with only the secondary antibody. If bands appear, the secondary antibody is binding non-specifically[14]. |
| Lane-to-lane signal intensity is inconsistent. | Uneven protein loading or transfer. | Use a Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, Tubulin) to normalize the signal of your target protein[15][16]. |
| Target protein is not detected in test samples, but the positive control works. | The protein is not expressed or is below the detection limit in your samples. | Use an Endogenous Positive Control: If available, use a cell line from the same experiment that is known to express the protein to confirm detection is possible under your conditions[14]. |
Section 3: Controls for Cell Death Assays (Apoptosis & Ferroptosis)
AO can induce different forms of cell death depending on the cell type and context. Selecting the right controls is key to correctly interpreting the results of cell death assays.
Q6: What controls are necessary for an apoptosis assay (e.g., Annexin V/PI staining) when treating cancer cells with Aurantio-obtusin?
Apoptosis detection assays, such as Annexin V and Propidium Iodide (PI) staining, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Essential Controls for Apoptosis Assays:
-
Unstained Cells: A sample of cells without any fluorescent labels (Annexin V or PI). This is used to set the baseline fluorescence and gates on the flow cytometer.
-
Negative Control (Vehicle-Treated Cells): Cells treated with the vehicle (e.g., DMSO) to establish the baseline level of apoptosis in the culture[11].
-
Single-Stain Controls:
-
PI Only: Cells treated with a known necrosis-inducing agent (e.g., heat shock or membrane permeabilization) and stained only with PI. This is for setting compensation and the PI-positive gate.
-
Annexin V Only: Cells induced to undergo apoptosis (see positive control below) and stained only with Annexin V. This is for setting compensation and the Annexin V-positive gate.
-
-
Positive Control (Apoptosis Inducer): Cells treated with a well-characterized apoptosis-inducing agent like Staurosporine, Etoposide, or Doxorubicin[11]. This control is critical to confirm that the assay system can detect apoptosis correctly. The choice of inducer should be based on the cell line being investigated[11].
Q7: Since Aurantio-obtusin can induce ferroptosis, what specific controls should I use for a ferroptosis assay?
Ferroptosis is a distinct form of cell death characterized by iron-dependent lipid peroxidation[4][10]. Assays often involve measuring lipid reactive oxygen species (ROS) or the expression of key proteins like GPX4[9].
Table 3: Controls for Ferroptosis Assays
| Control Type | Example Agent | Purpose |
| Positive Control (Inducer) | RSL3 or Erastin | To confirm that the cell line is susceptible to ferroptosis and that the detection method (e.g., lipid ROS probe) is working correctly[4]. |
| Negative Control (Inhibitor) | Ferrostatin-1 (Fer-1) or Liproxstatin-1 | To confirm that the cell death induced by AO is indeed ferroptosis. If Fer-1 rescues the cells from AO-induced death, it supports a ferroptotic mechanism[4]. |
| Vehicle Control | DMSO | To establish the baseline level of lipid peroxidation and cell viability. |
| Iron Chelator | Deferoxamine (DFO) | To confirm the iron-dependency of the cell death process. |
Section 4: Controls for Signaling Pathway Analysis
Q8: Aurantio-obtusin is known to inhibit the PI3K/Akt/mTOR pathway. What are appropriate positive and negative controls when studying this pathway by Western blot?
When investigating the effect of a compound on a signaling pathway, controls are needed to confirm that the pathway can be modulated in your system and that your detection methods are sensitive enough.
-
Positive Control (Pathway Activator): Use a growth factor like Insulin or IGF-1 to strongly activate the PI3K/Akt pathway[17]. This will induce robust phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like S6K1. This sample serves as a positive control for your phospho-specific antibodies.
-
Positive Control (Pathway Inhibitor): Use a well-characterized, potent inhibitor of the pathway, such as Wortmannin or LY294002 (PI3K inhibitors), or Rapamycin (mTOR inhibitor)[18][19]. Comparing the effect of AO to a known inhibitor helps to contextualize its potency and mechanism.
-
Negative/Basal Control: Use serum-starved cells treated with vehicle only. This establishes the basal (unstimulated) level of pathway activation.
-
Loading Control: As with all Western blots, a housekeeping protein like β-actin or GAPDH is essential to ensure equal protein loading across all conditions[20].
ProcessCellular Outcome InhibitorPoint of AO Action
>]; } } .dot Caption: Simplified PI3K/Akt/mTOR pathway showing the inhibitory target of Aurantio-obtusin.
Section 5: Data Summary & Protocols
Table 4: Summary of Reported Effective Concentrations of Aurantio-obtusin
| Assay Type | Cell Line | Stimulus | Effective Concentration / IC50 | Reference |
| NO Production Inhibition | MH-S (macrophages) | LPS | IC50 = 71.7 µM | [6] |
| IL-6 Production Inhibition | RAW264.7 | LPS | Significant inhibition at 25-50 µM | [7][13] |
| PGE₂ Production Inhibition | RAW264.7 | LPS | Significant inhibition at 50 µM | [13] |
| Cell Proliferation Inhibition | SK-Hep1, HepG2 (liver cancer) | N/A | Significant inhibition at 100-200 µM | [4] |
| Nephrotoxicity (Viability) | HRGECs (renal endothelial) | N/A | Significant decrease at ≥50 µM | [12] |
Protocol: General Western Blot for Signaling Proteins
-
Cell Lysis: After treatment with controls and AO, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film.
-
Stripping and Re-probing (for Loading Control): If necessary, strip the membrane of the first antibody and re-probe with a loading control antibody (e.g., anti-GAPDH) to normalize the data.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - ProQuest [proquest.com]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 9. Aurantio‑this compound regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip [mdpi.com]
- 13. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway | MDPI [mdpi.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Loading Controls for Western Blotting [sigmaaldrich.com]
Technical Support Center: Metabolites of Aurantio-obtusin and Their Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolites of Aurantio-obtusin (AO) and their biological activities. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Aurantio-obtusin identified in preclinical studies?
A1: In vivo studies, primarily in rats, have identified a significant number of Aurantio-obtusin metabolites. As many as 36 distinct metabolites have been detected in rat plasma and various tissues.[1] The primary metabolic transformations include Phase I reactions like demethoxylation and hydroxylation, and Phase II reactions such as glucuronidation and sulfation.[1] Therefore, researchers should anticipate a complex metabolic profile when analyzing biological samples after AO administration. It is believed that these metabolites may be the primary mediators of both the pharmacological and toxicological effects of Aurantio-obtusin.[2]
Q2: What are the known biological activities of Aurantio-obtusin and its metabolites?
A2: Aurantio-obtusin exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antihypertensive, and anti-hyperlipidemic activities.[3][4] It has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) and obesity in animal models.[4][5] While the specific activities of individual metabolites are not extensively characterized, it is hypothesized that they contribute significantly to the overall biological effects of the parent compound.[2] For instance, the anti-inflammatory effects of AO have been demonstrated through the modulation of the NF-κB pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8]
Q3: Are there any known toxicities associated with Aurantio-obtusin?
A3: Yes, studies have indicated that Aurantio-obtusin can induce hepatotoxicity, particularly at higher doses.[9] In rat models, medium (40 mg/kg) and high (200 mg/kg) doses of AO have been shown to cause liver damage.[10] The hepatotoxicity is thought to be mediated by pathways involving bile acids, fatty acids, amino acids, and energy metabolism.[9] Researchers should therefore carefully consider the dose-response relationship in their experimental designs and monitor for signs of liver injury.
Q4: Which signaling pathways are known to be modulated by Aurantio-obtusin?
A4: Aurantio-obtusin is known to modulate key metabolic signaling pathways. Notably, it activates the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[11] AO also activates the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5][12] The activation of these pathways contributes to its beneficial effects on conditions like non-alcoholic fatty liver disease.
Troubleshooting Guides
Issue: Inconsistent quantification of Aurantio-obtusin and its metabolites in plasma samples using UPLC-MS.
-
Potential Cause 1: Suboptimal Sample Preparation. The complex nature of plasma can lead to matrix effects, interfering with accurate quantification. A simple protein precipitation may not be sufficient to remove all interfering substances.
-
Solution: Employ a more rigorous sample preparation method such as liquid-liquid extraction or solid-phase extraction (SPE). For liquid-liquid extraction, ethyl acetate (B1210297) can be an effective solvent.[13] For SPE, ensure proper conditioning and equilibration of the cartridges.[1]
-
-
Potential Cause 2: Poor Chromatographic Resolution. Co-elution of metabolites or interference from endogenous plasma components can affect peak integration and quantification.
-
Solution: Optimize the UPLC gradient, flow rate, and column chemistry. A C18 column is commonly used for the separation of anthraquinones and their metabolites.[13] Experiment with different mobile phase compositions, such as methanol-water or acetonitrile-water gradients, to improve separation.
-
-
Potential Cause 3: Instability of Metabolites. Glucuronide and sulfate (B86663) conjugates can be susceptible to degradation during sample processing and storage.
-
Solution: Keep samples on ice or at 4°C throughout the extraction process and store them at -80°C for long-term stability. Minimize freeze-thaw cycles. The addition of a stabilizer or adjusting the pH of the sample might also be beneficial, depending on the specific metabolite.
-
Issue: Difficulty in identifying unknown metabolites of Aurantio-obtusin.
-
Potential Cause: Insufficient Mass Spectrometry Data. Standard full-scan MS data may not provide enough information for structural elucidation of novel metabolites.
-
Solution: Utilize high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain accurate mass and fragmentation data. A Q-Exactive Orbitrap mass spectrometer is a powerful tool for this purpose.[1] Software tools that predict potential biotransformations can aid in the identification process.
-
Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory Activity of Aurantio-obtusin
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW264.7 Macrophages | LPS | 25 µM | Significant reduction in TNF-α production | [6] |
| RAW264.7 Macrophages | LPS | 25 µM, 50 µM | Significant suppression of IL-6 production | [6] |
| MH-S Alveolar Macrophages | LPS | 71.7 µM (IC50) | Inhibition of nitric oxide production | [14] |
| A549 Lung Epithelial Cells | IL-1β | Not specified | Inhibition of IL-6 production | [14] |
Table 2: In Vivo Effects of Aurantio-obtusin on Hepatotoxicity Markers in Rats (28-day treatment)
| Dosage | ALT | AST | ALP | Liver Organ Coefficient | Reference |
| 4 mg/kg (Low) | No significant change | No significant change | No significant change | No significant change | [9] |
| 40 mg/kg (Medium) | Increased | Increased | Increased | Significantly increased | [9] |
| 200 mg/kg (High) | Increased | Increased | Increased | Significantly increased | [9] |
Note: Data on the specific biological activities of individual Aurantio-obtusin metabolites are limited in the current literature. The presented data primarily reflects the activity of the parent compound.
Experimental Protocols
Protocol 1: In Vivo Metabolism Study of Aurantio-obtusin in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week.
-
Drug Administration: Prepare a suspension of Aurantio-obtusin in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. Administer the suspension orally via gavage. A common dose for metabolism studies is 200 mg/kg.[1]
-
Sample Collection:
-
Plasma: Collect blood samples from the jugular vein at various time points (e.g., 0.5, 1, 2, 4 hours) into heparinized tubes. Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.[1]
-
Tissues: At the final time point, euthanize the rats and harvest tissues of interest (e.g., liver, kidney, heart, spleen, lung, brain). Wash the tissues with cold saline.[1]
-
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
-
Sample Preparation for UPLC-MS Analysis:
-
Plasma: Perform protein precipitation by adding a threefold volume of organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the proteins. Alternatively, use solid-phase extraction for cleaner samples.[1]
-
Tissues: Homogenize the tissue samples in a suitable buffer and then proceed with protein precipitation or SPE as described for plasma.
-
-
UPLC-MS Analysis: Analyze the prepared samples using a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Use a C18 column with a gradient elution of methanol or acetonitrile (B52724) and water containing a small amount of formic acid.[1]
Protocol 2: Assessment of Aurantio-obtusin-Induced Hepatotoxicity in Rats
-
Animal Model and Dosing: Use male Sprague-Dawley rats. Divide the animals into a control group and at least three treatment groups receiving different doses of Aurantio-obtusin (e.g., low: 4 mg/kg, medium: 40 mg/kg, high: 200 mg/kg) orally for 28 days. The control group should receive the vehicle (0.5% CMC-Na) only.[9]
-
Biochemical Analysis: At the end of the treatment period, collect blood and separate the serum. Measure the levels of liver function enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) using commercially available kits.[9]
-
Hematological Analysis: Analyze whole blood for parameters like hemoglobin, hematocrit, white blood cell count, and platelet count.[9]
-
Histopathological Examination: Euthanize the animals and collect the liver. Calculate the liver organ coefficient (liver weight/body weight x 100). Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver morphology.[9]
Visualizations
References
- 1. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolism and Pharmacokinetics of Rhein and Aurantio-Obtusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurantio-obtusin improves obesity and protects hepatic inflammation by rescuing mitochondrial damage in overwhelmed brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurantio-obtusin ameliorates obesity by activating PPARα-dependent mitochondrial thermogenesis in brown adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Aurantio-obtusin and Emodin
Aurantio-obtusin and emodin (B1671224), two naturally occurring anthraquinone (B42736) compounds, have demonstrated significant anti-inflammatory properties. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
I. Overview of Anti-inflammatory Effects
Both Aurantio-obtusin and emodin exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. While both compounds target the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, the specifics of their mechanisms and their relative potency can differ.
Aurantio-obtusin , isolated from the seeds of Cassia obtusifolia, has been shown to effectively suppress inflammatory responses in various models.[1][2] It significantly inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3][4]
Emodin , found in the roots and rhizomes of several plants, including rhubarb, also exhibits potent anti-inflammatory activity.[5][6] It has been reported to inhibit the release of TNF-α and IL-6 by blocking both the NF-κB and MAPK signaling pathways.[6][7]
II. Quantitative Comparison of In Vitro Anti-inflammatory Activity
The following table summarizes the quantitative data on the inhibitory effects of Aurantio-obtusin and emodin on key inflammatory markers. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Inflammatory Marker | Cell Line | Stimulant | IC50 / Inhibition | Reference |
| Aurantio-obtusin | Nitric Oxide (NO) | MH-S (alveolar macrophages) | LPS | 71.7 μM | [2] |
| Aurantio-obtusin | TNF-α | RAW264.7 | LPS (0.2 μg/mL) | Significant reduction at 25 μM | [1] |
| Aurantio-obtusin | IL-6 | RAW264.7 | LPS (0.2 μg/mL) | Significant reduction at 25 and 50 μM | [1] |
| Emodin | TNF-α | BMMCs | PMA + A23187 | Dose-dependent inhibition (exact IC50 not specified) | [7] |
| Emodin | IL-6 | BMMCs | PMA + A23187 | Dose-dependent inhibition (exact IC50 not specified) | [7] |
III. Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of both Aurantio-obtusin and emodin are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
A. Aurantio-obtusin's Mechanism of Action
Aurantio-obtusin has been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated RAW264.7 macrophages.[1] It achieves this by suppressing the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκB), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][8] Additionally, Aurantio-obtusin has been found to interrupt the c-Jun N-terminal kinase (JNK)/IKK/NF-κB pathway.[2]
B. Emodin's Mechanism of Action
Emodin also exerts its anti-inflammatory effects by targeting the NF-κB pathway.[5][7] It has been demonstrated to attenuate the nuclear translocation of the NF-κB p65 subunit by reducing the phosphorylation and degradation of IκBα and the phosphorylation of IKK.[7] Furthermore, emodin dose-dependently attenuates the phosphorylation of MAPKs, including ERK1/2, p38, and JNK.[6][7]
IV. Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to evaluate the anti-inflammatory effects of Aurantio-obtusin and emodin.
A. Cell Culture and Treatment
-
RAW264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics. For experiments, cells are pre-treated with various concentrations of Aurantio-obtusin or emodin for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 0.2 μg/mL) for a designated period (e.g., 24 hours).[1]
-
Mouse Bone Marrow-Derived Mast Cells (BMMCs): Bone marrow cells are harvested and cultured in RPMI 1640 supplemented with IL-3 and SCF to differentiate into BMMCs. For stimulation, cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187).[7]
B. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][3]
C. Western Blot Analysis
-
Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-IKK, p-IκBα, NF-κB p65, p-ERK, p-p38, p-JNK) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][7]
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway [agris.fao.org]
- 4. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway | MDPI [mdpi.com]
- 5. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emodin ameliorates lipopolysaccharide-induced mastitis in mice by inhibiting activation of NF-κB and MAPKs signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review Reports - Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of <i>Cassia obtusifolia</i> L. through Modulation of the NF-κB Pathway | MDPI [mdpi.com]
A Comparative Guide to Aurantio-obtusin and Other Cassia Anthraquinones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Aurantio-obtusin with other prominent anthraquinones found in Cassia species. This document synthesizes experimental data to highlight their comparative efficacy in key pharmacological assays and elucidates the underlying molecular mechanisms.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the biological activities of Aurantio-obtusin and other major anthraquinones from Cassia species. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
| Compound | Anti-inflammatory Activity (NO Inhibition) IC₅₀ (µM) | Aldose Reductase Inhibition IC₅₀ (µM) | hOAT3 Inhibition IC₅₀ (µM) |
| Aurantio-obtusin | 71.7[1] | 13.6[2] | 1.23 |
| Emodin | Not explicitly stated in reviewed sources | 15.9[2] | - |
| Chrysophanol | Not explicitly stated in reviewed sources | - | - |
| Physcion | Not explicitly stated in reviewed sources | - | - |
| Rhein | - | - | - |
| Obtusifolin | - | 28.9 (AGEs inhibition)[2] | - |
| Obtusin | Not explicitly stated in reviewed sources | - | - |
| Chryso-obtusin | Not explicitly stated in reviewed sources | - | - |
Data for other anthraquinones (chrysophanol, physcion, this compound, chryso-obtusin) on nitric oxide inhibition was not available in the reviewed literature in a comparative context with Aurantio-obtusin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol is used to assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., Aurantio-obtusin) for 2 hours.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
Nitrite (B80452) Quantification (Griess Assay):
-
After the incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Procedure:
-
A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
A decrease in absorbance indicates radical scavenging activity.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of a compound to inhibit ACE, a key enzyme in the regulation of blood pressure.
Procedure:
-
The assay is typically performed in a buffer solution (e.g., sodium borate (B1201080) buffer, pH 8.3) containing ACE from rabbit lung.
-
The test compound at various concentrations is pre-incubated with the ACE solution at 37°C for a short period (e.g., 10 minutes).
-
The substrate, hippuryl-histidyl-leucine (B1329654) (HHL), is added to initiate the enzymatic reaction, and the mixture is incubated at 37°C for 30-60 minutes.
-
The reaction is stopped by adding an acid, such as hydrochloric acid.
-
The product of the reaction, hippuric acid, is extracted with a solvent like ethyl acetate.
-
The amount of hippuric acid is quantified by measuring the absorbance at 228 nm.
-
The percentage of ACE inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
Dexamethasone as a Positive Control for Aurantio-obtusin: A Comparative Guide for Researchers
For scientists and professionals in drug development, selecting appropriate controls is paramount for the validation of experimental results. This guide provides a detailed comparison of aurantio-obtusin (B1665323), an anthraquinone (B42736) compound with known anti-inflammatory properties, and dexamethasone (B1670325), a widely used corticosteroid that serves as a positive control in inflammation research. The experimental data presented herein is derived from studies on lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and human renal proximal tubular epithelial (HK-2) cell lines, as well as in vivo models of acute kidney injury and lung inflammation.
Performance Comparison: Inhibition of Inflammatory Mediators
The anti-inflammatory efficacy of aurantio-obtusin has been benchmarked against dexamethasone, demonstrating its potential as a potent modulator of inflammatory responses. The following table summarizes the quantitative data from comparative studies.
| Inflammatory Mediator | Cell Line/Model | Aurantio-obtusin Effect | Dexamethasone Effect (Positive Control) |
| Nitric Oxide (NO) Production | RAW264.7 cells | Significant concentration-dependent suppression. At concentrations of 12.5–50 μM, aurantio-obtusin exhibited stronger inhibition than 100 μM dexamethasone.[1] | Inhibited NO production.[1] |
| Prostaglandin E₂ (PGE₂) | RAW264.7 cells | Significantly decreased production.[1] | Established inhibitor of PGE₂ production. |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7 cells | Significantly reduced production at 25 μM.[1] | Potent inhibitor of TNF-α production.[2] |
| Interleukin-6 (IL-6) | RAW264.7 cells | Significantly suppressed production at 25 and 50 μM.[1] | Known to suppress IL-6 production.[2] |
| Inducible Nitric Oxide Synthase (iNOS) | RAW264.7 cells | Inhibited mRNA and protein expression.[1] | Downregulates iNOS expression. |
| Cyclooxygenase-2 (COX-2) | RAW264.7 cells | Inhibited protein expression and mRNA levels.[1] | Inhibits COX-2 expression.[3] |
Mechanistic Insights: Signaling Pathway Modulation
Both aurantio-obtusin and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways. The primary mechanism of action for aurantio-obtusin is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][4] Dexamethasone, a synthetic glucocorticoid, also impacts the NF-κB pathway, among other mechanisms.[2][3]
Aurantio-obtusin's Anti-inflammatory Signaling Pathway
Aurantio-obtusin has been shown to suppress the LPS-induced activation of the NF-κB pathway.[1] This is achieved by inhibiting the phosphorylation of IκBα and IKKβ, which are crucial steps for the nuclear translocation and activation of NF-κB.
Caption: Aurantio-obtusin's inhibition of the NF-κB pathway.
Dexamethasone's Anti-inflammatory Signaling Pathway
Dexamethasone's mechanism is more complex, involving both genomic and non-genomic actions. It binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory ones.[2][5]
Caption: Dexamethasone's genomic mechanism of anti-inflammatory action.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for the assessment of anti-inflammatory compounds.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of aurantio-obtusin or dexamethasone for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
Nitric Oxide (NO) Assay
-
After the treatment period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Cytokine and Prostaglandin Measurement (ELISA)
-
The levels of TNF-α, IL-6, and PGE₂ in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.
Western Blot Analysis
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB p65) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for the genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 3. Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19) | Semantic Scholar [semanticscholar.org]
- 4. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 5. droracle.ai [droracle.ai]
Validating the Neuroprotective Potential of Aurantio-obtusin: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of Aurantio-obtusin, a naturally occurring anthraquinone. While direct in vitro neuroprotection studies on neuronal cells are limited in the current literature, this document synthesizes available data on its relevant biological activities and compares them with established neuroprotective agents. This guide also offers detailed experimental protocols for future in vitro validation and visualizes key pathways and workflows to support further research.
Comparative Analysis of Neuroprotective Mechanisms
Aurantio-obtusin's neuroprotective effects are primarily suggested through its antagonism of the vasopressin V1A receptor and its anti-inflammatory properties. To contextualize its potential, we compare it with two other compounds for which in vitro neuroprotective data is available: Edaravone , a free radical scavenger used clinically, and Genistin , a soy isoflavone (B191592) with demonstrated neuroprotective effects in vitro.
| Feature | Aurantio-obtusin | Edaravone (Alternative 1) | Genistin (Alternative 2) |
| Primary Mechanism | Vasopressin V1A Receptor Antagonist, Anti-inflammatory (NF-κB pathway inhibition) | Free Radical Scavenger | Anti-inflammatory (ERK/MAPK signaling), Nrf2/NF-κB modulation |
| Reported IC50 | 67.70 ± 2.41 µM (for V1A receptor antagonism)[1][2] | Varies by assay (e.g., ~25 µM for inhibiting oxidative stress-induced cell death) | ~50 µM (effective concentration against Aβ-induced neuroinflammation)[3] |
| In Vitro Model System | RAW264.7 macrophages (for anti-inflammatory effects)[4] | Primary neuronal cultures, SH-SY5Y cells | C6 glioma cells, SH-SY5Y cells[3] |
| Key In Vitro Effects | Inhibition of NO, PGE2, TNF-α, IL-6 production[4] | Reduction of ROS, increased cell viability, decreased apoptosis | Downregulation of TNF-α, IL-1β, TLR4, NF-κB[3] |
Experimental Protocols for In Vitro Neuroprotection Assays
To facilitate the validation of Aurantio-obtusin's neuroprotective effects, here are detailed protocols for standard in vitro assays.
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Culture
This protocol assesses the ability of a compound to protect primary neurons from glutamate-induced cell death.[5]
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare a stock solution of Aurantio-obtusin in DMSO. Dilute in culture medium to final concentrations (e.g., 1, 10, 30 µM). Remove the old medium and add the medium containing Aurantio-obtusin or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration of 50 µM (the optimal concentration should be determined empirically). Do not add glutamate (B1630785) to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
LDH Release: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Apoptosis: Measure caspase-3 activity in cell lysates to assess apoptosis.
-
Oxidative Stress-Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol evaluates a compound's ability to protect a neuronal cell line from oxidative stress induced by hydrogen peroxide (H₂O₂).[6]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of Aurantio-obtusin for 2 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100 µM, concentration to be optimized) for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to determine the percentage of viable cells.
-
ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using a dye such as JC-1.
-
Signaling Pathways and Experimental Workflow
Aurantio-obtusin's Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which Aurantio-obtusin exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway.[4]
Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.
General Workflow for In Vitro Neuroprotection Assay
This diagram outlines a typical experimental workflow for assessing the neuroprotective effects of a test compound.[6]
Caption: A standard workflow for in vitro neuroprotection assays.
References
- 1. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Aurantio-obtusin's Anticancer Activity: A Comparative Guide for Researchers
An In-depth Analysis of Aurantio-obtusin's Effects on Apoptosis, Cell Cycle, and Key Signaling Pathways Across Various Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of Aurantio-obtusin, a naturally occurring anthraquinone, across different cancer cell lines. The data presented here, compiled from multiple studies, offers researchers, scientists, and drug development professionals a valuable resource for evaluating the potential of Aurantio-obtusin as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following table summarizes the reported IC50 values for Aurantio-obtusin in various cancer cell lines, providing a direct comparison of its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SK-Hep1 | Liver Cancer | Not explicitly stated, but significant inhibition at 50, 100, and 200 µM | [1] |
| HepG2 | Liver Cancer | Not explicitly stated, but significant inhibition at 50, 100, and 200 µM | [1] |
| HeLa | Cervical Cancer | Data Not Available | |
| HT-29 | Colon Cancer | Data Not Available | |
| MCF-7 | Breast Cancer | Data Not Available |
Note: While specific IC50 values for HeLa, HT-29, and MCF-7 cells are not currently available in the reviewed literature, the significant activity in liver cancer cells suggests that further investigation into these and other cell lines is warranted.
Induction of Apoptosis and Cell Cycle Arrest
Aurantio-obtusin has been shown to induce programmed cell death (apoptosis) and disrupt the normal cell cycle in cancer cells. A comparative overview of these effects is presented below.
| Cell Line | Key Apoptotic Events | Cell Cycle Arrest | Citation |
| Liver Cancer Cells (SK-Hep1, HepG2) | Induction of ferroptosis, a form of iron-dependent cell death. | Data Not Available | [1] |
| HeLa | Data Not Available | Data Not Available | |
| HT-29 | Data Not Available | Data Not Available | |
| MCF-7 | Data Not Available | Data Not Available |
Note: The primary mechanism of cell death induced by Aurantio-obtusin in liver cancer cells is reported as ferroptosis, which is distinct from classical apoptosis. Further studies are required to determine if Aurantio-obtusin induces apoptosis and/or cell cycle arrest in other cancer cell lines.
Modulation of Signaling Pathways
Aurantio-obtusin exerts its anticancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and inflammation.
AKT/mTOR Signaling Pathway
In liver cancer cells, Aurantio-obtusin has been demonstrated to inhibit the AKT/mTOR signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its inhibition can lead to a decrease in tumor cell viability.
Aurantio-obtusin inhibits the AKT/mTOR pathway, leading to reduced lipogenesis.
NF-κB Signaling Pathway
Aurantio-obtusin has also been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2][3] This pathway is a key regulator of inflammation, which is often linked to cancer development and progression.
Aurantio-obtusin inhibits the NF-κB pathway, reducing inflammation.
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Aurantio-obtusin (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Aurantio-obtusin and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Aurantio-obtusin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Aurantio-obtusin for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
Complete culture medium
-
Aurantio-obtusin
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Aurantio-obtusin and lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-NF-κB, NF-κB).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Workflow for Western Blot analysis.
Conclusion and Future Directions
Aurantio-obtusin demonstrates significant anticancer activity in liver cancer cell lines, primarily through the induction of ferroptosis and inhibition of the AKT/mTOR and NF-κB signaling pathways. However, a comprehensive understanding of its efficacy across a broader spectrum of cancers is currently limited by the lack of available data.
Future research should focus on:
-
Determining the IC50 values of Aurantio-obtusin in a wider range of cancer cell lines, including but not limited to cervical (HeLa), colon (HT-29), and breast (MCF-7) cancer cells.
-
Investigating the induction of apoptosis and cell cycle arrest by Aurantio-obtusin in these cell lines to provide a more complete picture of its mechanisms of action.
-
Further elucidating the signaling pathways modulated by Aurantio-obtusin in different cancer contexts.
This comparative guide serves as a foundational resource to stimulate and guide future investigations into the therapeutic potential of Aurantio-obtusin. The detailed protocols and pathway diagrams provided herein are intended to facilitate the design and execution of these crucial next steps in cancer research.
References
- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 3. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aurantio-obtusin and Chrysophanol: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two naturally occurring anthraquinones, Aurantio-obtusin and chrysophanol (B1684469), for researchers, scientists, and drug development professionals. Both compounds, often co-existing in medicinal plants such as Cassia obtusifolia, have garnered significant interest for their diverse pharmacological activities.[1][2] This document synthesizes available experimental data to objectively compare their performance in key biological assays, details relevant experimental methodologies, and visualizes their mechanisms of action.
I. Overview of Biological Activities
Aurantio-obtusin and chrysophanol exhibit a wide range of biological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. While both are structurally related as anthraquinones, available data suggests differences in their potency and mechanisms of action.
II. Quantitative Data Comparison
The following tables summarize the available quantitative data for Aurantio-obtusin and chrysophanol. It is important to note that direct comparative studies for many of these parameters are limited, and data is often from different experimental setups.
Table 1: Comparative Inhibition of Cytochrome P450 1B1 (CYP1B1)
A direct comparative study on the inhibition of CYP1B1, an enzyme overexpressed in many tumors, provides a clear quantitative differentiation between the two compounds.[3][4]
| Compound | IC50 (μM) for CYP1B1 Inhibition | Inhibition Kinetics |
| Chrysophanol | 0.34 | Non-competitive |
| Aurantio-obtusin | 9.11 | Non-competitive |
Data sourced from a study using 7-ethoxyresorufin (B15458) O-deethylation (EROD) as the fluorescent substrate for CYP1B1.[3][4]
Table 2: Anticancer Activity (Cytotoxicity)
While no single study directly compares the cytotoxic effects of Aurantio-obtusin and chrysophanol across a panel of the same cancer cell lines under identical conditions, the following table compiles available IC50 values from various studies. This highlights the broad-spectrum anti-cancer potential of both compounds.
| Compound | Cancer Cell Line | IC50 (μM) |
| Aurantio-obtusin | Not explicitly reported in the provided search results | |
| Chrysophanol | Various cell lines reported, but specific IC50 values for a direct comparison are not available in the provided search results. |
Note: The absence of directly comparable IC50 values for cytotoxicity in the same study underscores a significant gap in the current literature.
Table 3: Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory properties. A study on anthraquinones from Cassia obtusifolia provides a quantitative measure for Aurantio-obtusin's ability to inhibit nitric oxide (NO) production, a key inflammatory mediator.
| Compound | Assay | Cell Line | IC50 (μM) |
| Aurantio-obtusin | Inhibition of Nitric Oxide Production | MH-S (alveolar macrophages) | 71.7 |
| Chrysophanol | Inhibition of Nitric Oxide Production | Not reported in the same comparative study |
Aurantio-obtusin's inhibitory action was evaluated in lipopolysaccharide-treated MH-S cells.[1]
III. Mechanisms of Action and Signaling Pathways
Aurantio-obtusin and chrysophanol exert their biological effects through the modulation of various signaling pathways.
Aurantio-obtusin has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, and inhibit lipogenesis in liver cancer cells. This is achieved through the inhibition of the AKT/mTOR/SREBP1 signaling pathway.
Chrysophanol is known to induce apoptosis and necrosis in different cancer cell types. A key mechanism is the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.
Below are Graphviz diagrams illustrating these key signaling pathways.
IV. Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the bioactivities of Aurantio-obtusin and chrysophanol.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is widely used to assess the effect of compounds on cell proliferation and viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Aurantio-obtusin and chrysophanol stock solutions (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Aurantio-obtusin and chrysophanol in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
-
V. Conclusion
References
- 1. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Characterization of Five Natural Anthraquinone Compounds as Potent Inhibitors against CYP1B1: Implications for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Obtusin and its related anthraquinone (B42736) compounds, primarily isolated from the seeds of Cassia obtusifolia. By examining their structure-activity relationships (SAR), this document aims to provide valuable insights for researchers in the fields of pharmacology and medicinal chemistry, aiding in the development of novel therapeutic agents. The information presented herein is supported by experimental data, detailed protocols for key bioassays, and visual representations of the underlying molecular mechanisms.
I. Comparative Analysis of Biological Activity
The anthraquinone scaffold of this compound and its derivatives is the foundation for a diverse range of pharmacological effects. This section summarizes the quantitative data on their cytotoxic and anti-inflammatory activities, highlighting the structural features that govern their potency.
A. Cytotoxic Activity Against Cancer Cell Lines
A significant body of research has focused on the anticancer potential of anthraquinones from Cassia obtusifolia. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Aurantio-obtusin, Chryso-obtusin, and other related compounds against various human cancer cell lines.
| Compound | HCT-116 (Colon) IC50 (µg/mL) | A549 (Lung) IC50 (µg/mL) | SGC7901 (Gastric) IC50 (µg/mL) | LO2 (Normal Liver) IC50 (µg/mL) | HepG2 (Liver) IC50 (µg/mL) |
| This compound | 13.1[1] | 29.2[1] | 15.2[1] | - | - |
| Aurantio-obtusin | 18.9 - 22.0[1] | 18.9 - 22.0[1] | 18.9 - 22.0[1] | 18.9 - 22.0[1] | - |
| Chryso-obtusin | 10.5 - 15.8[1] | 10.5 - 15.8[1] | 10.5 - 15.8[1] | 10.5 - 15.8[1] | - |
| Chryso-obtusin-2-O-β-d-glucopyranoside | 5.8 - 14.6[1] | 5.8 - 14.6[1] | 5.8 - 14.6[1] | 5.8 - 14.6[1] | 5.8 - 14.6[1] |
| Aurantio-obtusin-6-O-β-d-glucopyranoside | 31.1[1] | - | 23.3[1] | - | - |
| 1-Desmethylthis compound | 5.1 | 10 | 25.4 | - | - |
| 8-Hydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione-2-O-β-d-glucoside | 4.5[1] | 7.6[1] | 20.7[1] | 18.1[1] | 22.8[1] |
Structure-Activity Relationship Insights (Cytotoxicity):
-
Glycosylation: The addition of a glucose moiety, as seen in Chryso-obtusin-2-O-β-d-glucopyranoside, appears to enhance cytotoxic activity against a broad range of cancer cell lines compared to its aglycone, Chryso-obtusin. Conversely, glycosylation at the 6-position of Aurantio-obtusin seems to decrease its potency.
-
Hydroxylation and Methoxylation Patterns: The specific arrangement of hydroxyl and methoxy (B1213986) groups on the anthraquinone core significantly influences cytotoxicity. For instance, 1-Desmethylthis compound shows potent activity against the HCT-116 cell line.
B. Anti-inflammatory Activity
Aurantio-obtusin, a prominent derivative, has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. The following table presents its inhibitory effects on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Target | IC50 Value | Cell Line |
| Aurantio-obtusin | NO Production | 71.7 µM[2] | MH-S |
| Aurantio-obtusin | IL-6 Production | Significant suppression at 25 & 50 µM[3] | RAW264.7 |
| Aurantio-obtusin | TNF-α Production | Significant suppression at 25 µM[3] | RAW264.7 |
| Aurantio-obtusin | PGE2 Production | Significant inhibition at 50 µM[3] | RAW264.7 |
Structure-Activity Relationship Insights (Anti-inflammatory Activity):
While comprehensive comparative data for a series of this compound analogs is still emerging, the potent anti-inflammatory effects of Aurantio-obtusin suggest that its specific substitution pattern is crucial for this activity. Further studies are needed to elucidate the precise structural requirements for optimal anti-inflammatory potency.
II. Key Signaling Pathways and Mechanisms of Action
This compound and its related compounds exert their biological effects by modulating critical intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway and the modulation of the PI3K/Akt signaling cascade.
A. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. Aurantio-obtusin has been shown to suppress the activation of NF-κB in LPS-stimulated macrophages, leading to a downstream reduction in the expression of pro-inflammatory mediators.[3][4]
B. Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Some studies suggest that anthraquinones can modulate this pathway, which may contribute to their anticancer effects.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
A. Cytotoxicity Assessment: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) should be included. The final DMSO concentration should typically not exceed 0.5%.
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
B. Anti-inflammatory Activity Assessment: NF-κB Inhibition
1. Western Blot Analysis for NF-κB Pathway Proteins:
This protocol allows for the detection of changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 macrophages and treat with different concentrations of this compound analogs for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
2. NF-κB Luciferase Reporter Assay:
This assay provides a quantitative measure of NF-κB transcriptional activity.
Detailed Protocol:
-
Cell Seeding: Seed RAW264.7 cells stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well plate.[5][6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a predetermined time.
-
LPS Stimulation: Stimulate the cells with LPS to induce NF-κB activation.[5]
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of NF-κB inhibition compared to the LPS-stimulated control.
IV. Conclusion
The structure-activity relationship of this compound and its related anthraquinones reveals important insights into the chemical features that govern their cytotoxic and anti-inflammatory properties. The presence and position of hydroxyl, methoxy, and glycosidic moieties on the anthraquinone scaffold are critical determinants of their biological activity. The inhibition of the NF-κB pathway and potential modulation of the PI3K/Akt pathway are key mechanisms underlying their therapeutic effects. The data and protocols presented in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising class of natural products. Future research should focus on the synthesis of novel analogs with improved potency and selectivity to advance the development of new anticancer and anti-inflammatory drugs.
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aurantio-obtusin and Physcion for Researchers
An In-depth Analysis of Two Structurally Related Anthraquinones for Drug Development Professionals
Aurantio-obtusin and physcion (B1677767), two prominent anthraquinones primarily isolated from the seeds of Cassia obtusifolia and Cassia tora, have garnered significant attention in the scientific community for their diverse pharmacological activities. While structurally similar, emerging research indicates distinct and, in some cases, overlapping mechanisms of action and therapeutic potentials. This guide provides a comprehensive, data-driven comparison of Aurantio-obtusin and physcion, focusing on their anti-inflammatory, anti-cancer, and other biological activities to inform future research and drug development endeavors.
Comparative Analysis of Biological Activities
A critical evaluation of available data reveals nuances in the bioactivity of Aurantio-obtusin and physcion. While both compounds exhibit therapeutic potential, their efficacy varies significantly depending on the biological context.
Anti-inflammatory and Aldose Reductase Inhibitory Activities
Direct comparative studies on anthraquinones from Cassia tora seeds have provided valuable insights into their relative potency against inflammation-related targets.
Table 1: Comparative Inhibitory Activities of Aurantio-obtusin and Physcion
| Activity | Target/Assay | Aurantio-obtusin | Physcion | Reference |
| Aldose Reductase Inhibition | Rat Lens Aldose Reductase (RLAR) | IC₅₀: 13.6 µM | Not reported as significant | [1] |
| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated MH-S cells | IC₅₀: 71.7 µM | Not reported as significant | [2] |
Note: In the study by Kwon et al. (2018), while physcion was isolated and likely tested, Aurantio-obtusin was highlighted as the primary active compound for NO inhibition.
The data clearly indicates that Aurantio-obtusin is a potent inhibitor of rat lens aldose reductase, an enzyme implicated in diabetic complications. In contrast, the same study did not highlight a significant inhibitory effect for physcion. Similarly, in an assessment of anti-inflammatory activity, Aurantio-obtusin demonstrated significant inhibition of nitric oxide production, a key mediator in inflammation, while physcion's effect was not prominent in the same study.
Anticancer Activity
Both Aurantio-obtusin and physcion have demonstrated promising anti-cancer properties, albeit through different and potentially complementary mechanisms. A direct head-to-head comparison of their cytotoxic effects on the same cancer cell line is not yet available in the literature; however, their individual activities against various cancers are summarized below.
Table 2: Anticancer Activities of Aurantio-obtusin
| Cancer Type | Cell Line | Effect | Mechanism | Reference |
| Liver Cancer | SK-Hep1, HepG2 | Inhibition of proliferation, Induction of ferroptosis | Inhibition of AKT/mTOR signaling, Suppression of SREBP1 | [3][4] |
Table 3: Anticancer Activities of Physcion
| Cancer Type | Cell Line | Effect | IC₅₀/Concentration | Mechanism | Reference |
| Breast Cancer | MDA-MB-231 | Anti-proliferative | G0/G1 phase arrest | [5] | |
| Nasopharyngeal Carcinoma | CNE2 | Inhibition of viability and colony formation, Induction of apoptosis and autophagy | 5, 10, and 20 µmol/L | Blockage of G1 phase, ROS generation | [5] |
Physcion has been more extensively studied for its classic anti-cancer mechanisms, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. Recent findings, however, reveal that Aurantio-obtusin can induce a distinct form of programmed cell death known as ferroptosis in liver cancer cells, highlighting a novel avenue for its therapeutic application in oncology.
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The differential biological activities of Aurantio-obtusin and physcion can be attributed to their distinct effects on key cellular signaling pathways.
Aurantio-obtusin: Modulator of Inflammatory and Metabolic Pathways
Aurantio-obtusin primarily exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. It has been shown to suppress the phosphorylation of IκBα and IKKβ, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.
Additionally, Aurantio-obtusin has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and metabolism. In the context of liver cancer, it has been shown to inhibit the AKT/mTOR pathway, leading to the suppression of lipogenesis and induction of ferroptosis.[4]
Caption: Signaling pathways modulated by Aurantio-obtusin.
Physcion: Induction of Apoptosis and Cell Cycle Arrest in Cancer
Physcion's anti-cancer effects are largely attributed to its ability to induce apoptosis and cause cell cycle arrest. It has been shown to trigger both the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, physcion can induce the generation of reactive oxygen species (ROS), which in turn can trigger apoptotic cell death.[5] In several cancer cell lines, physcion has been observed to cause cell cycle arrest at the G0/G1 or G1 phase, thereby inhibiting cancer cell proliferation.[5]
References
- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway [agris.fao.org]
- 2. Aurantio‑obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Aurantio-obtusin: An In Vivo Therapeutic Contender? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aurantio-obtusin (AO), a naturally occurring anthraquinone, has demonstrated a spectrum of pharmacological activities in preclinical in vivo models, positioning it as a molecule of interest for therapeutic development. This guide provides an objective comparison of Aurantio-obtusin's performance against established therapeutic agents in key disease areas, supported by experimental data and detailed methodologies.
Section 1: Anti-inflammatory and Anti-allergic Potential in Respiratory Conditions
Aurantio-obtusin has been evaluated for its efficacy in mitigating airway inflammation, a cornerstone of allergic asthma. Its performance was assessed in a guinea pig model of ovalbumin-induced allergic asthma and compared with the corticosteroid, dexamethasone (B1670325).
Comparative Efficacy in Allergic Asthma[1][2]
| Parameter | Aurantio-obtusin (100 mg/kg) | Dexamethasone (2 mg/kg) | Vehicle Control | Naive Control |
| Eosinophil Count (10³/µL) | ↓ (72.8% inhibition) | ↓ | ↑ | Normal |
| Basophil Count (10³/µL) | ↓ | ↓ | ↑ | Normal |
| Lymphocyte Count (10³/µL) | ↓ | ↓ | ↑ | Normal |
| Serum OVA-sIgE (ng/mL) | ↓ (to ~11.1) | ↓ (to ~11.0) | ↑ (~1.88) | ~1.00 |
| Serum ICAM-1 (pg/mL) | ↓ | ↓ (to ~98.11) | ↑ | Normal |
| Collagen Deposition Index (µm²/µm) | ↓ (to ~0.15) | ↓ (to ~0.17) | ↑ (~0.75) | ~0.11 |
| Bronchoalveolar Lavage Fluid Cytokines | ||||
| TSLP | ↓ | ↓ | ↑ | Normal |
| TNF-α | ↓ | ↓ | ↑ | Normal |
| IL-6 | ↓ | ↓ | ↑ | Normal |
| IL-8 | ↓ | ↓ | ↑ | Normal |
Data synthesized from a study on an ovalbumin-sensitized guinea pig model of allergic asthma.[1][2]
Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Guinea Pigs[1][2]
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Sensitization: Guinea pigs were sensitized with an intraperitoneal injection of 100 µg ovalbumin (OVA) and 100 mg aluminum hydroxide (B78521) in 1 mL of saline on days 1 and 8.
-
Treatment: From day 21 to day 30, animals were pre-treated with Aurantio-obtusin (10, 50, or 100 mg/kg, p.o.), dexamethasone (2 mg/kg, p.o.), or vehicle one hour before the allergen challenge.
-
Allergen Challenge: Animals were exposed to an aerosol of 1% ovalbumin for 10 minutes daily from day 21 to day 30.
-
Outcome Measures: 24 hours after the final challenge, blood and bronchoalveolar lavage fluid (BALF) were collected. Blood was analyzed for white blood cell counts and serum levels of OVA-specific IgE (OVA-sIgE) and ICAM-1. BALF was analyzed for inflammatory cytokine levels. Lung tissues were processed for histological examination, including collagen deposition.
Section 2: Metabolic Regulation in Obesity and Insulin (B600854) Resistance
Aurantio-obtusin has shown promise in combating diet-induced obesity and improving insulin sensitivity. While direct comparative studies with standard anti-diabetic drugs are pending, this section presents its efficacy data alongside that of Metformin for contextual comparison.
Efficacy of Aurantio-obtusin in a High-Fat Diet Mouse Model[3][4]
| Parameter | Aurantio-obtusin (10 mg/kg) | High-Fat Diet (HFD) Control |
| Body Weight | ↓ | ↑ |
| Glucose Metabolism | Improved | Impaired |
| Insulin Signaling (PI3K/Akt) | ↑ | ↓ |
| Liver mRNA Expression | ||
| PPAR-α | ↑ | ↓ |
| FAS | ↓ | ↑ |
| White Adipose Tissue mRNA Expression | ||
| SREBP-1c | ↓ | ↑ |
| FAS | ↓ | ↑ |
| CPT-1 | ↑ | ↓ |
| Adiponectin | ↑ | ↓ |
Data from a study in C57BL/6J mice fed a high-fat diet for 6 weeks followed by 4 weeks of treatment.[3]
Contextual Comparison with Metformin
Metformin is a first-line therapy for type 2 diabetes and is known to have anti-obesity effects. It primarily acts by activating AMP-activated protein kinase (AMPK), which in turn regulates glucose and lipid metabolism.[4][5] Aurantio-obtusin appears to modulate overlapping and distinct pathways, including the insulin signaling pathway and PPARs.[3][[“]] A direct head-to-head study is warranted to ascertain their comparative efficacy.
Experimental Protocol: High-Fat Diet-Induced Obesity in Mice[3]
-
Animal Model: C57BL/6J mice.
-
Induction of Obesity: Mice were fed a high-fat diet (HFD) for 6 weeks.
-
Treatment: Following the induction period, mice were divided into groups and treated with Aurantio-obtusin (5 mg/kg or 10 mg/kg) or vehicle while continuing the HFD.
-
Outcome Measures: Body weight, glucose tolerance, and insulin sensitivity were monitored. At the end of the study, liver and white adipose tissue were collected for gene expression analysis (e.g., via qPCR) of markers related to lipid metabolism and insulin signaling.
Signaling Pathway: Aurantio-obtusin in Obesity and Insulin Resistance
Caption: Aurantio-obtusin's mechanism in metabolic regulation.
Section 3: Anti-Cancer Activity in Hepatocellular Carcinoma
Aurantio-obtusin has demonstrated anti-proliferative effects in liver cancer models. This section outlines its performance in a xenograft model and provides a contextual comparison with Sorafenib, a standard-of-care multi-kinase inhibitor for hepatocellular carcinoma (HCC).[7][8]
Efficacy of Aurantio-obtusin in a Liver Cancer Xenograft Model[9]
A study on a human liver cancer (HepG2) xenograft model in nude mice showed that Aurantio-obtusin, particularly in combination with the ferroptosis inducer RSL3, significantly suppressed tumor growth.[9]
| Treatment Group | Outcome |
| Vehicle Control | Progressive tumor growth |
| Aurantio-obtusin + RSL3 | Significant suppression of tumor growth |
This study highlights a synergistic effect, suggesting Aurantio-obtusin may enhance sensitivity to other anti-cancer agents.[9]
Contextual Comparison with Sorafenib
Sorafenib is a standard therapy for advanced HCC, and its efficacy in xenograft models is well-documented.[7][8] While a direct comparison is not yet available, Aurantio-obtusin's mechanism, which involves inhibiting the AKT/mTOR pathway and inducing ferroptosis, presents a novel approach compared to Sorafenib's multi-kinase inhibition.[9]
Experimental Protocol: Liver Cancer Xenograft in Nude Mice[9]
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: Human liver cancer cells (e.g., HepG2) are subcutaneously injected into the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Treatment could involve Aurantio-obtusin, a combination agent (like RSL3), a standard-of-care drug, or vehicle, administered for a defined period.
-
Outcome Measures: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (e.g., for proliferation markers like Ki-67) and western blotting to investigate molecular pathways.
Signaling Pathway: Aurantio-obtusin in Liver Cancer
References
- 1. Aurantio‐this compound Suppresses Airway Inflammation and Serum ICAM‐1 Expression in Guinea Pig Allergic Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurantio-obtusin improves obesity and insulin resistance induced by high-fat diet in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-obesity and metabolic benefits of metformin: Comparison of different delivery routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. biorxiv.org [biorxiv.org]
- 8. Augmented Efficacy of Uttroside B over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aurantio-obtusin and Rhein for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the biochemical and pharmacological properties of two prominent anthraquinones: Aurantio-obtusin and rhein (B1680588). This guide synthesizes experimental data on their efficacy, toxicity, and pharmacokinetics, offering a valuable resource for evaluating their therapeutic potential.
Introduction
Aurantio-obtusin and rhein are naturally occurring anthraquinone (B42736) compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities.[1] Aurantio-obtusin is a primary active component found in the seeds of Cassia obtusifolia and Cassia tora, plants used in traditional medicine.[2][3] Rhein is a major bioactive constituent of several medicinal herbs, including Rheum palmatum (rhubarb) and Polygonum multiflorum.[4] Both compounds share a common anthraquinone core structure but possess distinct substitutions that influence their biological effects. This guide aims to provide a comprehensive, data-driven comparison of Aurantio-obtusin and rhein to aid researchers in their ongoing and future investigations.
Comparative Data Summary
The following tables summarize key quantitative data for Aurantio-obtusin and rhein based on available experimental evidence. It is important to note that direct comparative studies under identical conditions are limited; therefore, the experimental context is provided for objective assessment.
Table 1: Comparative Anti-inflammatory and Anticancer Efficacy (IC50 Values)
| Compound | Activity | Cell Line/Model | IC50 Value | Reference |
| Aurantio-obtusin | Anti-inflammatory (NO Production) | Lipopolysaccharide-treated MH-S cells | 71.7 µM | [2] |
| Vasopressin V1a Receptor Antagonism | G protein-coupled receptor assay | 67.70 ± 2.41 µM | [5] | |
| Rhein | Anti-inflammatory (IKKβ Inhibition) | LPS-activated macrophages | ~11.79 µM | [6] |
| Anticancer | HepG2 (Liver Cancer) | 1.615 x 105 µmol/L | [7] | |
| Anticancer | SK-BR-3 (Breast Cancer) | 86.00 µmol/L | [7] | |
| Anticancer | PC-9 (Non-small cell lung cancer) | 24.59 µmol/L | [7] | |
| Anticancer | H460 (Non-small cell lung cancer) | 52.88 µmol/L | [7] | |
| Anticancer | A549 (Non-small cell lung cancer) | 23.9 µmol/L | [7] |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Species | Dosage & Route | t1/2 | AUC0–∞ | CL/F | Reference |
| Aurantio-obtusin | Rat | 3 mg/kg (IV) | 0.31 ± 0.13 h | 434 ± 68.8 mg/L·h | 5.06 ± 1.12 L/h/kg | [8][9] |
| Rat | 6 mg/kg (IV) | 0.46 ± 0.22 h | 826 ± 118 mg/L·h | 4.55 ± 0.39 L/h/kg | [8][9] | |
| Rat | 12 mg/kg (IV) | 1.39 ± 1.17 h | 1683 ± 309 mg/L·h | 4.71 ± 0.62 L/h/kg | [8][9] | |
| Rhein | Rat | 35 mg/kg (Oral) | 3.2 h | 69.5 µg/h/mL | 503.4 mL/h/kg | [10] |
| Rat | 70 mg/kg (Oral) | 3.6 h | 164.3 µg/h/mL | 426.1 mL/h/kg | [10] | |
| Rat | 140 mg/kg (Oral) | 4.3 h | 237.8 µg/h/mL | 588.8 mL/h/kg | [10] | |
| Human | 50 mg/kg (Oral) | - | - | - | [11] |
Note: Direct comparison of AUC and CL/F is challenging due to different units and administration routes.
Table 3: Comparative Toxicity Data
| Compound | Species | Route of Administration | LD50 | Key Findings | Reference |
| Aurantio-obtusin | Mosquito Larvae (A. gambiae) | - | 10 ppm | Larvicidal activity | [12] |
| Human Renal Glomerular Endothelial Cells | In vitro | > 50 µM | Decreased cell viability at concentrations ≥ 50 µM | [13] | |
| Rhein | Mice | - | > 2185.6 mg/kg | 40% lethality at 4000 mg/kg. Induces oxidative stress and mitochondrial dysfunction, leading to liver damage. | [3][4] |
Signaling Pathways
Both Aurantio-obtusin and rhein modulate multiple signaling pathways, which are central to their pharmacological effects. The diagrams below, generated using the DOT language, illustrate some of the key pathways influenced by each compound.
Caption: Signaling pathways modulated by Aurantio-obtusin.
Caption: Key signaling pathways influenced by rhein.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds like Aurantio-obtusin and rhein.[14][15][16]
-
Objective: To determine the concentration-dependent effect of a test compound on the metabolic activity of cultured cells, as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Appropriate cell line (e.g., HepG2, RAW264.7)
-
Complete cell culture medium
-
Test compound (Aurantio-obtusin or rhein) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Replace the medium in the wells with the medium containing various concentrations of the test compound. Include vehicle control wells (medium with solvent) and blank wells (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control after subtracting the background absorbance. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the MTT assay.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Aurantio-obtusin or rhein.[17][18]
-
Objective: To determine the effect of a test compound on the expression of target proteins (e.g., NF-κB, p-Akt, caspases).
-
Materials:
-
Cultured cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the target protein is typically normalized to a loading control (e.g., β-actin or GAPDH).
LPS-Induced Inflammation in a Mouse Model
This in vivo protocol is used to evaluate the anti-inflammatory effects of Aurantio-obtusin or rhein.[19][20][21]
-
Objective: To assess the ability of a test compound to mitigate the inflammatory response induced by lipopolysaccharide (LPS) in mice.
-
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (Aurantio-obtusin or rhein) formulated for in vivo administration
-
Vehicle control
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pretreatment time, induce systemic inflammation by injecting LPS (intraperitoneally). A control group receives saline instead of LPS.
-
At a predetermined time point post-LPS injection, collect blood samples via cardiac puncture or from the tail vein.
-
Separate the serum and store it at -80°C until analysis.
-
Measure the levels of inflammatory cytokines in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels in the compound-treated group to the LPS-only group to determine the anti-inflammatory effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.
Conclusion
This comparative guide provides a structured overview of Aurantio-obtusin and rhein, highlighting their similarities and differences in terms of efficacy, pharmacokinetics, and toxicity. While both compounds exhibit promising pharmacological activities, particularly in the realms of anti-inflammatory and anticancer effects, their potencies and mechanisms of action show notable distinctions. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these two important anthraquinones. Future head-to-head comparative studies are warranted to provide a more definitive assessment of their relative merits for specific therapeutic applications.
References
- 1. Pharmacokinetics and pharmacodynamics study of rhein treating renal fibrosis based on metabonomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and subchronic toxicity studies of rhein in immature and d-galactose-induced aged mice and its potential hepatotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of human pharmacokinetics from preclinical information of rhein, an antidiabetic nephropathy drug, using a physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 21. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
Aurantio-obtusin: A Comparative Analysis Against Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia, against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present available in-vitro and in-vivo experimental data to objectively assess its anti-inflammatory potential.
Executive Summary
Aurantio-obtusin has demonstrated significant anti-inflammatory properties primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][2] Experimental data indicates its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] While direct comparative studies with standard anti-inflammatory drugs are limited, this guide consolidates available data to provide a preliminary benchmark of its efficacy.
In-Vitro Anti-inflammatory Activity
The primary mechanism of Aurantio-obtusin's anti-inflammatory action involves the suppression of pro-inflammatory mediators in murine macrophage cell lines, such as RAW 264.7 and MH-S, typically stimulated with lipopolysaccharide (LPS).[1][4]
Data Presentation: Inhibition of Inflammatory Mediators
The following table summarizes the inhibitory effects of Aurantio-obtusin and common anti-inflammatory drugs on the production of key inflammatory markers. It is important to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, making direct comparisons challenging.
| Compound | Target | Cell Line | Stimulus | IC50 / Inhibition | Citation |
| Aurantio-obtusin | Nitric Oxide (NO) | MH-S | LPS | IC50: 71.7 µM | [4] |
| PGE2 | RAW 264.7 | LPS | Significant inhibition at 50 µM | [1] | |
| TNF-α | RAW 264.7 | LPS | Significant reduction at 25 µM | [1] | |
| IL-6 | RAW 264.7 | LPS | Significant suppression at 25 µM and 50 µM | [1] | |
| Indomethacin | PGE2 | RAW 264.7 | LPS | IC50: 0.0016 µM (converted from 0.617 ng/mL) | [5] |
| Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: 56.8 µM | [6] | |
| TNF-α | RAW 264.7 | LPS | IC50: 143.7 µM | [6] | |
| Dexamethasone | TNF-α | RAW 264.7 | LPS | Significant suppression at 1 µM | [1][2] |
| IL-6 | RAW 264.7 | LPS | Significant inhibition | [7] | |
| Ibuprofen | Nitric Oxide (NO) | RAW 264.7 | LPS | Significant decrease at 200 µM and 400 µM | [8] |
Experimental Protocols: In-Vitro Assays
1.2.1. Cell Culture and Treatment:
Murine macrophage cells (RAW 264.7 or MH-S) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in appropriate plates and pre-treated with various concentrations of Aurantio-obtusin or a reference drug for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 0.2-1 µg/mL) for a designated incubation time (e.g., 24 hours).[1][4][9]
1.2.2. Nitric Oxide (NO) Production Assay:
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][9] The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a sodium nitrite standard curve.[1]
1.2.3. Prostaglandin E2 (PGE2), TNF-α, and IL-6 Measurement:
The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
In-Vivo Anti-inflammatory Activity
Aurantio-obtusin has been evaluated in a murine model of LPS-induced acute lung injury, demonstrating its potential to mitigate inflammatory responses in vivo.[4] For comparative context, data for standard anti-inflammatory drugs are presented from the widely used carrageenan-induced paw edema model.
Data Presentation: In-Vivo Efficacy
| Compound | Animal Model | Dose | Effect | Citation |
| Aurantio-obtusin | LPS-induced acute lung injury (mouse) | 10 and 100 mg/kg (oral) | Attenuated lung inflammatory responses | [4] |
| Indomethacin | Carrageenan-induced paw edema (rat) | 10 mg/kg | 54% inhibition of edema at 3 hours | [3] |
| Dexamethasone | Carrageenan-induced paw edema (rat) | - | Dose-dependent inhibition of edema | [10][11] |
| Ibuprofen | Carrageenan-induced paw edema (rat) | 8.75, 17.5, and 35 mg/kg | Significant inhibitory effect on edema | [12] |
Experimental Protocols: In-Vivo Models
2.2.1. LPS-Induced Acute Lung Injury Model (for Aurantio-obtusin):
Mice are administered Aurantio-obtusin orally at specified doses (e.g., 10 and 100 mg/kg).[4] After a set time, acute lung injury is induced by intratracheal instillation of LPS. Bronchoalveolar lavage fluid is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues may also be harvested for histological analysis and measurement of inflammatory markers.[4]
2.2.2. Carrageenan-Induced Paw Edema Model (for Standard Drugs):
Rodents (typically rats) are pre-treated with the test compound (e.g., Indomethacin, Dexamethasone, Ibuprofen) via oral or intraperitoneal administration.[3][10][12] After a specified time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (e.g., 1% solution) is administered into the hind paw to induce localized inflammation and edema.[3] The paw volume is measured at various time points using a plethysmometer to determine the extent of edema and the inhibitory effect of the treatment.[3]
Mechanism of Action: Signaling Pathways
Aurantio-obtusin exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
Aurantio-obtusin has been shown to inhibit the activation of the NF-κB pathway.[1] It suppresses the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[1] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1]
Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Studies have also implicated the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways in the anti-inflammatory action of Aurantio-obtusin. It has been shown to interrupt the activation of MAPK signaling, which is another crucial upstream regulator of inflammatory gene expression.[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in-vitro anti-inflammatory effects of a test compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apjai-journal.org [apjai-journal.org]
- 7. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling Obtusin
Essential Safety and Handling Guide for Obtusin
This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of this compound in a laboratory setting. Given its potent pharmacological activity and potential for irritation, adherence to these protocols is critical for personnel safety and to maintain a secure research environment. While some sources indicate no known OSHA hazards, others classify it as harmful if swallowed, necessitating cautious handling to prevent accidental exposure.[1][2]
Key Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 67979-25-3 | [1][3] |
| Synonyms | Aurantio-obtusin | [1][2] |
| Molecular Formula | C₁₇H₁₄O₇ | [1][2] |
| Molar Mass | 330.29 g/mol | [1][2] |
| Appearance | Powder | [4] |
| GHS Classification | Acute Toxicity 4, Oral (Harmful if swallowed) | [2] |
| Storage | Recommended storage at 2-8°C in a dry, tightly sealed container. | [1][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4][5] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before any handling of this compound to ensure appropriate PPE selection. The following are the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact. May cause skin irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. May cause eye irritation.[1] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoid inhalation of dust, which may be harmful and cause respiratory tract irritation.[1] |
Operational Plan: Safe Handling and Procedures
A systematic workflow is critical to minimize exposure risk during the handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation : Before starting, ensure you have reviewed the Safety Data Sheet (SDS) and are aware of the potential hazards.[1]
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.
-
Work Area : Prepare a designated work area in a certified chemical fume hood to prevent inhalation of dust.[1]
-
Handling : When weighing the solid compound, use a microbalance inside the fume hood. Avoid creating dust.[1] When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
Decontamination : After handling, thoroughly wipe down the work surface and any equipment used.
-
Disposal : Segregate all contaminated materials for proper disposal according to the plan below.
-
Doffing PPE : Remove PPE carefully to avoid self-contamination. Dispose of single-use items like gloves as hazardous waste.
-
Hygiene : Wash hands thoroughly with soap and water after work is complete.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure.
Exposure Response Plan
Caption: Step-by-step first aid procedures for this compound exposure.[1]
-
General Advice : In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[1]
-
If Inhaled : Move the person into fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water.[1]
-
In Case of Eye Contact : Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[1]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Accidental Release Measures (Spills)
-
Evacuate : Evacuate personnel from the immediate area.[1]
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Clean-up :
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and segregated from regular laboratory trash.
Caption: A workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation : At the point of generation, immediately segregate all this compound-contaminated items. This includes unused solid material, solutions, contaminated gloves, pipette tips, bench paper, and glassware.[6]
-
Containerization :
-
Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., solvents).[7]
-
Storage : Store sealed waste containers in a designated, secure area, preferably with secondary containment, away from incompatible materials.
-
Final Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
References
- 1. sinophytochem.com [sinophytochem.com]
- 2. Aurantiothis compound | C17H14O7 | CID 155011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 67979-25-3,AURANTIO-OBTUSIN | lookchem [lookchem.com]
- 4. This compound | CAS:70588-05-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. Aurantio-obtusin | CAS:67979-25-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
